molecular formula C10H12O2 B1581003 3-(2-Methoxyphenyl)propanal CAS No. 33538-83-9

3-(2-Methoxyphenyl)propanal

Cat. No.: B1581003
CAS No.: 33538-83-9
M. Wt: 164.2 g/mol
InChI Key: FIMNMFRUQUMXEV-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)propanal ( 33538-83-9) is an aromatic propanal derivative of interest in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C10H12O2 and a molecular weight of 164.2 g/mol, serves as a versatile building block for constructing more complex molecules . Its structure features a methoxy-substituted phenyl ring and an aldehyde functional group, making it a valuable intermediate in the development of novel chemical entities. This reagent is provided with a typical purity of 95% (Industrial Grade) and has a documented boiling point of 240.5°C at 760 mmHg and a flash point of 95.5°C . Researchers utilize this compound and its analogs as key precursors in multi-step synthesis protocols, including Claisen-Schmidt condensation reactions, for creating potential pharmacologically active structures, such as dihydropyranochromenediones which are screened for anticancer activity . For safe handling, always work in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Store the container tightly closed in a dry, cool, and well-ventilated place . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7-8H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMNMFRUQUMXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295786
Record name 3-(2-methoxyphenyl)propanal
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-83-9
Record name 33538-83-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-methoxyphenyl)propanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Methoxyphenyl)propanal: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propanal, a substituted aromatic aldehyde, represents a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a propanal chain attached to a methoxy-substituted benzene ring, provides a versatile scaffold for the development of novel therapeutic agents and serves as a key intermediate in the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic methodologies, an exploration of its reactivity, and a discussion of its current and potential applications in the field of drug development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

Nomenclature and Structural Information
  • IUPAC Name: this compound[1]

  • Synonyms: 2-methoxy-benzenepropanal

  • CAS Number: 33538-83-9[2]

  • Molecular Formula: C₁₀H₁₂O₂[2]

  • Molecular Weight: 164.20 g/mol [1]

  • Chemical Structure:

    • SMILES: COC1=CC=CC=C1CCC=O[1]

    • InChI: InChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7-8H,4,6H2,1H3[1]

    • InChIKey: FIMNMFRUQUMXEV-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Boiling Point 240.5 °C[2]
Appearance Colorless to pale yellow liquidInferred from related compounds
Solubility Soluble in organic solvents such as ethanol, ether, and toluene.Inferred from related compounds[3]

Note: Some physical properties are inferred from structurally similar compounds due to limited direct experimental data for this compound.

Spectral Data (Reference)
Spectroscopy Expected Characteristic Peaks
¹H NMR Signals for aromatic protons (δ 6.8-7.3 ppm), the methoxy group (δ ~3.8 ppm), the aldehyde proton (δ ~9.8 ppm), and two methylene groups (δ ~2.5-3.0 ppm).
¹³C NMR Resonances for the carbonyl carbon (~200 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons.
IR Spectroscopy A strong absorption band for the C=O stretch of the aldehyde at ~1720-1740 cm⁻¹, C-H stretching of the aldehyde at ~2720 and ~2820 cm⁻¹, and aromatic C-H and C=C stretching bands.[4]
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 164, along with characteristic fragmentation patterns including the loss of the formyl group and cleavage of the propyl chain.

Part 2: Synthesis and Manufacturing

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound:

G main This compound sm1 2-Methoxystyrene main->sm1 Hydroformylation sm2 3-(2-Methoxyphenyl)propan-1-ol main->sm2 Oxidation sm3 2-Methoxybenzaldehyde sm2->sm3 Wittig Reaction & Reduction

Caption: Retrosynthetic analysis of this compound.

2.1.1. Hydroformylation of 2-Methoxystyrene

Hydroformylation, or the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. The reaction of 2-methoxystyrene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium or cobalt catalyst can yield this compound. The regioselectivity of this reaction, favoring the linear aldehyde over the branched isomer, can be controlled by the choice of ligands and reaction conditions such as pressure and temperature.[5]

2.1.2. Oxidation of 3-(2-Methoxyphenyl)propan-1-ol

A common laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 3-(2-Methoxyphenyl)propan-1-ol. This precursor can be synthesized from 2-methoxybenzaldehyde. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically employed to prevent over-oxidation to the carboxylic acid.

Detailed Experimental Protocol: Oxidation of 3-(2-Methoxyphenyl)propan-1-ol

This protocol provides a step-by-step methodology for the synthesis of this compound via the oxidation of 3-(2-Methoxyphenyl)propan-1-ol.

Materials:

  • 3-(2-Methoxyphenyl)propan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-Methoxyphenyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will turn dark brown.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

G start Start dissolve Dissolve 3-(2-methoxyphenyl)propan-1-ol in anhydrous DCM start->dissolve add_pcc Add PCC portion-wise dissolve->add_pcc monitor Monitor reaction by TLC add_pcc->monitor workup Dilute with diethyl ether and filter through silica gel monitor->workup purify Purify by flash column chromatography workup->purify characterize Characterize the final product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is primarily dictated by the aldehyde functional group and the methoxy-substituted aromatic ring.

Reactivity of the Aldehyde Group

As an aromatic aldehyde, this compound is generally less reactive towards nucleophilic addition than its aliphatic counterparts. This is due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. Nevertheless, it undergoes typical aldehyde reactions, including:

  • Oxidation: Can be oxidized to 3-(2-methoxyphenyl)propanoic acid using strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Can be reduced to 3-(2-methoxyphenyl)propan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Addition: Reacts with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

  • Wittig Reaction: Can be converted to alkenes via reaction with phosphorus ylides.

  • Reductive Amination: Can be used to synthesize amines by reaction with ammonia or primary/secondary amines in the presence of a reducing agent.

Influence of the 2-Methoxyphenyl Group

The methoxy group at the ortho position of the phenyl ring influences the molecule's reactivity and properties. It is an electron-donating group, which can affect the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. The presence of this group is also significant in the context of drug design, as it can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Part 4: Applications in Drug Development

Substituted phenylpropanal and phenylpropanolamine scaffolds are prevalent in a variety of pharmaceutically active compounds.

Role as a Key Synthetic Intermediate

This compound and its derivatives are valuable intermediates in the synthesis of more complex drug molecules. For instance, related structures like 1-(3-methoxyphenyl)propan-1-one are key starting materials in the synthesis of the analgesic drug Tapentadol.[6][7] The propanal moiety allows for the introduction of various functional groups and the construction of more elaborate molecular frameworks.

Potential Pharmacological Activities

While direct studies on the pharmacological activity of this compound are limited, research on structurally related compounds suggests potential therapeutic applications. For example, derivatives of phenylpropanamides have been investigated for their analgesic properties.[8] The methoxyphenyl group is a common feature in many biologically active compounds, and its presence can contribute to interactions with biological targets. Furthermore, some methoxyphenyl derivatives have shown anti-inflammatory and antioxidant activities.[9][10]

Part 5: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

Based on available data for the compound and its isomers, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures

When handling this compound, the following precautionary statements should be observed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties, coupled with accessible synthetic routes, make it a valuable building block for the creation of novel compounds with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in the development of new medicines. This guide provides a solid foundation of technical information to aid researchers and drug development professionals in their work with this promising molecule.

References

An In-depth Technical Guide to 3-(2-Methoxyphenyl)propanal: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(2-Methoxyphenyl)propanal, a significant aromatic aldehyde with applications in organic synthesis and potential relevance to drug discovery. We will delve into its structure, detailed synthetic protocols, and thorough characterization using modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties and preparation.

Introduction and Molecular Structure

This compound, with the chemical formula C₁₀H₁₂O₂, is an organic compound featuring a propanal group attached to a benzene ring substituted with a methoxy group at the ortho-position. The presence of the aldehyde functional group and the methoxy-substituted aromatic ring makes it a versatile building block in the synthesis of more complex molecules.

Molecular Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1](2)
Molecular Weight 164.20 g/mol [3](3)
CAS Number 33538-83-9[1](2)
IUPAC Name This compound[4](4)

To visually represent the molecule's structure, the following Graphviz diagram is provided:

Caption: Molecular structure of this compound.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the selective hydrogenation of the carbon-carbon double bond of its α,β-unsaturated precursor, 2-methoxycinnamaldehyde. This transformation is a well-established method in organic synthesis, often employing heterogeneous catalysis.

Synthetic Workflow: Catalytic Hydrogenation

The selective reduction of the C=C bond in cinnamaldehyde derivatives while preserving the aldehyde functionality is a common objective in organic synthesis. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose.[1][5] The general reaction scheme is depicted below:

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 2-methoxycinnamaldehyde H2, Pd/C\nEthanol, RT H2, Pd/C Ethanol, RT 2-methoxycinnamaldehyde->H2, Pd/C\nEthanol, RT This compound H2, Pd/C\nEthanol, RT->this compound

Caption: Catalytic hydrogenation of 2-methoxycinnamaldehyde.

Detailed Experimental Protocol

This protocol is based on established procedures for the selective hydrogenation of cinnamaldehyde derivatives.[6][7]

Materials:

  • 2-methoxycinnamaldehyde

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 2-methoxycinnamaldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel to the desired hydrogen pressure (atmospheric pressure using a balloon or higher pressures in a Parr apparatus) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The crude product can be purified by vacuum distillation to yield pure this compound.[8][9]

Expertise & Experience Insights: The choice of a palladium catalyst is crucial for selectively hydrogenating the alkene without reducing the aldehyde. The use of ethanol as a solvent is advantageous due to its ability to dissolve the starting material and its relative inertness under these reaction conditions. Filtration through diatomaceous earth is a standard and effective method for removing the fine particles of the heterogeneous catalyst.

Structural Elucidation and Characterization

A combination of spectroscopic methods is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8t1H-CHO
~7.2m2HAr-H
~6.9m2HAr-H
~3.8s3H-OCH₃
~2.9t2HAr-CH₂-
~2.8t2H-CH₂-CHO

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~202C=O (aldehyde)
~157Ar-C-OCH₃
~130Ar-C
~128Ar-C
~121Ar-C
~110Ar-C
~55-OCH₃
~45-CH₂-CHO
~25Ar-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the methoxy-substituted aromatic ring.[12][13]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2940-2820C-H stretch (aliphatic)
~2720C-H stretch (aldehyde)
~1725C=O stretch (aldehyde)
~1600, ~1490C=C stretch (aromatic)
~1245C-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the fragmentation patterns outlined below.[14][15]

Predicted Mass Spectrum Fragmentation:

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
135[M - CHO]⁺
121[M - C₂H₃O]⁺
91[C₇H₇]⁺ (Tropylium ion)

The fragmentation can be visualized as follows:

G M [C10H12O2]+• m/z = 164 F1 [C9H11O]+• m/z = 135 M->F1 - CHO F2 [C8H9O]+ m/z = 121 M->F2 - C2H3O F3 [C7H7]+ m/z = 91 F2->F3 - CO

Caption: Predicted mass spectral fragmentation of this compound.

Potential Applications in Drug Discovery

Aromatic aldehydes and their derivatives are important precursors in the synthesis of various biologically active molecules. The methoxyphenyl moiety is a common feature in many pharmaceutical compounds. While specific applications of this compound in drug development are not extensively documented, related methoxyphenyl propanal derivatives have been explored for their potential therapeutic properties. For instance, derivatives of methoxyphenyl compounds have shown promise in the development of anthelmintic agents.[16] The structural motifs present in this compound make it a valuable starting point for the synthesis of novel compounds with potential applications in medicinal chemistry.[17]

Conclusion

This technical guide has provided a detailed overview of the synthesis, structure, and characterization of this compound. The selective catalytic hydrogenation of 2-methoxycinnamaldehyde stands out as a reliable and efficient method for its preparation. The comprehensive spectroscopic analysis, although based on predictions from closely related structures due to a lack of publicly available experimental data for the target compound itself, offers a solid framework for its identification and characterization. As a versatile chemical intermediate, this compound holds potential for the synthesis of more complex molecules of interest in pharmaceutical and materials science research.

References

An In-depth Technical Guide to the Potential Biological Activity of 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the systematic investigation of 3-(2-Methoxyphenyl)propanal, a small molecule with structural motifs suggestive of significant, yet largely unexplored, biological activity. Direct research on this specific compound is limited; therefore, this document establishes a rationale for its investigation based on the well-documented activities of structurally related compounds, including cinnamaldehyde and guaiacol derivatives. We hypothesize that this compound possesses potent anti-inflammatory and antioxidant properties. This guide outlines a phased experimental approach, beginning with foundational cytotoxicity assessments and progressing to detailed mechanistic studies on key cellular signaling pathways, such as NF-κB and Nrf2. Detailed, field-proven protocols are provided for each experimental stage, coupled with insights into data interpretation and the logic underpinning methodological choices. The objective is to equip researchers with a robust, scientifically-grounded strategy to elucidate the therapeutic potential of this promising compound.

Introduction and Rationale

This compound (CAS No: 33538-83-9) is an aromatic aldehyde characterized by a propanal chain attached to a guaiacol (2-methoxyphenyl) moiety.[1] While this specific molecule is not extensively characterized in biological literature, its constituent chemical features are hallmarks of bioactive compounds with established therapeutic relevance.

  • The Cinnamaldehyde Scaffold: The α,β-unsaturated aldehyde core, found in the related compound cinnamaldehyde, is known to confer broad-spectrum antimicrobial and anti-inflammatory properties.[2][3][4]

  • The Guaiacol Moiety: The 2-methoxyphenyl group, or guaiacol, is present in numerous natural and synthetic compounds exhibiting significant antioxidant and anti-inflammatory effects.[5][6][7][8] Derivatives of guaiacol have been shown to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways.[7]

Based on this structural analogy, we posit that this compound is a prime candidate for investigation as a dual-action therapeutic agent targeting inflammation and oxidative stress—two pathological processes central to a multitude of human diseases. This guide provides the scientific and methodological foundation for such an investigation.

Foundational Analysis: Cytotoxicity Profile

Before any mechanistic evaluation, it is imperative to determine the concentration range at which this compound is non-toxic to cells. This establishes the therapeutic window for all subsequent in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10][11]

Protocol 2.1: MTT Assay for Cell Viability
  • Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in serum-free culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Replace the existing medium in the wells with the compound-containing medium. Include vehicle control wells (DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against compound concentration to determine the 50% cytotoxic concentration (CC₅₀). Subsequent experiments should use concentrations well below the CC₅₀ value.

Investigating Potential Anti-Inflammatory Activity

Chronic inflammation is driven by signaling cascades that lead to the production of pro-inflammatory mediators. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a master regulator of inflammation, inducing the expression of genes for cytokines like TNF-α and enzymes such as inducible nitric oxide synthase (iNOS).[13][14][15][16] We hypothesize that this compound can attenuate the inflammatory response by inhibiting the NF-κB pathway.

Diagram 3.1: Simplified NF-κB Signaling Pathway

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (P) (Degradation Signal) NFkB_complex NF-κB Complex (p50/p65/IκBα) IκBα->NFkB_complex Inhibits p50 p50 p50_n p50 p50->p50_n Translocation p65 p65 p65_n p65 p65->p65_n Translocation NFkB_complex:f0->p50 Release NFkB_complex:f1->p65 Release DNA DNA (κB site) p50_n->DNA Binds p65_n->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates iNOS iNOS Transcription->iNOS Expression of TNFα TNF-α Transcription->TNFα Expression of

Caption: The canonical NF-κB signaling pathway activated by LPS.

Experimental Workflow

A logical workflow is essential to test this hypothesis. We will use lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response in RAW 264.7 macrophages.

Diagram 3.2: Workflow for Anti-Inflammatory Assessment

Anti_Inflammatory_Workflow cluster_assays Endpoint Assays start RAW 264.7 Cells pretreatment Pre-treat with This compound (Non-toxic concentrations) start->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation griess Griess Assay (Measure Nitric Oxide in Supernatant) stimulation->griess elisa ELISA (Measure TNF-α in Supernatant) stimulation->elisa western Western Blot (Measure p-p65, HO-1 in Cell Lysate) stimulation->western

Caption: Step-by-step workflow for evaluating anti-inflammatory potential.

Protocol 3.1: Measurement of Nitric Oxide (Griess Assay)
  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells as described in the MTT protocol (2.1), pretreating with this compound for 1 hour before adding LPS (1 µg/mL). Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[17]

  • Incubation: Incubate at room temperature for 10-15 minutes in the dark.[17]

  • Absorbance Measurement: Read the absorbance at 540 nm.[18][19]

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[17]

Protocol 3.2: Measurement of TNF-α (ELISA)
  • Sample Collection: Use the same supernatants collected for the Griess assay.

  • ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's protocol.[20][21][22]

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Wash, then add a biotinylated detection antibody.

    • Wash, then add a streptavidin-HRP conjugate.

    • Wash, then add a TMB substrate solution to develop color.[22]

    • Stop the reaction with stop solution and measure absorbance at 450 nm.

  • Quantification: Calculate the TNF-α concentration in the samples based on the standard curve.[21]

Investigating Potential Antioxidant Activity

Oxidative stress results from an imbalance between ROS production and the cell's ability to detoxify them. The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[23][24] Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[24] Upon exposure to oxidative stress (or Nrf2 activators), Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1).[23][25]

Diagram 4.1: Simplified Keap1-Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from LPS) Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasome Degradation Nrf2->Proteasome Targets for Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates HO1 HO-1 Transcription->HO1 Expression of

Caption: The Keap1-Nrf2 pathway for antioxidant gene expression.

Protocol 4.1: Western Blot for Signaling Protein Expression

To probe the effects of this compound on both NF-κB and Nrf2 pathways, Western blotting is the gold standard. It allows for the quantification of key proteins, such as the phosphorylated (activated) form of the NF-κB subunit p65 (p-p65) and the Nrf2-target gene product HO-1.

  • Cell Lysis: After treatment (as in Protocol 3.1), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-p65, total p65, HO-1, and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control.

Data Presentation and Interpretation

All quantitative data should be presented clearly for comparison. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is crucial to determine the significance of the observed effects.

Table 1: Effect of this compound on Inflammatory Markers
Treatment GroupNO (µM)TNF-α (pg/mL)
ControlValue ± SDValue ± SD
LPS (1 µg/mL)Value ± SDValue ± SD
LPS + Cmpd (X µM)Value ± SDValue ± SD
LPS + Cmpd (Y µM)Value ± SDValue ± SD
Cmpd: this compound. Data presented as Mean ± Standard Deviation.
Table 2: Effect of this compound on Signaling Proteins
Treatment GroupRelative p-p65/p65 ExpressionRelative HO-1 Expression
Control1.0 ± SD1.0 ± SD
LPS (1 µg/mL)Value ± SDValue ± SD
LPS + Cmpd (X µM)Value ± SDValue ± SD
LPS + Cmpd (Y µM)Value ± SDValue ± SD
Expression values are normalized to the control group. Data presented as Mean ± Standard Deviation.

Interpretation:

  • A significant reduction in NO and TNF-α production (Table 1) in compound-treated groups compared to the LPS-only group would indicate potent anti-inflammatory activity.

  • A significant decrease in the p-p65/p65 ratio (Table 2) would confirm that this anti-inflammatory effect is mediated, at least in part, through the inhibition of NF-κB activation.

  • A significant increase in HO-1 expression (Table 2) would demonstrate activation of the protective Nrf2 antioxidant pathway.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven approach to characterize the biological activities of this compound. The outlined protocols are robust, widely accepted, and form a cohesive workflow for generating high-quality, interpretable data. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex models, including:

  • Advanced In Vitro Models: Co-culture systems or 3D organoids.

  • Target Deconvolution: Techniques to identify the direct molecular target(s) of the compound.

  • In Vivo Studies: Animal models of inflammatory diseases (e.g., LPS-induced endotoxemia or carrageenan-induced paw edema) to assess efficacy and safety.

The structural features of this compound make it a compelling candidate for drug discovery. By following the systematic approach detailed herein, researchers can effectively unlock and validate its therapeutic potential.

References

A Technical Guide to the Research Applications of 3-(2-Methoxyphenyl)propanal and Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Aromatic Aldehydes in Modern Research

In the landscape of organic chemistry and drug development, aromatic aldehydes represent a cornerstone class of compounds.[1][2] Their defining feature, a formyl group (–CHO) attached to an aromatic ring, serves as a highly reactive and versatile chemical handle. This reactivity allows for a vast array of chemical transformations, making them indispensable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The aldehyde functional group can readily undergo nucleophilic addition, oxidation to carboxylic acids, and reduction to alcohols, providing access to diverse molecular architectures such as heterocyclic systems, which are prevalent in many drugs.[1]

The strategic placement of substituents on the aromatic ring profoundly influences the molecule's physicochemical properties and biological activity. Methoxy groups (–OCH₃), in particular, are of significant interest in medicinal chemistry. They can modulate a compound's electron distribution, lipophilicity, and metabolic stability, often enhancing its pharmacokinetic profile.[1][3]

This guide focuses on a specific, yet illustrative example: 3-(2-Methoxyphenyl)propanal . We will explore its properties and delve into its established and potential research applications, providing a framework for scientists and researchers to leverage its unique chemical attributes.

PropertyValueReference
CAS Number 33538-83-9[4][5][6]
Molecular Formula C₁₀H₁₂O₂[4][6]
Molecular Weight 164.20 g/mol [4][]
Boiling Point 240.5 - 260 °C[4][5]
Density ~1.025 g/cm³ (Predicted)[5]
SMILES COC1=CC=CC=C1CCC=O[4][6]

Section 1: Core Reactivity and Synthetic Potential

The chemical behavior of this compound is dominated by the aldehyde functional group. The ortho-methoxy substituent, however, introduces electronic and steric nuances that can be exploited in synthesis.

The methoxy group is an electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect).[3] Its position on the ring influences the electrophilicity of the carbonyl carbon, which is a critical factor in nucleophilic addition reactions. This makes this compound a valuable building block for creating libraries of compounds for biological screening.[1]

G cluster_0 Core Reactivity of Aldehyde Group cluster_1 Reaction Pathways cluster_2 Resulting Functional Groups / Scaffolds A This compound B Nucleophilic Addition A->B  Nu:⁻ C Oxidation A->C  [O] D Reduction A->D  [H] E Condensation Reactions (e.g., Knoevenagel, Wittig) A->E  Active Methylene Cmpd. or Ylide F Secondary Alcohols B->F G Carboxylic Acids C->G H Primary Alcohols D->H I Chalcones, Stilbenes, Heterocycles E->I

Caption: General reaction pathways for this compound.

Section 2: Research Application in Pest Management

A notable and specific application of this compound is in the field of pest control. Research has identified it as an effective modulator of population growth, particularly against mosquitoes.[4]

Mechanism of Action: Feeding Inhibition

The primary mechanism of action is not as a direct toxin but as a feeding inhibitor. The compound binds to the surface of the mosquito's mouthparts, effectively preventing it from feeding, which ultimately leads to starvation and death.[4] This mode of action is advantageous as it can reduce the selection pressure for metabolic resistance often seen with conventional neurotoxic insecticides.

G compound This compound receptor Chemosensory Receptors on Mosquito Mouthparts compound->receptor interacts with binding Binding Event receptor->binding inhibition Feeding Inhibition binding->inhibition starvation Starvation inhibition->starvation death Mosquito Death starvation->death population Population Control death->population

Caption: Proposed mechanism of this compound in mosquito control.

Experimental Workflow: Efficacy Screening

A standardized workflow is crucial for evaluating the efficacy of feeding inhibitors like this compound.

Protocol: Mosquito Feeding Inhibition Assay

  • Preparation of Test Substance: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or acetone). Create a series of dilutions to determine the effective concentration.

  • Application: Coat a feeding membrane (e.g., Parafilm®) on an artificial feeder with a known concentration of the test substance. The feeder should contain a blood meal (e.g., defibrinated sheep blood) warmed to 37°C. A control membrane should be coated with the solvent only.

  • Exposure: Introduce a cohort of non-blood-fed female mosquitoes (e.g., Aedes aegypti), typically 5-7 days old, into a cage containing the treated feeder.

  • Observation: Allow a set feeding period (e.g., 30-60 minutes).

  • Data Collection: Anesthetize the mosquitoes (e.g., with CO₂ or chilling) and examine their abdomens for the presence of the blood meal. Count the number of fed and unfed mosquitoes in both the test and control groups.

  • Analysis: Calculate the percentage of feeding inhibition for each concentration. Determine the FI₅₀ (the concentration required to inhibit feeding in 50% of the population).

Section 3: Applications in Medicinal Chemistry and Drug Discovery

While direct biological activity data for this compound is limited, its structure is emblematic of scaffolds used in drug discovery. Aromatic aldehydes are key precursors for a variety of therapeutic agents.[8][9]

Precursor for Bioactive Scaffolds

The true power of this compound in this domain lies in its role as a synthetic intermediate.[1][2] It can be used to synthesize more complex molecules with potential therapeutic value.

  • Chalcones and Flavonoids: Condensation of aromatic aldehydes with acetophenones yields chalcones, which are precursors to flavonoids. These classes of compounds are known for a wide range of biological activities, including antioxidant and anti-inflammatory effects.

  • Heterocyclic Compounds: Aromatic aldehydes are fundamental in the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles like thiazines and benzoxazoles, which are privileged structures in medicinal chemistry.[2][10]

  • Antisickling Agents: Research has shown that aromatic aldehydes can act as allosteric modulators of hemoglobin, increasing its affinity for oxygen. This mechanism is a promising strategy for the treatment of sickle cell disease.[8] The specific structure of this compound makes it an interesting candidate for derivatization and screening in this context.

Synthetic Protocol: Synthesis of a Chalcone Derivative

This protocol details a Claisen-Schmidt condensation to produce a chalcone, demonstrating the utility of this compound as a synthetic precursor.

G start Start: Reagents reagents 1. This compound 2. Substituted Acetophenone 3. NaOH / Ethanol start->reagents mix Mix & Stir at Room Temp reagents->mix monitor Monitor Reaction (TLC) mix->monitor workup Aqueous Workup (Acidify with HCl) monitor->workup Reaction Complete filter Filter Precipitate workup->filter wash Wash with H₂O filter->wash dry Dry Solid wash->dry purify Purify (Recrystallization) dry->purify product Final Product: Chalcone Derivative purify->product

Caption: Workflow for the synthesis of a chalcone derivative.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and a selected acetophenone derivative (1.0 eq) in ethanol.

  • Base Addition: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise.

  • Reaction: Continue stirring for 2-4 hours. The formation of a solid precipitate often indicates product formation.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching & Precipitation: Pour the reaction mixture into a beaker of cold water and acidify with dilute hydrochloric acid until the pH is neutral. This will precipitate the crude chalcone product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

Conclusion and Future Outlook

This compound is a molecule of significant interest due to its dual-faceted potential. It has a demonstrated, direct application in agricultural science as a novel feeding inhibitor for pest control.[4] Concurrently, its chemical structure and reactivity position it as a valuable and versatile intermediate for medicinal chemists.[1][2] The presence of both the reactive aldehyde and the modulating methoxy group makes it an ideal starting point for the synthesis of compound libraries targeting a range of biological endpoints, from antimicrobial to anti-inflammatory and beyond. Future research should focus on elucidating the long-term ecological impact of its use in pest management and exploring the synthesis and biological evaluation of novel derivatives for therapeutic applications.

References

Literature review on the synthesis of methoxyphenyl propanals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methoxyphenyl Propanals

Introduction

Methoxyphenyl propanals are a class of aromatic aldehydes that hold significant value across various industries. Their nuanced fragrances make them prized ingredients in the perfumery and cosmetics sectors, with compounds like 3-(4-methoxyphenyl)-2-methylpropanal (also known as anisyl propanal) being widely used for their strong, floral, and slightly spicy notes.[1][2] Beyond their olfactory properties, these molecules serve as versatile building blocks and key intermediates in the synthesis of pharmaceuticals and other complex organic compounds.[1][2] The position of the methoxy group on the phenyl ring (ortho, meta, or para) and the substitution pattern on the propanal chain give rise to a variety of isomers, each with unique properties and synthetic challenges.

This technical guide provides a comprehensive literature review of the core methodologies for synthesizing methoxyphenyl propanals. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also an in-depth analysis of the causality behind experimental choices, ensuring scientific integrity and reproducibility. We will explore the dominant catalytic strategies, classic carbon-carbon bond-forming reactions, and functional group transformations that are pivotal to accessing this important class of molecules.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of methoxyphenyl propanals can be approached from several distinct angles, primarily dictated by the desired isomer and the availability of starting materials. The most prominent strategies involve:

  • Catalytic Hydroformylation: A direct, atom-economical approach to convert methoxy-substituted styrenes into propanals using synthesis gas (CO/H₂).

  • Oxidation of Precursor Alcohols: A reliable two-step method involving the synthesis of a corresponding methoxyphenyl propanol, followed by its selective oxidation to the aldehyde.

  • Carbon Chain Elongation via Olefination: Methods like the Wittig reaction are employed to construct the three-carbon chain, which is subsequently converted to the propanal.

  • Classical Carbon-Carbon Bond Formation: Foundational reactions, such as the Grignard reaction, offer versatile pathways to assemble the target carbon skeleton.

The following sections will delve into the technical specifics of these key methodologies, providing both theoretical grounding and practical, field-proven protocols.

Catalytic Hydroformylation of Methoxystyrenes

Hydroformylation, or the oxo process, stands as a cornerstone of industrial organic synthesis. It facilitates the addition of a formyl group (–CHO) and a hydrogen atom across an alkene's double bond.[3] For the synthesis of methoxyphenyl propanals, the readily available 4-methoxystyrene is a common precursor.

A critical challenge in the hydroformylation of substituted styrenes is controlling the regioselectivity . The reaction can yield two isomeric products: the branched aldehyde (2-arylpropanal) and the linear aldehyde (3-arylpropanal).

G start 4-Methoxystyrene reagents + CO + H₂ [Rh Catalyst + Ligand] start->reagents end_branched 2-(4-Methoxyphenyl)propanal (Branched Isomer) end_linear 3-(4-Methoxyphenyl)propanal (Linear Isomer) reagents->end_branched Favored by certain ligands reagents->end_linear Favored by other ligands

Caption: Regioselectivity in the hydroformylation of 4-methoxystyrene.

Causality Behind Experimental Choices:

  • Catalyst System: Rhodium-based catalysts are exceptionally effective for the hydroformylation of styrenes.[3] However, the true control over the reaction lies with the ligands coordinated to the rhodium center. The steric and electronic properties of the phosphine or phosphite ligands dictate the regioselectivity. For instance, bulky phosphine ligands often favor the formation of the linear aldehyde, while other specific ligand systems can be tuned to yield the branched product, which is often the desired isomer in fragrance applications.[4]

  • Reaction Conditions: The process is typically conducted under elevated pressure of syngas (a mixture of carbon monoxide and hydrogen) and at controlled temperatures. Modern advancements have led to catalyst systems that operate under milder conditions, improving the sustainability and safety of the process.[3] For example, rhodium catalysts promoted by hybrid phosphates have shown excellent yields and high regioselectivity for the branched product under mild conditions.[3]

Data Presentation: Catalyst Performance in Styrene Hydroformylation
Catalyst SystemSubstrateProductSelectivity (Branched/Linear)Conversion (%)Source
Rh/PPh₃Styrene2-PhenylpropanalHigh for branched~100%[4]
Co₂(CO)₈1-OcteneAldehydes/AlcoholsTunable~100%[5]
Rh/B on SilicaEthenePropanalN/AHigh[6]

Note: Data is illustrative of typical performance in hydroformylation reactions.

Oxidation of Methoxyphenyl Propanols

This classic and highly reliable route involves two main stages: the synthesis of the requisite 1-propanol intermediate, followed by its selective oxidation to the propanal.

G cluster_0 Step 1: Propanol Synthesis cluster_1 Step 2: Oxidation start Methoxy-substituted Ester or Aldehyde reductant Reducing Agent (e.g., LiAlH₄, NaBH₄) start->reductant propanol Methoxyphenyl Propanol reductant->propanol oxidant Oxidizing Agent (e.g., PCC, DMP) propanal Methoxyphenyl Propanal (Final Product) oxidant->propanal propanol_ref Methoxyphenyl Propanol propanol_ref->oxidant

Caption: Two-step workflow for propanal synthesis via alcohol oxidation.

Step 1: Synthesis of Methoxyphenyl Propanols

The precursor alcohol can be synthesized through various means. A common method is the reduction of a corresponding ester, such as methyl 2-(4-methoxyphenyl)propionate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield 2-(4-methoxyphenyl)propan-1-ol.[3] Alternatively, catalytic hydrogenation of methoxypropiophenone using catalysts like Raney Nickel can produce 1-(4-methoxyphenyl) propanol with high yields (>90%).[7]

Step 2: Selective Oxidation to the Propanal

Expertise & Causality: The choice of oxidizing agent is critical to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid.[8]

  • Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a classic reagent for this transformation. It is relatively mild and typically stops at the aldehyde stage. However, the toxicity and disposal of chromium waste are significant drawbacks.

  • Hypervalent Iodine Reagents: The Dess-Martin periodinane (DMP) is a highly efficient and mild oxidant that offers excellent yields of aldehydes from primary alcohols. It operates under neutral conditions at room temperature, making it compatible with a wide range of functional groups.

  • DMSO-Based Oxidations (Swern, Moffatt): These methods activate dimethyl sulfoxide (DMSO) with an electrophile (like oxalyl chloride in the Swern oxidation) to create the oxidizing species. They are highly effective but require cryogenic temperatures and careful handling due to the formation of volatile and malodorous byproducts.

Experimental Protocol: Oxidation of 1-(4-Methoxyphenyl)propan-1-ol to 3-(4-Methoxyphenyl)propanal

This protocol is a representative example based on standard laboratory procedures.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 1-(4-methoxyphenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: In a separate flask, prepare a slurry of Pyridinium Chlorochromate (PCC) (1.5 eq) with a small amount of silica gel in DCM.

  • Reaction: Add the PCC slurry to the alcohol solution in portions at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite or silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(4-methoxyphenyl)propanal.

Carbon Chain Elongation via the Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[9][10] This method can be ingeniously adapted to synthesize methoxyphenyl propanals, particularly for homologation (increasing the carbon chain by one).

A specialized Wittig reagent, methoxymethylenetriphenylphosphorane (CH₃OCH=PPh₃) , is particularly useful.[11] It reacts with a methoxy-substituted benzaldehyde to form an enol ether. Subsequent acid-catalyzed hydrolysis of this enol ether unmasks the aldehyde functional group, completing a one-carbon homologation.

Wittig_Homologation cluster_wittig Wittig Reaction cluster_hydrolysis Hydrolysis benzaldehyde 4-Methoxybenzaldehyde ylide Methoxymethylenetriphenyl- phosphorane (CH₃OCH=PPh₃) enol_ether Enol Ether Intermediate benzaldehyde->enol_ether + ylide->enol_ether enol_ether_ref Enol Ether Intermediate enol_ether->enol_ether_ref acid H₃O⁺ propanal 4-Methoxyphenyl- acetaldehyde acid->propanal enol_ether_ref->propanal +

Caption: Homologation of 4-methoxybenzaldehyde via a Wittig reaction.

Trustworthiness & Self-Validation:

The Wittig reaction's reliability stems from its high functional group tolerance and predictable stereochemical outcomes (though often not a factor in this specific homologation). The ylide is typically prepared in situ from its corresponding phosphonium salt ([CH₃OCH₂PPh₃]Cl) by deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide.[11][12] The reaction's progress can be easily monitored by the disappearance of the starting aldehyde (TLC) and the formation of the less polar enol ether product.

Synthesis via Grignard Reaction

The Grignard reaction is a fundamental method for C-C bond formation.[13][14] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl or nitrile group.

A plausible route to a methoxyphenyl propanal precursor involves reacting a methoxy-substituted Grignard reagent with propionitrile, followed by hydrolysis.

Experimental Protocol: Synthesis of 3-Methoxypropiophenone (Propanal Precursor)

This protocol is adapted from a patented method for the synthesis of 3-methoxypropiophenone.[15]

  • Grignard Reagent Formation: In a reactor equipped with a reflux condenser, add magnesium turnings (1.0 eq) and a catalytic amount of aluminum chloride in anhydrous tetrahydrofuran (THF). Slowly add a solution of m-methoxybromobenzene in THF to initiate the formation of the Grignard reagent. Maintain a gentle reflux until all the magnesium has reacted.[15]

  • Reaction with Nitrile: Cool the freshly prepared Grignard reagent. Slowly add propionitrile (1.0 eq) dropwise while maintaining a low temperature. After the addition is complete, allow the reaction to proceed for 1-2 hours.[15]

  • Hydrolysis (Workup): Carefully quench the reaction by slowly adding aqueous hydrochloric acid under cooling. This hydrolyzes the intermediate imine salt to form the ketone, 3-methoxypropiophenone.[15]

  • Purification: Separate the organic layer. The solvent (THF) can be removed by distillation. The crude ketone can then be purified by vacuum distillation to yield the final product with high purity (>99%).[15]

The resulting ketone can be further elaborated into the target propanal through various multi-step sequences, such as reduction to the alcohol followed by oxidation as described previously.

Conclusion

The synthesis of methoxyphenyl propanals is a well-established field with a diverse array of reliable methodologies available to the modern chemist. The optimal synthetic route is determined by a combination of factors including the desired isomer, required scale, economic viability, and available laboratory infrastructure.

  • Industrial-scale production often favors direct, atom-economical methods like the catalytic hydroformylation of methoxystyrenes, where catalyst and ligand design are paramount for achieving high regioselectivity and yield.

  • For laboratory and research settings , the robust and predictable two-step sequence of alcohol synthesis followed by selective oxidation offers great flexibility and control, allowing for the synthesis of a wide variety of analogs.

  • Classic organometallic approaches like the Grignard reaction and elegant C-C bond constructions like the Wittig reaction remain indispensable tools, providing foundational and versatile pathways to construct the core molecular framework.

By understanding the mechanistic underpinnings and practical considerations of each method as outlined in this guide, researchers and drug development professionals can make informed decisions to efficiently and reproducibly synthesize these valuable aromatic aldehydes.

References

The Versatility of 3-(2-Methoxyphenyl)propanal: An In-Depth Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-(2-methoxyphenyl)propanal emerges as a versatile and highly valuable intermediate. Its unique structural motif, featuring a reactive aldehyde functionality tethered to a methoxy-substituted aromatic ring, provides a gateway to a diverse array of chemical transformations. This guide offers a comprehensive exploration of the utility of this compound, presenting it as a cornerstone for the synthesis of a wide range of organic molecules, from fine chemicals to crucial pharmaceutical precursors.

This document will delve into the core reactivity of this aldehyde, providing not just theoretical underpinnings but also detailed, field-tested protocols for its application in key synthetic reactions. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the principles at play. For researchers, scientists, and professionals in drug development, this guide aims to be an authoritative resource, empowering the design and execution of innovative and efficient synthetic strategies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization in synthesis.

PropertyValueReference
CAS Number 33538-83-9[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Boiling Point 240.5 °C[1]
Appearance Colorless liquid
Solubility Soluble in most organic solvents
Spectroscopic Signature:

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic signature.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the aromatic protons (between 6.8 and 7.3 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the two methylene groups of the propyl chain (as triplets between 2.5 and 3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon at approximately 202 ppm. The aromatic carbons will appear in the 110-160 ppm region, with the carbon attached to the methoxy group being significantly shielded. The methoxy carbon will resonate around 55 ppm, and the two aliphatic carbons will be found in the upfield region of the spectrum.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1725 cm⁻¹. Other key absorptions include C-H stretching of the aldehyde at approximately 2720 and 2820 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a prominent C-O stretching band for the methoxy group around 1245 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of the propanal side chain or fragments thereof.[2]

Core Synthetic Applications: A Gateway to Molecular Diversity

The reactivity of this compound is centered around its aldehyde functionality, making it an excellent electrophile for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive Amination: Accessing Valuable Amine Scaffolds

Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds to primary, secondary, and tertiary amines.[3][4] This transformation is of immense importance in medicinal chemistry, as the amine functional group is a key pharmacophore in a vast number of bioactive molecules.

The reaction proceeds via the initial formation of an imine or enamine intermediate upon condensation of the aldehyde with an amine, which is then reduced in situ to the corresponding amine.[4] The choice of reducing agent is critical to the success of the reaction, with common reagents including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.

Experimental Protocol: Synthesis of N-Butyl-3-(2-methoxyphenyl)propan-1-amine

  • Materials:

    • This compound (1.0 eq)

    • n-Butylamine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of this compound in anhydrous DCM, add n-butylamine.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature below 25 °C.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Reductive_Amination_Workflow start Start: this compound & n-Butylamine in DCM imine_formation Imine Formation (Stir at RT, 30 min) start->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction workup Aqueous Workup (NaHCO₃, Brine) reduction->workup purification Purification (Column Chromatography) workup->purification product Product: N-Butyl-3-(2-methoxyphenyl)propan-1-amine purification->product

Caption: Reductive Amination Workflow.

Aldol Condensation: Forging Carbon-Carbon Bonds

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives.[5][6] When this compound is reacted with an enolizable ketone or aldehyde in the presence of a base or acid catalyst, it can lead to the formation of extended conjugated systems.

In a crossed aldol condensation, where this compound acts as the electrophilic partner, the reaction can be controlled to favor the desired product, especially if the other carbonyl component is more readily enolized.[7]

Experimental Protocol: Synthesis of 4-(2-Methoxyphenyl)-1-phenylbut-3-en-2-one

  • Materials:

    • This compound (1.0 eq)

    • Acetone (excess)

    • 10% Aqueous Sodium Hydroxide solution

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound in a mixture of ethanol and acetone.

    • Cool the mixture in an ice bath and slowly add the 10% aqueous sodium hydroxide solution with vigorous stirring.

    • Allow the reaction to stir at room temperature and monitor by TLC.

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated ketone.

Aldol_Condensation_Mechanism cluster_enolate Enolate Formation cluster_reaction Nucleophilic Attack & Dehydration Acetone Acetone Enolate Enolate Acetone->Enolate OH⁻ Aldol Adduct β-Hydroxy Ketone Enolate->Aldol Adduct Attacks Aldehyde Aldehyde This compound Product α,β-Unsaturated Ketone Aldol Adduct->Product -H₂O

Caption: Aldol Condensation Mechanism.

Pictet-Spengler Reaction: Constructing Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[8][9] This reaction is of immense significance in the synthesis of a wide variety of alkaloids and pharmacologically active compounds.[10][11]

Utilizing this compound in a Pictet-Spengler reaction with tryptamine provides a direct route to novel tetrahydro-β-carboline scaffolds, which can serve as precursors for more complex drug candidates.[12][13]

Experimental Protocol: Synthesis of 1-(2-(2-Methoxyphenyl)ethyl)-1,2,3,4-tetrahydro-β-carboline

  • Materials:

    • This compound (1.0 eq)

    • Tryptamine (1.0 eq)

    • Trifluoroacetic acid (TFA) (catalytic amount)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve tryptamine in anhydrous DCM under an inert atmosphere.

    • Add this compound to the solution.

    • Add a catalytic amount of trifluoroacetic acid.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Pictet_Spengler_Reaction reactants Tryptamine + This compound iminium Iminium Ion Formation (H⁺ catalyst) reactants->iminium cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization product Tetrahydro-β-carboline cyclization->product

Caption: Pictet-Spengler Reaction Pathway.

Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[14][15][16] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[17] The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

Reacting this compound with various Wittig reagents provides access to a range of substituted alkenes, which can be further functionalized.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)-but-3-ene

  • Materials:

    • This compound (1.0 eq)

    • Methyltriphenylphosphonium bromide (1.1 eq)

    • Potassium tert-butoxide (1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide.

    • Stir the resulting yellow-orange suspension at room temperature for 1 hour to generate the ylide.

    • Cool the mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Wittig_Reaction_Overview ylide Phosphonium Salt + Base Phosphorus Ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane carbonyl This compound carbonyl->oxaphosphetane product {Alkene Product | + Triphenylphosphine Oxide} oxaphosphetane->product

Caption: Wittig Reaction Overview.

Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is a versatile method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[18][19][20] This reaction is particularly useful for the synthesis of electron-deficient alkenes, which are valuable intermediates in Michael additions and other transformations.[21][22]

This compound can readily undergo Knoevenagel condensation with various active methylene compounds, such as malononitrile or ethyl cyanoacetate, to yield highly functionalized products.

Experimental Protocol: Synthesis of 2-(3-(2-Methoxyphenyl)propylidene)malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.0 eq)

    • Piperidine (catalytic amount)

    • Ethanol

    • Water

  • Procedure:

    • To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature. The product may precipitate out of the solution.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath and add cold water to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the product under vacuum.

Knoevenagel_Condensation

References

An In-depth Technical Guide to the IUPAC Nomenclature of 3-(2-Methoxyphenyl)propanal and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise and unambiguous naming of chemical structures is a cornerstone of scientific communication, particularly within the fields of chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that allows any scientist, regardless of their native language, to deduce the exact molecular structure from its name. This guide provides a comprehensive exploration of the IUPAC nomenclature for 3-(2-Methoxyphenyl)propanal, a molecule that combines an aldehyde, an ether, and a substituted aromatic ring. We will deconstruct its name based on foundational IUPAC principles and extend this logic to its key positional and constitutional isomers. Furthermore, this document offers insights into the experimental methodologies used by researchers to differentiate these closely related structures, thereby bridging the gap between theoretical nomenclature and practical laboratory application.

Part 1: Foundational IUPAC Principles for Naming Complex Aromatic Compounds

To understand the nomenclature of this compound, one must first grasp the individual IUPAC rules for its constituent functional groups: aldehydes, ethers, and substituted aromatic rings.

Nomenclature of Aldehydes

The aldehyde functional group (-CHO) is a terminal group, meaning it must reside at the end of a carbon chain. This unique positioning simplifies its nomenclature significantly.

  • Parent Chain Identification : The longest continuous carbon chain that includes the aldehyde carbon is designated as the parent chain.[1][2]

  • Suffix : The "-e" ending of the corresponding alkane name is replaced with the suffix "-al".[3][4][5]

  • Numbering : The aldehyde carbon is always assigned as carbon number 1 (C1). This locant is considered implicit and is not included in the final name.[1][3]

For example, a three-carbon chain with an aldehyde group is named "propanal".

Nomenclature of Aromatic Ethers

Ethers (R-O-R') are named as alkoxy substituents on a parent alkane or another parent structure.[6]

  • Alkoxy Group : The smaller alkyl or aryl group attached to the oxygen is named by replacing the "-ane" suffix with "-oxy". For instance, a -OCH₃ group is termed a "methoxy" group.[7][8]

  • Parent Structure : The larger or more complex group is treated as the parent structure.[9]

When a methoxy group is attached to a benzene ring, the resulting structure is named as a substituted benzene, for example, "methoxybenzene".

Nomenclature of Substituted Benzenes

For benzene rings with multiple substituents, a numbering system is employed to denote their relative positions.

  • Locants : The ring is numbered to give the substituents the lowest possible locants.[10]

  • Common Prefixes : For disubstituted benzenes, the prefixes ortho- (1,2 substitution), meta- (1,3 substitution), and para- (1,4 substitution) are often used in common nomenclature and are widely understood.[11][12] However, IUPAC preferred names utilize numerical locants.

Part 2: Systematic Nomenclature of this compound and its Positional Isomers

By integrating the principles from Part 1, we can systematically deconstruct and name the target molecule and its direct positional isomers.

The Core Compound: this compound

The name "this compound" provides a precise blueprint for its structure:

  • Propanal : This is the parent structure, indicating a three-carbon chain with an aldehyde group at C1.

  • Phenyl : A benzene ring is attached as a substituent.

  • Methoxy : A -OCH₃ group is attached to the phenyl ring.

  • 2-Methoxy : The methoxy group is at the C2 position of the phenyl ring.

  • (2-Methoxyphenyl) : This entire substituted ring is treated as a single substituent group.

  • 3- : The (2-methoxyphenyl) group is attached to C3 of the propanal parent chain.

The following diagram illustrates this naming logic.

IUPAC_Nomenclature cluster_parent Parent Chain cluster_substituent Substituent Group This compound This compound Propanal Propanal This compound->Propanal Parent Structure (2-Methoxyphenyl) (2-Methoxyphenyl) This compound->(2-Methoxyphenyl) Substituent at C3 Phenyl Phenyl (2-Methoxyphenyl)->Phenyl Base Substituent 2-Methoxy 2-Methoxy (2-Methoxyphenyl)->2-Methoxy Group on Phenyl Ring

Caption: Logical deconstruction of the IUPAC name for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[13]
Molecular Formula C₁₀H₁₂O₂PubChem[13]
Molecular Weight 164.20 g/mol Biosynth[14]
CAS Number 33538-83-9Biosynth[14]
Positional Isomers on the Aromatic Ring

The position of the methoxy group on the phenyl ring gives rise to two other closely related isomers: the meta and para substituted forms.

  • 3-(3-Methoxyphenyl)propanal : The methoxy group is at the C3 position of the phenyl ring.

  • 3-(4-Methoxyphenyl)propanal : The methoxy group is at the C4 position of the phenyl ring.

These isomers share the same molecular formula and core structure but differ in the spatial arrangement of the methoxy group, which can lead to distinct physical, chemical, and biological properties.

Caption: Relationship between the ortho, meta, and para positional isomers.

Table 2: Comparison of Key Positional Isomers

StructureIUPAC NameCommon Name PrefixCAS Number
alt text
This compoundortho33538-83-9[14]
alt text
3-(3-Methoxyphenyl)propanalmeta67969-56-0
alt text
3-(4-Methoxyphenyl)propanalpara5703-21-9

Part 3: Broader Classes of Isomers (C₁₀H₁₂O₂)

The molecular formula C₁₀H₁₂O₂ allows for a wide variety of constitutional and functional group isomers beyond simple positional changes on the phenyl ring. Understanding their nomenclature is crucial for comprehensive chemical analysis.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different atomic connectivity.

  • Alkyl Chain Isomers : The substitution pattern on the propanal chain can be altered. For example, a methyl group could be introduced on the chain, which would require removing a carbon from elsewhere to maintain the C₁₀ formula. An example is 2-methyl-2-(4-methoxyphenyl)ethanal .

  • Functional Group Position Isomers : The phenyl and methoxy groups can be attached to different positions of the three-carbon chain. For example, 2-methoxy-3-phenylpropanal .

Functional Group Isomers

These isomers have different functional groups altogether.

  • Ketones : The carbonyl group can be located at a non-terminal position. For example, 1-(2-methoxyphenyl)propan-2-one . Here, the parent chain is a propanone, and the (2-methoxyphenyl) group is a substituent at C1.

  • Unsaturated Alcohols/Ethers : The formula C₁₀H₁₂O₂ corresponds to a degree of unsaturation of 5 (four for the benzene ring, one for the carbonyl). This can be satisfied in other ways, such as a double bond and a hydroxyl group. An example is 3-(2-methoxyphenyl)prop-2-en-1-ol .

Part 4: Experimental Differentiation of Isomers

While IUPAC nomenclature provides a theoretical framework, distinguishing isomers in a laboratory setting requires robust analytical techniques. The choice of method is dictated by the subtle physicochemical differences between the isomeric structures.

Spectroscopic and Chromatographic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is particularly powerful for differentiating positional isomers. The substitution pattern on the benzene ring creates distinct splitting patterns in the aromatic region (typically 6.5-8.0 ppm). Ortho substitution often yields a complex multiplet, while para substitution can produce two distinct doublets, and meta substitution a more complex but still characteristic pattern.

  • Chromatography (HPLC/GC) : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for separating isomers.[15] The separation is based on differential partitioning between a stationary phase and a mobile phase. The polarity differences between ortho, meta, and para isomers, though subtle, are often sufficient to achieve baseline separation under optimized conditions (e.g., choice of column, mobile phase composition, and temperature).

Experimental Protocol: HPLC-UV Separation of Methoxyphenylpropanal Isomers

This protocol outlines a standard reverse-phase HPLC method for the separation and quantification of 3-(2-), 3-(3-), and 3-(4-methoxyphenyl)propanal.

Objective : To achieve baseline separation of the three positional isomers.

Materials :

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Isomer standards (ortho, meta, para)

Methodology :

  • Standard Preparation : Prepare individual stock solutions of each isomer (1 mg/mL) in acetonitrile. Create a mixed standard solution containing all three isomers at a concentration of 50 µg/mL each.

  • Mobile Phase Preparation : Prepare a mobile phase consisting of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase prior to use.

  • HPLC Conditions :

    • Column : C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase : Isocratic elution with Acetonitrile:Water (60:40)

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Column Temperature : 30 °C

    • Detector Wavelength : 275 nm (based on the UV absorbance maximum of the methoxyphenyl chromophore)

  • Analysis : a. Inject the mixed standard solution. b. Record the chromatogram. c. Identify the peaks corresponding to each isomer based on their retention times (typically, the para isomer elutes last due to its symmetry and slightly higher hydrophobicity).

  • System Validation : The method is considered self-validating if baseline resolution (>1.5) is achieved between all three peaks, demonstrating its suitability for differentiating the isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare Mixed Isomer Standard Inject Inject Sample onto C18 Column Prep->Inject Separate Isocratic Elution (ACN:Water) Inject->Separate Detect UV Detection at 275 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify

Caption: Experimental workflow for the HPLC separation of positional isomers.

Conclusion

The IUPAC nomenclature system provides an essential, logic-based language for chemistry. By understanding the rules for individual functional groups, one can systematically name complex molecules like this compound and predict the names of its numerous isomers. This guide has demonstrated the deconstruction of this name, explored its positional and constitutional isomers, and provided a practical framework for their experimental differentiation. For researchers in drug discovery and development, a mastery of both the theoretical nomenclature and the analytical techniques for isomer characterization is indispensable for ensuring the identity, purity, and safety of novel chemical entities.

References

An In-depth Technical Guide to 3-(2-Methoxyphenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propionaldehyde, a member of the methoxybenzene and aldehyde chemical classes, is a compound of significant interest in organic synthesis and medicinal chemistry. Its structural motif, featuring a methoxy-substituted aromatic ring linked to a propanal chain, provides a versatile scaffold for the development of novel molecules with potential therapeutic applications. This guide offers a comprehensive overview of its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and potential applications in the field of drug development, providing a crucial resource for researchers and scientists working with this compound.

Chemical Identity and Synonyms

A clear identification of 3-(2-methoxyphenyl)propionaldehyde is fundamental for accurate research and communication. A variety of synonyms and identifiers are used in scientific literature and chemical databases.

Identifier TypeIdentifier
IUPAC Name 3-(2-methoxyphenyl)propanal
CAS Number 33538-83-9[1]
Molecular Formula C₁₀H₁₂O₂[1]
Synonyms Benzenepropanal, 2-Methoxy-[1]
3-(o-methoxyphenyl)propionaldehyde
2-Methoxybenzenepropanal

Physicochemical Properties

The physical and chemical characteristics of 3-(2-methoxyphenyl)propionaldehyde are crucial for its handling, application, and analysis.

PropertyValueNotes
Molecular Weight 164.20 g/mol [1]
Appearance Colorless to pale yellow liquidBased on typical appearance of similar aromatic aldehydes.
Boiling Point 260 °C[1]At standard pressure.
Density 1.025 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water.
Storage Store in a cool, dry place under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer at -20°C.[1]

Synthesis of 3-(2-Methoxyphenyl)propionaldehyde

A common and effective method for the synthesis of 3-(2-methoxyphenyl)propionaldehyde is the selective hydrogenation of the carbon-carbon double bond of its α,β-unsaturated precursor, 2'-methoxycinnamaldehyde.

Reaction Principle

The synthesis involves the catalytic reduction of the alkene functional group in 2'-methoxycinnamaldehyde, leaving the aldehyde group intact. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

Synthesis 2'-Methoxycinnamaldehyde 2'-Methoxycinnamaldehyde Catalyst H₂, Pd/C Methanol 2'-Methoxycinnamaldehyde->Catalyst 3-(2-Methoxyphenyl)propionaldehyde 3-(2-Methoxyphenyl)propionaldehyde Catalyst->3-(2-Methoxyphenyl)propionaldehyde

Caption: Synthesis of 3-(2-methoxyphenyl)propionaldehyde.

Experimental Protocol

This protocol describes the hydrogenation of 2'-methoxycinnamaldehyde to yield 3-(2-methoxyphenyl)propionaldehyde.

Materials:

  • 2'-Methoxycinnamaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Dichloromethane

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenator

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2'-methoxycinnamaldehyde (1.00 g, 6.17 mmol) in methanol (12 mL).

  • Carefully add 10% Pd/C (131 mg, 0.20 mmol) to the solution.

  • The flask is then purged with hydrogen gas and stirred under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with dichloromethane.

  • The filtrates are combined and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3/1, v/v) to afford the pure 3-(2-methoxyphenyl)propionaldehyde.[2]

Safety Precautions:

  • Palladium on carbon is flammable when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable. Ensure there are no sources of ignition nearby.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • δ ~9.8 ppm (t, 1H): Aldehydic proton, appearing as a triplet due to coupling with the adjacent CH₂ group.

  • δ ~7.2-6.8 ppm (m, 4H): Aromatic protons of the methoxy-substituted benzene ring.

  • δ ~3.8 ppm (s, 3H): Protons of the methoxy group.

  • δ ~2.9 ppm (t, 2H): Methylene protons adjacent to the aromatic ring.

  • δ ~2.8 ppm (dt, 2H): Methylene protons adjacent to the aldehyde group.

¹³C NMR Spectroscopy (Predicted)
  • δ ~202 ppm: Carbonyl carbon of the aldehyde.

  • δ ~157 ppm: Aromatic carbon attached to the methoxy group.

  • δ ~130-110 ppm: Other aromatic carbons.

  • δ ~55 ppm: Methoxy carbon.

  • δ ~45 ppm: Methylene carbon adjacent to the aldehyde group.

  • δ ~25 ppm: Methylene carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy (Predicted)
  • ~2940 cm⁻¹: C-H stretching of the alkyl chain.

  • ~2830 cm⁻¹ and ~2730 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance doublet).

  • ~1725 cm⁻¹: Strong C=O stretching of the aldehyde.

  • ~1600, ~1500 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1245 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

  • ~1030 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.

Mass Spectrometry (MS) (Predicted)
  • m/z 164: Molecular ion peak [M]⁺•.

  • m/z 135: Loss of the formyl radical (•CHO).

  • m/z 121: A prominent peak corresponding to the tropylium ion formed after rearrangement and loss of ethylene from the side chain.

  • m/z 91: Tropylium ion, a common fragment for alkylbenzenes.

Applications in Drug Development and Research

While specific drug candidates containing the 3-(2-methoxyphenyl)propionaldehyde moiety are not widely documented, its structural features make it a valuable building block for medicinal chemistry research.

Scaffold for Bioactive Molecules

The methoxy-substituted phenylpropanal structure can be derivatized in numerous ways to explore structure-activity relationships (SAR). The aldehyde functionality is a versatile handle for reactions such as reductive amination to form amines, oxidation to carboxylic acids, and various condensation reactions to build more complex molecular architectures.

Potential Pharmacological Activities

Derivatives of related methoxyphenyl compounds have been investigated for a range of biological activities, suggesting potential avenues for the application of 3-(2-methoxyphenyl)propionaldehyde in drug discovery. For instance, some methoxyphenyl derivatives have shown anti-inflammatory and analgesic properties. Additionally, the methoxy group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and ability to cross biological membranes.

The related compound, 3-(2-methoxyphenyl)propionic acid, is recognized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. This underscores the potential of the aldehyde as a precursor to a variety of bioactive molecules.

Conclusion

3-(2-Methoxyphenyl)propionaldehyde is a valuable chemical entity with significant potential for applications in organic synthesis and drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and characterization. As research in medicinal chemistry continues to evolve, the utility of such versatile building blocks will undoubtedly expand, paving the way for the development of novel therapeutic agents.

References

An In-depth Technical Guide to Investigating the Mechanism of Action for 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into Unexplored Territory

In the landscape of molecular discovery, some compounds arrive with a well-documented history, while others, like 3-(2-Methoxyphenyl)propanal, present as intriguing enigmas. Direct, in-depth mechanistic studies on this specific molecule are sparse. However, its structural architecture, featuring a methoxy-substituted benzene ring and a reactive propanal moiety, places it in close kinship with a family of well-researched phenylpropanoids, most notably cinnamaldehyde and its derivatives. These related molecules are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3][4][5] This guide, therefore, adopts a hypothesis-driven approach, leveraging the known pharmacology of its analogs to construct a robust, multi-tiered strategy for elucidating the mechanism of action of this compound. We will proceed not by summarizing established facts, but by detailing a comprehensive investigative workflow designed for researchers, scientists, and drug development professionals.

Part 1: Foundational Analysis and Hypothesis Formulation

Structural and Physicochemical Profile

This compound is an aromatic aldehyde with the chemical formula C₁₀H₁₂O₂.[6][7] Its core components—a benzene ring, a methoxy group at the ortho position, and a three-carbon aldehyde chain—are crucial determinants of its potential biological interactions. The aldehyde group, in particular, is an electrophilic center, capable of reacting with cellular nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is a cornerstone of the biological activity of many related α,β-unsaturated aldehydes like cinnamaldehyde.[2]

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[6]
Molecular Weight 164.2 g/mol [6]
Boiling Point ~260 °C[7]
CAS Number 33538-83-9[6][7]
The Central Hypothesis: A Nucleophile-Interactive Electrophile

Based on its structural similarity to cinnamaldehyde and other bioactive benzaldehydes, we hypothesize that This compound exerts its biological effects primarily through covalent modification of key cellular proteins. This interaction is predicted to disrupt the function of critical enzymes and transcription factors, leading to downstream effects such as the modulation of inflammatory pathways and the induction of cellular stress responses. The ortho-methoxy group may influence the reactivity of the aldehyde and the overall lipophilicity of the molecule, potentially altering its cellular uptake and target specificity compared to its analogs.

Part 2: A Tiered Strategy for Mechanistic Investigation

This section outlines a logical progression of experiments, from broad phenotypic screening to the identification of specific molecular targets. Each step is designed to test and refine our central hypothesis.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial step is to determine the most prominent biological activities of this compound. This will guide the direction of more focused mechanistic studies.

G cluster_0 Tier 1: Phenotypic Screening Compound This compound (Purity Verified) Antimicrobial Antimicrobial Assays (MIC/MBC) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50 in Cell Lines) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) Compound->AntiInflammatory

Caption: Workflow for initial biological activity screening.

  • Antimicrobial Activity Assessment:

    • Objective: To determine if the compound has antibacterial or antifungal properties.

    • Method: Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). The methodology should follow established Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Rationale: Cinnamaldehyde and 2-methoxybenzaldehyde are known for their antimicrobial effects, often by disrupting the cell membrane or inhibiting essential enzymes.[2][8]

  • Cytotoxicity Profiling:

    • Objective: To assess the compound's effect on cell viability across various cell types.

    • Method: Use a panel of human cell lines (e.g., a cancer line like HeLa or A549, and a non-cancerous line like HEK293 or primary fibroblasts). Treat cells with a range of concentrations of the compound for 24-72 hours and measure viability using an MTT or resazurin-based assay to determine the IC50 value.

    • Rationale: This will establish a therapeutic window and identify if the compound has selective toxicity towards certain cell types.

  • Anti-inflammatory Potential Evaluation:

    • Objective: To investigate the compound's ability to modulate inflammatory responses.

    • Method: Use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Co-treat the cells with this compound and measure the production of nitric oxide (NO) using the Griess reagent and key pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Rationale: The NF-κB signaling pathway, a central regulator of inflammation, is a known target for cinnamaldehyde derivatives.[1][4] Inhibition of these inflammatory markers would strongly suggest a similar mechanism.

Tier 2: Elucidation of Cellular Pathways

Assuming positive results from the anti-inflammatory screen (a common activity for this class of compounds), the next step is to dissect the underlying signaling pathways.

G cluster_1 Tier 2: Cellular Pathway Analysis cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS Stimulation Cell RAW 264.7 Macrophages LPS->Cell WB_IKB Western Blot: p-IκBα, IκBα Cell->WB_IKB WB_p65 Western Blot: p-p65, p65 Cell->WB_p65 Reporter NF-κB Reporter Assay Cell->Reporter WB_MAPK Western Blot: p-p38, p-JNK, p-ERK Cell->WB_MAPK Compound This compound Compound->Cell

Caption: Investigating the impact on key inflammatory signaling pathways.

  • Analysis of the NF-κB Pathway:

    • Objective: To determine if the compound inhibits the activation of the master inflammatory transcription factor, NF-κB.

    • Method:

      • Western Blotting: Treat LPS-stimulated RAW 264.7 cells with the compound. Prepare cell lysates at various time points and perform Western blots to analyze the phosphorylation and degradation of IκBα, and the phosphorylation of the p65 subunit of NF-κB.

      • Reporter Assay: Use a cell line stably transfected with an NF-κB luciferase reporter plasmid. Measure luciferase activity to quantify the transcriptional activity of NF-κB in the presence of the compound.

    • Rationale: Inhibition of IκBα phosphorylation/degradation or p65 phosphorylation would provide direct evidence of interference in the NF-κB cascade.[1]

  • Assessment of MAPK Signaling:

    • Objective: To investigate the compound's effect on the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK), which are also critical for inflammatory responses.

    • Method: Similar to the NF-κB analysis, use Western blotting to detect the phosphorylated (active) forms of p38, JNK, and ERK in LPS-stimulated macrophages treated with the compound.

    • Rationale: These pathways are often co-regulated with NF-κB and represent another potential node of intervention for electrophilic compounds.

Tier 3: Identification of Direct Molecular Targets

This final tier aims to identify the specific proteins that are covalently modified by this compound, thereby validating our central hypothesis.

G cluster_2 Tier 3: Molecular Target Identification Probe Synthesize Affinity Probe (e.g., clickable alkyne derivative) Lysate Cell Lysate Probe->Lysate PullDown Affinity Pull-Down Lysate->PullDown MS LC-MS/MS Proteomics PullDown->MS Validation Target Validation (SPR, Enzyme Assays) MS->Validation

Caption: A workflow for identifying the direct binding partners of the compound.

  • Chemical Proteomics Approach:

    • Objective: To globally identify protein targets of this compound in an unbiased manner.

    • Method:

      • Probe Synthesis: Synthesize a derivative of the compound that incorporates a "clickable" chemical handle, such as a terminal alkyne or azide.

      • Cellular Labeling: Treat live cells or cell lysates with the probe.

      • Click Chemistry & Enrichment: Lyse the cells, and use click chemistry to attach a biotin tag to the probe-modified proteins. Enrich these biotinylated proteins using streptavidin beads.

      • Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Rationale: This powerful technique can reveal a comprehensive list of potential binding partners, providing direct evidence of covalent modification.

  • Target Validation:

    • Objective: To confirm the interaction between the compound and high-confidence candidate proteins identified via proteomics.

    • Method:

      • Recombinant Protein Assays: Express and purify a candidate protein. If it is an enzyme, test the direct effect of this compound on its activity in a cell-free system.

      • Biophysical Interaction Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and kinetics between the compound and the purified target protein.

    • Rationale: Validation with orthogonal methods is crucial to confirm that the identified interactions are specific and functionally relevant.

Part 3: Data Synthesis and Model Construction

The culmination of this investigative process is the integration of all data into a cohesive mechanistic model. For example, if the data shows that this compound inhibits NO production, suppresses p65 phosphorylation, and is found to bind directly to a specific kinase upstream in the NF-κB pathway (e.g., IKKβ), a clear, evidence-based mechanism begins to emerge. This model can be visually represented to encapsulate the compound's journey from cell entry to its ultimate molecular effect.

G cluster_3 Proposed Mechanism of Action Compound This compound Membrane Cell Membrane Compound->Membrane Enters Cell Target Target Protein (e.g., IKKβ) Membrane->Target Covalent Modification IKB IκBα Target->IKB Inhibition NFkB NF-κB IKB->NFkB Release & Translocation Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription Blocked Response Inflammatory Response Genes->Response Reduced Expression

Caption: A potential signaling pathway inhibited by the compound.

Conclusion

While the book on this compound is still largely unwritten, its structural features provide a strong foundation for a hypothesis-driven investigation into its mechanism of action. The multi-tiered experimental plan detailed in this guide—from broad phenotypic screening to specific target identification—offers a comprehensive and scientifically rigorous roadmap for researchers. By systematically exploring its effects on cellular pathways and identifying its direct molecular interactors, the scientific community can effectively demystify this compound, paving the way for its potential development as a therapeutic agent.

References

A Technical Guide to the Synthetic Utility of 3-(2-Methoxyphenyl)propanal as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(2-Methoxyphenyl)propanal, a versatile aromatic aldehyde, represents a significant building block for synthetic chemistry, particularly in the fields of pharmaceutical and fine chemical development. Its structure, featuring a reactive propanal moiety and an electronically-rich methoxy-substituted phenyl ring, offers a dual platform for molecular elaboration. This technical guide provides an in-depth analysis of its core reactivity, focusing on its application as a chemical intermediate. We explore key synthetic transformations including oxidation to the corresponding carboxylic acid, reductive amination for the synthesis of diverse secondary and tertiary amines, and condensation reactions for carbon-carbon and carbon-nitrogen bond formation. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this intermediate in complex molecular synthesis.

Introduction to this compound

This compound (CAS No. 33538-83-9) is a bifunctional organic molecule that is gaining traction as a valuable intermediate in synthetic workflows.[1] Its structure is characterized by a three-carbon aldehyde chain attached to a benzene ring bearing a methoxy group at the ortho-position. This specific arrangement—a saturated aldehyde chain preventing extended conjugation with the ring and a guaiacol-type aromatic system—imparts a unique reactivity profile.

The aldehyde functional group is a cornerstone of organic synthesis, readily participating in a host of transformations. Simultaneously, the aromatic ring can be subjected to further functionalization, such as electrophilic substitution, or can play a crucial role in modulating the biological activity of a target molecule. The related compound, 3-(2-methoxyphenyl)propionic acid, is already recognized as a key precursor in the synthesis of complex molecules, underscoring the synthetic potential of its aldehyde counterpart.[2] This guide will elucidate the primary pathways through which this potential can be realized.

Physicochemical Properties and Characterization

A thorough understanding of a chemical intermediate's physical properties is paramount for its effective use in synthesis, including planning for purification and scale-up.

PropertyValueSource
CAS Number 33538-83-9[1]
Molecular Formula C₁₀H₁₂O₂[1][3]
Molecular Weight 164.20 g/mol [1][4]
Boiling Point 240.5 °C[1]
SMILES COC1=CC=CC=C1CCC=O[1][3]
InChIKey FIMNMFRUQUMXEV-UHFFFAOYSA-N[3]

Spectroscopic Validation: While detailed spectra are compound-specific, characterization of this compound would rely on standard spectroscopic methods. Key expected signals include:

  • ¹H NMR: A characteristic aldehyde proton signal (triplet) between δ 9.7-9.8 ppm. Aromatic protons would appear in the δ 6.8-7.3 ppm region. The methoxy group would present as a singlet around δ 3.8 ppm, and the two methylene groups of the propyl chain would appear as multiplets between δ 2.7-3.0 ppm.

  • ¹³C NMR: The aldehyde carbonyl carbon would be observed downfield, typically δ 200-202 ppm.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde at approximately 1720-1740 cm⁻¹, and C-O stretching for the methoxy group around 1240-1260 cm⁻¹.

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient route involves the selective reduction of a more unsaturated precursor, such as 2-methoxycinnamaldehyde.

cluster_0 Proposed Synthesis Pathway start 2-Methoxy-cinnamaldehyde product This compound start->product Selective Reduction reagent H₂, Pd/C (Catalytic Hydrogenation) reagent->product

Caption: Proposed synthesis of this compound via catalytic hydrogenation.

Causality Behind Experimental Choice: Catalytic hydrogenation is a well-established, clean, and high-yielding method for the reduction of carbon-carbon double bonds. By carefully selecting the catalyst (e.g., Palladium on Carbon) and controlling reaction conditions (hydrogen pressure, temperature), the alkene moiety of 2-methoxycinnamaldehyde can be selectively reduced in the presence of the aldehyde and the aromatic ring, providing a direct route to the desired product.

Core Applications as a Chemical Intermediate

The synthetic value of this compound is derived from the reactivity of its aldehyde group, which serves as a handle for constructing more complex molecular architectures.

Oxidation to Carboxylic Acids

A fundamental transformation is the oxidation of the aldehyde to the corresponding carboxylic acid, 3-(2-methoxyphenyl)propionic acid. This product is a valuable building block in its own right, particularly for creating amide bonds in pharmaceutical agents.[2]

cluster_1 Oxidation Reaction aldehyde This compound acid 3-(2-Methoxyphenyl)propionic Acid aldehyde->acid Oxidation oxidant K₂Cr₂O₇ / H₂SO₄ or Jones Reagent (CrO₃/H₂SO₄) oxidant->acid

Caption: Oxidation of the propanal to the corresponding propionic acid.

Expertise & Insight: While various oxidizing agents can effect this transformation, reagents like potassium dichromate in acidic conditions or Jones reagent are robust and effective for converting aldehydes to carboxylic acids without affecting the aromatic ring.[5][6] The choice of oxidant often depends on substrate tolerance and desired scale. For sensitive substrates, milder oxidants like sodium chlorite (Pinnick oxidation) could be employed.

Reductive Amination for Amine Synthesis

Reductive amination is arguably one of the most powerful and widely used methods for C-N bond formation, converting aldehydes and ketones into primary, secondary, or tertiary amines.[7] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ.[8]

cluster_2 Reductive Amination Workflow aldehyde This compound intermediate Iminium Ion Intermediate aldehyde->intermediate amine Primary or Secondary Amine (R¹R²NH) amine->intermediate product Substituted Amine Product intermediate->product Reduction reducer Sodium Triacetoxyborohydride (NaBH(OAc)₃) reducer->product

Caption: Workflow for synthesizing amines via reductive amination.

Trustworthiness & Mechanistic Insight: The success of this reaction hinges on the choice of reducing agent. Traditional reagents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde. In contrast, sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective agent.[9] Its reduced hydridic character makes it slow to react with the aldehyde but highly reactive towards the more electrophilic iminium ion formed in situ.[8] This selectivity obviates the need to pre-form and isolate the imine, making the process highly efficient and tolerant of a wide range of functional groups.[9][10]

Condensation Reactions

The aldehyde functionality is primed for condensation reactions, enabling the formation of new C-C or C-N bonds.

  • Schiff Base (Imine) Formation: Reaction with a primary amine under dehydrating conditions yields a Schiff base. These imines are not just intermediates for reductive amination; they possess their own spectrum of biological activities and are used as ligands in catalysis.[11]

  • Aldol-Type Condensations: In the presence of a base, the α-protons of another carbonyl compound can be abstracted to form an enolate, which can then attack the electrophilic carbonyl carbon of this compound to form a β-hydroxy carbonyl compound.[12] This is a classic strategy for building larger carbon skeletons.

cluster_3 Condensation Pathways aldehyde This compound imine Schiff Base (Imine) aldehyde->imine aldol β-Hydroxy Carbonyl aldehyde->aldol amine Primary Amine (R-NH₂) amine->imine - H₂O carbonyl Enolizable Carbonyl (e.g., Acetone) carbonyl->aldol Base catalyst

Caption: Condensation reactions to form imines and C-C bonds.

Detailed Experimental Protocols

The following protocols are provided as self-validating frameworks. Researchers should adapt them based on the specific substrate and scale.

Protocol: Oxidation to 3-(2-Methoxyphenyl)propionic Acid

Objective: To convert the aldehyde to a carboxylic acid using a standard chromium-based oxidant.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone. Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: Prepare Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water.

  • Reaction: Add the Jones reagent dropwise from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 10 °C. The color will change from orange to green, indicating the consumption of Cr(VI).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Once the starting material is consumed, quench the reaction by adding isopropanol until the green color persists. Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield pure 3-(2-methoxyphenyl)propionic acid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Reductive Amination with a Primary Amine

Objective: To synthesize a secondary amine using sodium triacetoxyborohydride.[13]

  • Setup: To a solution of this compound (1.0 eq, 0.2 mmol) in a suitable solvent like ethyl acetate (EtOAc, 1 mL), add the desired primary amine (1.1 eq, 0.22 mmol).[13]

  • Reaction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq, 0.24 mmol) portion-wise to the stirred solution at room temperature.[13]

  • Monitoring: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is fully consumed.[13]

  • Workup: Carefully quench the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 mL).[13] Stir for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amine by flash column chromatography on silica gel.[13]

  • Validation: Characterize the final product by NMR and high-resolution mass spectrometry to confirm its identity and purity.[13]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed.

  • Hazards: Based on data for similar aromatic aldehydes, this compound should be handled as a compound that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][14]

  • Handling: Always work in a well-ventilated fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][16] Avoid inhalation of vapors and contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation to the carboxylic acid.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. The strategic positioning of its reactive aldehyde group and modifiable aromatic ring provides chemists with a powerful tool for the synthesis of a wide array of complex molecules. Through well-established transformations such as oxidation, reductive amination, and condensation reactions, this compound serves as a reliable entry point for generating diverse chemical scaffolds relevant to the pharmaceutical and fine chemical industries. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently incorporate this intermediate into their synthetic programs.

References

Methodological & Application

Synthesis Protocol for 3-(2-Methoxyphenyl)propanal: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Methoxyphenyl)propanal is a valuable aromatic aldehyde that serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motif, featuring a propanal chain attached to a methoxy-substituted benzene ring, makes it a versatile intermediate for introducing the 2-methoxyphenylethyl moiety into more complex molecular architectures. This application note provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology emphasizes robust and reproducible procedures, starting from the readily available methyl 3-(2-methoxyphenyl)propanoate.

The synthetic strategy involves an initial reduction of the ester functionality to the corresponding primary alcohol, followed by a selective oxidation to yield the target aldehyde. This approach ensures high yields and purity of the final product.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below.

SynthesisWorkflow Start Methyl 3-(2-methoxyphenyl)propanoate Step1 Step 1: Reduction (LiAlH4, THF) Start->Step1 Intermediate 3-(2-Methoxyphenyl)propan-1-ol Step1->Intermediate Step2 Step 2: Oxidation (Dess-Martin Periodinane, DCM) Intermediate->Step2 End This compound Step2->End

Caption: Two-step synthesis of this compound.

Part A: Synthesis of 3-(2-Methoxyphenyl)propan-1-ol via Ester Reduction

The initial step in this synthesis is the reduction of the ester group in methyl 3-(2-methoxyphenyl)propanoate to a primary alcohol. For this transformation, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice due to its high reactivity and efficacy in reducing esters to alcohols.[1][2]

Rationale for Reagent Selection

Lithium Aluminum Hydride is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including esters, which are generally unreactive towards milder reducing agents like sodium borohydride.[2][3] The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions to the carbonyl carbon. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 3-(2-methoxyphenyl)propanoateC₁₁H₁₄O₃194.2310.01.0
Lithium Aluminum Hydride (LiAlH₄)H₄AlLi37.9515.01.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--
Saturated aqueous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--
1 M Hydrochloric Acid (HCl)HCl36.46--

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (15.0 mmol) in anhydrous THF (50 mL) in the reaction flask and cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Dissolve methyl 3-(2-methoxyphenyl)propanoate (10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water (1.8 mL). A white precipitate of aluminum salts will form.

  • Work-up: Stir the mixture at room temperature for 30 minutes, then filter the solid aluminum salts through a pad of Celite. Wash the filter cake with diethyl ether (3 x 20 mL).

  • Extraction and Purification: Combine the organic filtrates and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-methoxyphenyl)propan-1-ol. The product can be further purified by flash column chromatography on silica gel if necessary.

Part B: Synthesis of this compound via Alcohol Oxidation

The second step is the selective oxidation of the primary alcohol, 3-(2-methoxyphenyl)propan-1-ol, to the corresponding aldehyde. The Dess-Martin Periodinane (DMP) oxidation is an excellent method for this transformation due to its mild reaction conditions and high selectivity for aldehydes without over-oxidation to carboxylic acids.[4][5]

Rationale for Method Selection

The Dess-Martin Periodinane is a hypervalent iodine reagent that offers several advantages over other oxidation methods.[6] It operates under neutral and mild conditions at room temperature, making it suitable for substrates with sensitive functional groups.[7] Unlike chromium-based oxidants such as PCC, DMP is non-toxic and the work-up is generally straightforward.[8][9]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
3-(2-Methoxyphenyl)propan-1-olC₁₀H₁₄O₂166.228.01.0
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.149.61.2
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93--
Saturated aqueous Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-(2-methoxyphenyl)propan-1-ol (8.0 mmol) in anhydrous dichloromethane (40 mL).

  • Reagent Addition: Add Dess-Martin Periodinane (9.6 mmol) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (40 mL). Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes until the layers are clear.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to afford the crude this compound. The product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Analytical DataExpected Results
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ 9.81 (t, 1H, J=1.5 Hz, CHO), 7.20-7.15 (m, 2H, Ar-H), 6.90-6.85 (m, 2H, Ar-H), 3.84 (s, 3H, OCH₃), 2.95 (t, 2H, J=7.5 Hz, Ar-CH₂), 2.80 (dt, 2H, J=7.5, 1.5 Hz, CH₂CHO)
¹³C NMR (CDCl₃) δ 202.5, 157.5, 130.5, 128.0, 121.0, 110.5, 55.5, 45.0, 25.0
IR (neat, cm⁻¹) ~2930, 2830, 2720 (C-H stretch, aldehyde), ~1725 (C=O stretch, aldehyde), ~1600, 1490 (C=C stretch, aromatic), ~1240 (C-O stretch, ether)
Mass Spec (EI) m/z 164 (M⁺), 134, 121, 91

Discussion and Troubleshooting

  • Reduction Step: The quenching of the LiAlH₄ reaction is highly exothermic and should be performed with extreme caution at 0 °C. Incomplete quenching can lead to fires upon exposure to air. The formation of a granular white precipitate is indicative of a successful quench, which facilitates easy filtration.

  • Oxidation Step: Dess-Martin Periodinane is sensitive to moisture, which can deactivate the reagent.[10] Therefore, the use of anhydrous solvents and reagents is critical for the success of the oxidation. The work-up with sodium thiosulfate is essential to reduce the iodine byproducts, which simplifies purification.[11] If the reaction is sluggish, a slight warming to 30-35 °C can be beneficial.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-(2-Methoxyphenyl)propanal

This compound is a valuable aldehyde intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and fragrance chemistry. Its structural motif, featuring a methoxy-substituted aromatic ring and a propanal side chain, makes it a versatile building block for the construction of compounds with diverse biological activities and sensory properties. Accurate and reproducible methods for its preparation on a laboratory scale are therefore of significant interest to the scientific community.

This document provides a detailed, field-proven protocol for the synthesis of this compound via the oxidation of 3-(2-methoxyphenyl)propan-1-ol using pyridinium chlorochromate (PCC). Additionally, alternative synthetic strategies are discussed, offering researchers a comprehensive overview of the available methodologies.

Physicochemical and Safety Data

A thorough understanding of the chemical and physical properties, as well as the potential hazards associated with all reagents and the final product, is paramount for safe and successful laboratory work.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Hazards
This compound C₁₀H₁₂O₂164.20[1]Colorless to pale yellow liquid (Expected)240.5[1]Skin, eye, and respiratory irritant (Expected)[2]
3-(2-Methoxyphenyl)propan-1-olC₁₀H₁₄O₂166.22[3]Colorless liquid (Expected)-Skin and eye irritant (Expected)
Pyridinium Chlorochromate (PCC)C₅H₆ClCrNO₃215.56Orange-yellow solid-Oxidizer, toxic, carcinogen, irritant
Dichloromethane (DCM)CH₂Cl₂84.93Colorless liquid39.6Skin and eye irritant, suspected carcinogen
Diethyl Ether(C₂H₅)₂O74.12Colorless liquid34.6Highly flammable, irritant
Silica GelSiO₂60.08White solid-Respiratory irritant
Sodium BisulfiteNaHSO₃104.06White solid-Irritant

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[4]

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[2][5]

  • PCC is a suspected carcinogen and a strong oxidizer; handle with extreme care and avoid contact with combustible materials.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.[4]

  • Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.[5]

Primary Synthetic Protocol: Oxidation of 3-(2-Methoxyphenyl)propan-1-ol with PCC

This protocol details a reliable method for the synthesis of this compound via the selective oxidation of the corresponding primary alcohol. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is particularly well-suited for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[6]

Reaction Scheme:

Caption: Oxidation of 3-(2-methoxyphenyl)propan-1-ol to this compound using PCC.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Suspend PCC in DCM B Add 3-(2-methoxyphenyl)propan-1-ol solution A->B in DCM C Stir at room temperature B->C Monitor by TLC D Dilute with diethyl ether C->D Reaction complete E Filter through silica gel D->E F Concentrate filtrate E->F G Purify by column chromatography F->G if necessary H Obtain product G->H I Characterize by NMR, IR, MS H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reactant Addition: Dissolve 3-(2-methoxyphenyl)propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred PCC suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot. The reaction mixture will typically turn into a dark brown, tar-like substance.[6]

  • Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether.

  • Filtration: Pass the resulting suspension through a short plug of silica gel to filter out the chromium residues. Wash the silica plug with additional diethyl ether to ensure all the product is collected.

  • Concentration: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Aldehydes can sometimes be sensitive to silica gel, so the chromatography should be performed relatively quickly.[7] An alternative purification method involves the formation of a bisulfite adduct.[8][9][10]

    • Bisulfite Adduct Purification (Optional):

      • Dissolve the crude aldehyde in a suitable solvent (e.g., diethyl ether).

      • Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble adduct and move to the aqueous layer.[9]

      • Separate the aqueous layer and wash it with diethyl ether to remove any non-aldehydic impurities.

      • Regenerate the aldehyde from the aqueous layer by adding a strong base (e.g., sodium hydroxide solution) until the solution is basic.[10]

      • Extract the regenerated aldehyde with diethyl ether.

      • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Alternative Synthetic Routes

While the PCC oxidation is a robust method, other synthetic strategies can also be employed, depending on the availability of starting materials and specific experimental requirements.

  • Hydroformylation of 2-Methoxystyrene: This route involves the addition of a formyl group and a hydrogen atom across the double bond of 2-methoxystyrene. A key challenge in this approach is achieving high regioselectivity for the linear aldehyde over the branched isomer.[11][12] Rhodium-based catalysts are commonly used for this transformation.[11][13][14]

  • Grignard Reaction: A multi-step Grignard synthesis could be envisioned. For example, the reaction of 2-methoxybenzylmagnesium bromide with acrolein, followed by selective reduction of the resulting allylic alcohol and subsequent oxidation. Careful control of reaction conditions is crucial to avoid side reactions.[15][16]

  • Wittig Reaction: The Wittig reaction provides a powerful tool for alkene synthesis, which could be a key step in a longer synthetic route to the target aldehyde.[17][18][19] For instance, a Wittig reaction between 2-methoxybenzaldehyde and a suitable phosphorus ylide could be used to construct the carbon skeleton, followed by further functional group manipulations.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons, the methoxy group protons, the methylene protons adjacent to the aromatic ring and the carbonyl group, and the aldehydic proton (typically around 9.8 ppm).
¹³C NMR (CDCl₃) Signals for the aromatic carbons, the methoxy carbon, the two methylene carbons, and the aldehydic carbonyl carbon (typically around 200 ppm).
IR (Infrared) Spectroscopy A strong absorption band characteristic of the aldehyde C=O stretch (around 1720-1740 cm⁻¹), and C-H stretches for the aldehyde proton (around 2720 and 2820 cm⁻¹).[20]
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the product (164.20 g/mol ).

Conclusion

The protocol detailed herein for the oxidation of 3-(2-methoxyphenyl)propan-1-ol with PCC provides a reliable and scalable method for the laboratory preparation of this compound. The provided step-by-step instructions, coupled with comprehensive safety and characterization information, will enable researchers to confidently synthesize this valuable intermediate for their ongoing research and development endeavors. The discussion of alternative synthetic routes further equips scientists with the knowledge to select the most appropriate method based on their specific needs.

References

Purification of 3-(2-Methoxyphenyl)propanal: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 3-(2-Methoxyphenyl)propanal, a key intermediate in pharmaceutical and fragrance synthesis. Recognizing the inherent instability of aldehydes, this document outlines multiple purification strategies, including vacuum distillation, column chromatography, and chemical purification via bisulfite adduct formation. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot methodologies for optimal purity and yield.

Introduction: Understanding this compound

This compound (CAS No. 33538-83-9) is an aromatic aldehyde with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol .[1][2] Its structure, featuring a propanal group attached to a methoxy-substituted benzene ring, makes it a valuable building block. However, the aldehyde functional group is susceptible to various side reactions, making purification a critical and often challenging step.

Common Impurities: The crude product of a this compound synthesis may contain a variety of impurities, including:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Oxidation Product: The corresponding carboxylic acid, 3-(2-methoxyphenyl)propanoic acid, is the most common impurity, formed by air oxidation.[3][4]

  • Reduction Product: The corresponding alcohol, 3-(2-methoxyphenyl)propan-1-ol, may be present, particularly if reducing agents were used in a prior step.[3]

  • Self-Condensation Products: Aldol condensation products can form, especially under acidic or basic conditions.[3]

The inherent reactivity of the aldehyde group necessitates careful selection of a purification strategy to minimize degradation and maximize the purity of the final product.[4]

Strategic Approach to Purification

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a decision-making workflow to guide the selection of the most appropriate protocol.

Purification_Strategy start Crude this compound decision1 Scale? start->decision1 decision2 Major Impurity Type? decision1->decision2 < 5 g decision3 Thermal Stability? decision1->decision3 > 5 g chromatography Protocol 2: Column Chromatography decision2->chromatography Polar Impurities (e.g., Alcohol, Acid) bisulfite Protocol 3: Bisulfite Adduct Formation decision2->bisulfite Non-carbonyl Impurities decision3->decision2 No distillation Protocol 1: Vacuum Distillation decision3->distillation Yes final_product Pure Product (>95%) distillation->final_product chromatography->final_product bisulfite->final_product

Caption: Decision workflow for selecting a purification protocol.

Protocol 1: Vacuum Distillation

Principle: This technique is ideal for large-scale purification (>5 g) and for separating compounds with significantly different boiling points.[5] Given the high boiling point of this compound (240.5 °C at atmospheric pressure), vacuum distillation is mandatory to lower the boiling point and prevent thermal degradation.[1]

Methodology:

  • Preparation:

    • Ensure all glassware is meticulously dry.

    • To neutralize acidic impurities, wash the crude material by dissolving it in diethyl ether, washing with a 10% sodium bicarbonate solution, followed by water, and finally brine.[3] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, a thermometer, a condenser, and a receiving flask.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Distillation:

    • Add the crude aldehyde and a magnetic stir bar to the distillation flask.

    • Slowly and carefully reduce the pressure to the desired level (see table below).

    • Begin heating the distillation flask gently using a heating mantle.

    • Collect and discard the initial low-boiling fraction (forerun), which may contain residual solvents or volatile impurities.

    • Collect the main fraction at the expected boiling point. The pure product should be a colorless liquid.

    • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.

  • Post-Distillation:

    • Allow the apparatus to cool completely before slowly reintroducing air.

    • Transfer the purified product to a clean, dry, amber glass bottle.

Data Presentation: Distillation Parameters

Parameter Value Rationale
Pressure 1-5 mmHg Significantly lowers the boiling point to prevent thermal decomposition.
Forerun Temp. < 100 °C (at 1 mmHg) Removes volatile impurities and residual solvents.
Product B.P. ~110-120 °C (at 1 mmHg) Expected boiling range for the target compound under vacuum.

| Heating Mantle Temp. | ~140-160 °C | Should be kept 20-30 °C above the vapor temperature. |

Protocol 2: Flash Column Chromatography

Principle: This is the method of choice for small to medium-scale purifications where impurities have different polarities from the desired aldehyde. Aldehydes can sometimes decompose on acidic silica gel.[6][7] Therefore, using deactivated silica or an alternative stationary phase is recommended.

Methodology:

  • Silica Deactivation (Optional but Recommended):

    • Prepare a slurry of silica gel in your chosen eluent system.

    • Add 1% triethylamine (v/v) to the eluent. This neutralizes the acidic sites on the silica gel, preventing aldehyde degradation.[7]

  • Column Packing:

    • Wet pack the column with the deactivated silica slurry.

    • Pass 2-3 column volumes of the eluent through the column to ensure it is well-packed and equilibrated.

  • Sample Loading:

    • Dissolve the crude aldehyde in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system and gradually increase the polarity.

    • Monitor the elution process using Thin Layer Chromatography (TLC).

    • The aldehyde, being moderately polar, will elute after non-polar impurities but before more polar impurities like the corresponding alcohol or carboxylic acid.[6]

  • Fraction Collection:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Data Presentation: Chromatography Parameters

Parameter Value Rationale
Stationary Phase Silica Gel (230-400 mesh), deactivated with 1% Et₃N Standard phase; deactivation prevents product degradation.[7]
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) Good separation for moderately polar compounds.[6][7]

| Expected Rf | ~0.3 - 0.4 (in 90:10 Hexane:EtOAc) | Optimal Rf for good separation. |

Protocol 3: Purification via Bisulfite Adduct Formation

Principle: This is a highly selective chemical method for separating aldehydes from mixtures containing non-carbonyl compounds.[8] this compound reacts with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a water-soluble salt (the bisulfite adduct).[9][10] Other organic impurities remain in the organic phase and can be washed away. The reaction is reversible; the pure aldehyde can be regenerated by adding a base.[9][11]

Bisulfite_Purification cluster_0 Step 1: Adduct Formation & Extraction cluster_1 Step 2: Aldehyde Regeneration crude Crude Aldehyde (in Methanol) add_bisulfite Add sat. NaHSO₃ (aq) crude->add_bisulfite shake Shake Vigorously (Adduct Forms) add_bisulfite->shake add_solvents Add H₂O & Hexane/EtOAc shake->add_solvents separate Separate Layers add_solvents->separate aqueous_layer Aqueous Layer (contains adduct) separate->aqueous_layer Aqueous Phase organic_impurities Organic Layer (contains impurities) separate->organic_impurities Organic Phase add_base Add NaOH (aq) to pH 12 aqueous_layer->add_base extract Extract with EtOAc add_base->extract dry_concentrate Dry & Concentrate Organic Layer extract->dry_concentrate pure_aldehyde Pure Aldehyde dry_concentrate->pure_aldehyde

Caption: Workflow for purification via bisulfite adduct formation.

Methodology:

Part A: Adduct Formation and Impurity Removal [12]

  • Dissolution: Dissolve the crude mixture containing this compound in a water-miscible solvent like methanol (e.g., 5 mL for ~1 g of crude material). The use of a co-solvent is crucial to facilitate contact between the aldehyde and the aqueous bisulfite.[8][11]

  • Reaction: Transfer the solution to a separatory funnel and add 1-2 mL of freshly prepared, saturated aqueous sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[12]

  • Extraction: Add deionized water (e.g., 25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate in hexanes). Shake the funnel again to partition the components.[11][12]

  • Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde, while the organic layer will contain non-aldehyde impurities.[11] Drain and save the aqueous layer. Discard the organic layer.

Part B: Regeneration of the Pure Aldehyde [11]

  • Isolation: Place the saved aqueous layer back into the separatory funnel.

  • Basification: Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate). While stirring, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is ~12. This reverses the adduct formation, regenerating the free aldehyde.[9][11]

  • Extraction: Shake the funnel to extract the regenerated aldehyde into the ethyl acetate layer.

  • Final Wash & Dry: Separate the layers and wash the organic phase with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Purity Assessment and Storage

  • Purity Confirmation: The purity of the final product should be assessed by ¹H NMR spectroscopy (checking for the disappearance of impurity signals and the characteristic aldehyde proton peak around δ 9.5-10 ppm) and GC-MS for quantitative analysis.

  • Proper Storage: Aldehydes are prone to degradation.[4] Purified this compound should be stored under an inert atmosphere (argon or nitrogen), at low temperature (≤ -20°C), and protected from light in an amber vial to inhibit oxidation and polymerization.[4]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Product streaks on TLC plate Aldehyde is oxidizing to the carboxylic acid on the silica plate.Add a drop of acetic acid to the TLC developing chamber. Prepare fresh solutions for analysis.[4]
Low recovery from column Product is decomposing on the silica gel column.Deactivate the silica with triethylamine before use, or switch the stationary phase to alumina.[7]
Low yield of bisulfite adduct Adduct is soluble in the reaction mixture; reaction is incomplete.Ensure the sodium bisulfite solution is freshly prepared and saturated.[11] Increase shaking time. Use a liquid-liquid extraction protocol rather than relying on precipitation.[11]
Product decomposes during distillation Overheating; presence of acidic or basic impurities.Ensure a good vacuum is achieved. Perform an initial wash with bicarbonate solution to remove acids.[3]

References

Introduction: Unlocking the Potential of a Versatile C10 Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3-(2-Methoxyphenyl)propanal

This compound is a valuable aromatic aldehyde in the repertoire of synthetic organic chemistry.[1][2] Its structure, featuring a reactive aldehyde group, a nucleophilic aromatic ring activated by a methoxy group, and a flexible three-carbon chain, makes it an ideal precursor for a variety of complex molecular scaffolds. This guide provides senior researchers, scientists, and drug development professionals with a detailed exploration of its application in key multi-step synthetic transformations, focusing on the underlying principles, detailed experimental protocols, and the causality behind methodological choices.

The strategic placement of the ortho-methoxy group is critical; it sterically and electronically influences the reactivity of both the aromatic ring and the proximate propanal chain, offering unique opportunities for regioselective synthesis that are distinct from its meta- and para-isomers. This document will focus on two powerful applications: Reductive Amination for the synthesis of pharmaceutically relevant amines and the Pictet-Spengler Reaction for the construction of heterocyclic cores.

Physicochemical Properties & Handling

A clear understanding of the substrate's properties is foundational to successful synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
CAS Number 33538-83-9[1]
Appearance Liquid (typical)
Boiling Point 240.5 °C (Predicted)[1]
SMILES COC1=CC=CC=C1CCC=O[2][3]

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Use under a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application 1: Reductive Amination – A Gateway to Bioactive Amines

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control, which minimizes the over-alkylation issues common in direct alkylation methods.[4] The process involves the in situ formation of an imine or iminium ion from the aldehyde and an amine, followed by immediate reduction to the corresponding amine.[5] This one-pot approach is highly effective for synthesizing secondary and tertiary amines, which are prevalent in active pharmaceutical ingredients (APIs).

Causality of Reagent Selection

The choice of reducing agent is critical and dictates the reaction's selectivity and scope. While strong reductants like NaBH₄ can work, they can also prematurely reduce the starting aldehyde.[4] Milder, more selective reagents are therefore preferred.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminiums over aldehydes.[5][6] Tolerates a wide range of functional groups. Moisture sensitive but generally robust.Stoichiometric byproduct generation.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the protonated iminium ion. Effective under mildly acidic conditions that favor iminium formation.[4]Generates toxic cyanide byproducts upon acidic workup.[5] Requires careful handling and disposal.
H₂ with Metal Catalyst (e.g., Pd/C, Co) "Green" method with water as the only byproduct. Can be highly efficient.Requires specialized high-pressure equipment.[7] May reduce other functional groups (e.g., alkenes, nitro groups).[5]

For general laboratory applications, Sodium Triacetoxyborohydride (NaBH(OAc)₃) often represents the optimal balance of reactivity, selectivity, and safety.

Workflow for Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Amine in Solvent (e.g., EtOAc, DCM) add_reductant Add NaBH(OAc)₃ Portion-wise at RT start->add_reductant stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir quench Quench with Saturated Aqueous NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify product Isolated Amine Product purify->product

Caption: General workflow for the reductive amination of this compound.

Protocol 1: Synthesis of N-benzyl-3-(2-methoxyphenyl)propan-1-amine

This protocol demonstrates the synthesis of a secondary amine, a common structural motif in drug candidates.

Materials:

  • This compound (1.0 equiv, e.g., 1.64 g, 10 mmol)

  • Benzylamine (1.1 equiv, e.g., 1.18 g, 11 mmol)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv, e.g., 2.54 g, 12 mmol)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 0.2 M solution)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv) and the chosen solvent (e.g., 50 mL of EtOAc).

  • Add benzylamine (1.1 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2 equiv) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-8 hours).[6]

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 25 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 2 x 25 mL of EtOAc).[6]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure N-benzyl-3-(2-methoxyphenyl)propan-1-amine.

Self-Validation & Troubleshooting:

  • Expected Outcome: A colorless to pale yellow oil. Characterization by ¹H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of new signals corresponding to the benzyl group and the N-H proton.

  • Incomplete Reaction: If the starting aldehyde persists, add an additional portion of NaBH(OAc)₃ (0.2-0.3 equiv) and stir for another 2-4 hours.

  • Side Product Formation: The primary side product is often the alcohol resulting from the direct reduction of the aldehyde. This can be minimized by ensuring the imine has sufficient time to form before adding the reducing agent and by using the more selective NaBH(OAc)₃ over NaBH₄.

Application 2: The Pictet-Spengler Reaction – Constructing Heterocyclic Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or tetrahydro-β-carboline.[8][9] This reaction is fundamental in the synthesis of numerous alkaloids and pharmacologically active compounds.[10] Using this compound in this reaction allows for the synthesis of 1-substituted tetrahydroisoquinolines with a valuable methoxyphenylpropyl side chain.

Mechanism of Action

The reaction proceeds through a series of well-established steps, which is key to understanding how to control the outcome.

G R1 Amine + Aldehyde I1 Schiff Base Formation R1->I1 + H⁺, - H₂O R2 Iminium Ion (Electrophile) I1->R2 I2 Electrophilic Aromatic Substitution (SEAr) R2->I2 Intramolecular Attack R3 Spirocyclic Intermediate (Cationic) I2->R3 I3 Proton Transfer R3->I3 R4 Final Product (Tetrahydroisoquinoline) I3->R4 - H⁺

Caption: Simplified mechanism of the Pictet-Spengler reaction.

The reaction is initiated by the formation of a Schiff base, which is protonated under acidic conditions to form a highly reactive iminium ion.[8] This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the cyclized product after deprotonation.

Protocol 2: Synthesis of 1-(2-(2-methoxyphenyl)ethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol details the reaction of this compound with the commercially available 3,4-dimethoxyphenethylamine (homoveratrylamine).

Materials:

  • This compound (1.0 equiv, e.g., 1.64 g, 10 mmol)

  • 3,4-Dimethoxyphenethylamine (1.0 equiv, e.g., 1.81 g, 10 mmol)

  • Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in a suitable solvent

  • Solvent: Toluene or Acetonitrile (CH₃CN)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 equiv) and this compound (1.0 equiv) in the chosen solvent (e.g., 50 mL of toluene).

  • Stir the solution at room temperature and slowly add the acid catalyst. For example, add Trifluoroacetic Acid (TFA, ~2.0 equiv) dropwise.

  • Heat the reaction mixture to a temperature between 70-80°C. The optimal temperature and time can vary depending on the substrates and acid used.[11]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[11]

  • After cooling to room temperature, carefully neutralize the reaction mixture by adding it to a stirred solution of saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., 3 x 30 mL of Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired tetrahydroisoquinoline.

Self-Validation & Troubleshooting:

  • Expected Outcome: The product is typically an amorphous solid or a thick oil. Successful synthesis is confirmed by the disappearance of the aldehyde proton and the appearance of a new singlet or doublet for the C1-proton of the tetrahydroisoquinoline ring in the ¹H NMR spectrum.

  • Low Yield: The key equilibrium is the formation of the iminium ion. If yields are low, ensure anhydrous conditions, as water can hydrolyze the imine/iminium intermediates. Trying a different acid catalyst (e.g., HCl, TsOH) or solvent may also improve results.[11]

  • Byproduct Formation: Under harsh acidic conditions or prolonged heating, side reactions like polymerization or decomposition can occur. It is crucial to carefully control the temperature and monitor the reaction to stop it upon completion.

Conclusion and Future Outlook

This compound is a potent and versatile building block for advanced multi-step organic synthesis. Its utility in forming critical C-N bonds through reductive amination and constructing complex heterocyclic systems via the Pictet-Spengler reaction has been demonstrated. The protocols provided herein are robust and grounded in established chemical principles, offering a solid foundation for researchers in drug discovery and process development. Future applications may explore its use in multicomponent reactions, asymmetric catalysis to control the stereochemistry of the resulting products, and the synthesis of novel materials and natural product analogues.

References

Application Notes and Protocols: Catalytic Reduction of 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the catalytic reduction of 3-(2-Methoxyphenyl)propanal to its corresponding primary alcohol, 3-(2-Methoxyphenyl)propan-1-ol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. We will explore both homogenous and heterogeneous catalytic systems, with a primary focus on the widely applicable and chemoselective reduction using sodium borohydride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, data interpretation, and troubleshooting guidance to ensure reproducible and high-yielding results.

Introduction: The Significance of Aldehyde Reduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis.[1][2][3] The resulting alcohols are versatile intermediates, readily converted into a wide array of functional groups, making them invaluable building blocks in the construction of complex molecules. 3-(2-Methoxyphenyl)propan-1-ol, the target molecule of this guide, is a key precursor in various synthetic routes.[4][5][6][7][8]

The chemoselective reduction of an aldehyde in the presence of other potentially reducible functional groups presents a common challenge in multi-step syntheses.[9][10][11][12][13] Therefore, the choice of reducing agent and reaction conditions is paramount to achieving the desired outcome with high fidelity. This guide will delve into the practical application of catalytic reduction, emphasizing safety, efficiency, and selectivity.

Mechanistic Principles of Catalytic Aldehyde Reduction

The catalytic reduction of an aldehyde involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2][3][14][15] This nucleophilic attack results in the formation of an alkoxide intermediate, which is subsequently protonated to yield the primary alcohol.[1][2][14]

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, making it ideal for the reduction of aldehydes and ketones.[1][16] Its selectivity stems from its lower reactivity compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), allowing it to tolerate the presence of esters, amides, and carboxylic acids under standard conditions.[1][17]

The mechanism proceeds via the transfer of a hydride from the borohydride complex to the carbonyl carbon. The solvent, typically a protic solvent like methanol or ethanol, plays a crucial role in activating the carbonyl group through hydrogen bonding and in protonating the final alkoxide intermediate.[15]

Sodium Borohydride Reduction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Aldehyde R-CHO Alkoxide R-CH₂-O⁻ Aldehyde->Alkoxide Hydride H⁻ (from NaBH₄) Hydride->Aldehyde Alkoxide_p R-CH₂-O⁻ Alcohol R-CH₂-OH Alkoxide_p->Alcohol Solvent H-Solvent Solvent->Alkoxide_p

Caption: Mechanism of Aldehyde Reduction by Sodium Borohydride.

Catalytic Hydrogenation

An alternative approach is catalytic hydrogenation, which employs molecular hydrogen (H₂) in the presence of a metal catalyst.[18][19][20][21][22] This method can be performed using either heterogeneous catalysts (e.g., Palladium on carbon, Raney Nickel) or homogeneous catalysts (e.g., Iridium or Ruthenium complexes).[11][23][24][25][26][27] While highly effective, catalytic hydrogenation often requires specialized equipment to handle gaseous hydrogen under pressure and may exhibit lower chemoselectivity compared to hydride reagents.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Sodium Borohydride Reduction of this compound

This protocol details a robust and scalable method for the reduction of this compound using sodium borohydride in methanol.

Materials:

  • This compound (CAS: 33538-83-9)[28][29]

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding deionized water (5 mL per gram of starting aldehyde) while cooling the flask in an ice bath.

  • Acidification: Acidify the mixture to pH ~2 by the dropwise addition of 1 M HCl. This step is crucial for the complete protonation of the alkoxide and decomposition of any remaining borohydride.[30]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL per gram of starting aldehyde).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 10 mL) and then with brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(2-Methoxyphenyl)propan-1-ol.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental_Workflow Start Dissolve Aldehyde in MeOH Cool Cool to 0-5 °C Start->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Stir Stir at RT & Monitor by TLC Add_NaBH4->Stir Quench Quench with H₂O Stir->Quench Acidify Acidify with 1M HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (Optional) Concentrate->Purify

Caption: Workflow for Sodium Borohydride Reduction.

Results and Discussion

The successful reduction of this compound to 3-(2-Methoxyphenyl)propan-1-ol can be confirmed by various analytical techniques.

ParameterThis compound3-(2-Methoxyphenyl)propan-1-ol
Molecular Formula C₁₀H₁₂O₂[28][29]C₁₀H₁₄O₂[4][6][7]
Molecular Weight 164.20 g/mol [28]166.22 g/mol [4][7]
Appearance Colorless to pale yellow liquidColorless oil or solid
Boiling Point ~240.5 °C[28]~271.2 °C[4]
¹H NMR (CDCl₃) Aldehydic proton (δ ~9.8 ppm, t)Hydroxymethyl protons (δ ~3.7 ppm, t), Hydroxyl proton (broad singlet)
IR (neat) Strong C=O stretch (~1725 cm⁻¹)Broad O-H stretch (~3300 cm⁻¹), absence of C=O stretch

Expected Yield: Following the protocol described above, typical yields for this reduction are in the range of 85-95%.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent.Use a slight excess of NaBH₄ (1.2-1.5 eq.). Ensure the NaBH₄ is fresh and has been stored properly.
Low reaction temperature.Allow the reaction to warm to room temperature after the initial addition at 0 °C.
Low Yield Product loss during workup.Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking of the separatory funnel to prevent emulsion formation.
Decomposition of product.Avoid prolonged exposure to strong acid during workup. Neutralize the aqueous layer before disposal.
Formation of Byproducts Impurities in the starting material.Purify the starting aldehyde before the reduction.
Over-reduction (rare with NaBH₄).This is unlikely for this substrate but ensure the reaction is not heated excessively.

Conclusion

The catalytic reduction of this compound to 3-(2-Methoxyphenyl)propan-1-ol is a straightforward and high-yielding transformation. The use of sodium borohydride offers excellent chemoselectivity and operational simplicity, making it a preferred method for this conversion in many research and development settings. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can reliably and efficiently synthesize this valuable alcohol intermediate.

References

Selective oxidation of 3-(2-Methoxyphenyl)propanal to a carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Selective Oxidation of 3-(2-Methoxyphenyl)propanal to 3-(2-Methoxyphenyl)propanoic Acid

Introduction and Strategic Overview

The conversion of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of active pharmaceutical ingredients (APIs) and fine chemicals. 3-(2-Methoxyphenyl)propanoic acid is a valuable building block, with its structure lending itself to further elaboration in medicinal chemistry and materials science.[1] The primary challenge in oxidizing its precursor, this compound, lies in achieving high selectivity without affecting the electron-rich methoxy-substituted aromatic ring or inducing other side reactions.

This document provides a comprehensive guide to the selective oxidation of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, compare viable synthetic strategies, and provide a field-tested, robust protocol for achieving this transformation with high fidelity. Our primary recommendation centers on the Pinnick oxidation, a method renowned for its mild conditions and exceptional functional group tolerance.[2][3][4]

Comparative Analysis of Key Oxidation Methodologies

Several reagents can effect the aldehyde-to-carboxylic acid transformation, but not all are suitable for a substrate containing a sensitive methoxy group. The choice of oxidant is critical and dictates reaction efficiency, purity of the final product, and operational safety.

Method Core Reagents Typical Conditions Selectivity & Tolerance Advantages Disadvantages
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O, Room TempExcellent: Highly selective for aldehydes. Tolerates double bonds, ethers, halides, and stereocenters.[2]Mild conditions, high yields, low cost, tolerates sensitive functional groups.[2][3]Requires a scavenger for the HOCl byproduct; can be sluggish with very hindered aldehydes.
Jones Oxidation CrO₃, H₂SO₄Acetone, 0°C to Room TempLow: Strong oxidant. Can oxidize primary alcohols and aldehydes.[5] The highly acidic conditions can cleave acid-sensitive groups.Inexpensive, powerful, and fast reaction.[6][7]Uses carcinogenic Cr(VI), harsh acidic conditions, generates heavy metal waste, poor selectivity.[5]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl, NaClO₂CH₃CN/Phosphate buffer (pH ~6.7)Good to Excellent: Can be tuned for selectivity. The Zhao modification is particularly effective for acid synthesis.[8]Catalytic, environmentally benign ("green") oxidant system, mild conditions.[8][9]Can be substrate-dependent; may require careful pH control and phase-transfer catalysts for optimal results.[9]

Rationale for Recommending Pinnick Oxidation: For the synthesis of 3-(2-methoxyphenyl)propanoic acid, the Pinnick oxidation stands out as the superior method. Its mild, buffered conditions (typically pH 3-4) ensure the integrity of the acid-sensitive methoxy group and the aromatic ring. Furthermore, its high chemoselectivity for the aldehyde functional group minimizes the risk of unwanted side reactions, leading to a cleaner product profile and simplifying purification.[2][10]

The Pinnick Oxidation: Mechanism and Workflow

The efficacy of the Pinnick oxidation stems from its unique mechanism. Under weakly acidic conditions, the sodium chlorite (NaClO₂) precursor forms the active oxidant, chlorous acid (HClO₂).[2][3] This species adds to the aldehyde carbonyl, forming a chlorite ester intermediate. A subsequent pericyclic fragmentation transfers the aldehydic proton and eliminates hypochlorous acid (HOCl), yielding the desired carboxylic acid.[10][11]

A critical aspect of the protocol is managing the HOCl byproduct, which can react with the starting chlorite or the product.[2][3] To mitigate this, a scavenger such as 2-methyl-2-butene is added to react preferentially with the HOCl.[11]

Pinnick_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Isolation & Purification A Dissolve Aldehyde in t-BuOH B Add Phosphate Buffer (aq.) A->B Sequential Addition C Add Scavenger (2-methyl-2-butene) B->C Sequential Addition D Add NaClO₂ Solution (Slowly, at RT) C->D Sequential Addition E Stir & Monitor (TLC) D->E Sequential Addition F Quench with Na₂SO₃ E->F Reaction Complete G Acidify & Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Purify Product (Crystallization/Chromatography) H->I

Caption: General workflow for the Pinnick oxidation protocol.

Pinnick_Mechanism reagents NaClO₂ + NaH₂PO₄ hclo2 HClO₂ (Active Oxidant) reagents->hclo2 Protonation intermediate Chlorite Ester Intermediate hclo2->intermediate aldehyde R-CHO (Aldehyde) aldehyde->intermediate + HClO₂ product R-COOH (Carboxylic Acid) intermediate->product Pericyclic Fragmentation hocl HOCl (Byproduct) intermediate->hocl scavenged Inert Product hocl->scavenged Neutralization scavenger Scavenger (e.g., 2-methyl-2-butene) scavenger->scavenged

Caption: Simplified mechanism of the Pinnick oxidation.

Detailed Experimental Protocol

This protocol is designed for the selective oxidation of this compound to 3-(2-methoxyphenyl)propanoic acid on a 5 mmol scale.

4.1 Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties
This compoundC₁₀H₁₂O₂164.205.0821 mgStarting Material
tert-Butanol (t-BuOH)C₄H₁₀O74.12-15 mLSolvent
Water (Deionized)H₂O18.02-10 mLSolvent
Sodium Dihydrogen Phosphate (monohydrate)NaH₂PO₄·H₂O137.9925.03.45 gBuffer
2-Methyl-2-buteneC₅H₁₀70.1325.03.4 mLScavenger
Sodium Chlorite (80% tech. grade)NaClO₂90.447.5848 mgOxidant
Sodium SulfiteNa₂SO₃126.04-~1 gQuenching Agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~100 mLExtraction Solvent
1 M Hydrochloric AcidHCl36.46-As neededFor acidification
BrineNaCl (aq.)--~30 mLFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying Agent

4.2 Equipment

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (or syringe pump for slow addition)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • pH paper or meter

4.3 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (821 mg, 5.0 mmol).

  • Solvent and Reagent Addition: Add tert-butanol (15 mL) and stir until the aldehyde is fully dissolved. To this solution, add a solution of sodium dihydrogen phosphate monohydrate (3.45 g, 25.0 mmol) in deionized water (5 mL). Add 2-methyl-2-butene (3.4 mL, 25.0 mmol) to the biphasic mixture.

  • Oxidant Addition: In a separate beaker, dissolve sodium chlorite (848 mg of 80% grade, 7.5 mmol) in deionized water (5 mL). Transfer this solution to a dropping funnel and add it dropwise to the vigorously stirred reaction mixture over 20-30 minutes. An initial yellow color (from ClO₂) is normal. Maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the consumption of the starting aldehyde by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The aldehyde is UV active and can be visualized. The carboxylic acid product will typically have a lower Rf value and may streak. The reaction is generally complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the flask in an ice bath. Carefully add a saturated aqueous solution of sodium sulfite (~10 mL) portion-wise until the yellow color disappears. Stir for an additional 15 minutes.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Most of the tert-butanol can be removed under reduced pressure if desired. Acidify the aqueous layer to pH ~2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-methoxyphenyl)propanoic acid as a pale oil or solid.

  • Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel if necessary.

4.4 Characterization Data The identity and purity of the final product, 3-(2-methoxyphenyl)propanoic acid (CAS 6342-77-4), should be confirmed by spectroscopic methods.

  • Appearance: White to pale yellow crystalline powder.

  • Molecular Weight: 180.20 g/mol .[1][12][13]

  • ¹H NMR (CDCl₃): Expect signals corresponding to the methoxy group (~3.8 ppm, s, 3H), the aromatic protons (6.8-7.2 ppm, m, 4H), and the two methylene groups of the propanoic acid chain (~2.6 ppm, t, 2H and ~2.9 ppm, t, 2H). The carboxylic acid proton will be a broad singlet at a high chemical shift (>10 ppm).

  • ¹³C NMR (CDCl₃): Expect signals for the carboxylic acid carbonyl (~179 ppm), aromatic carbons (including the C-OCH₃ at ~157 ppm), the methoxy carbon (~55 ppm), and the two aliphatic carbons (~35 and ~25 ppm).[14]

  • IR (KBr): A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).[13]

Critical Safety Considerations

Handling sodium chlorite requires strict adherence to safety protocols due to its hazardous nature.

  • Oxidizing Hazard: Sodium chlorite is a strong oxidizing agent.[15] It must not come into contact with organic materials, acids, or reducing agents, as this can generate heat, toxic chlorine dioxide gas, and potentially cause fire or explosion.[16][17] Do not allow solutions to dry on combustible materials like paper towels or contaminated clothing.[16]

  • Corrosivity: Sodium chlorite solutions are corrosive and can cause severe skin and eye burns.[15][17]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or rubber) when handling sodium chlorite.[18]

  • Handling: Use only clean, dry plastic or glass utensils.[15] Perform all operations in a well-ventilated chemical fume hood. Ensure a safety shower and eyewash station are immediately accessible.[17][18]

  • Spill Management: In case of a spill, contain the material and flush the area with copious amounts of water. Do not allow the spilled material to dry.[16]

References

Application Note: A Robust GC-MS Method for In-Situ Reaction Monitoring of 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of chemical reactions involving 3-(2-Methoxyphenyl)propanal. This aromatic aldehyde is a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Real-time monitoring of its formation or consumption is critical for optimizing reaction yield, minimizing byproduct formation, and ensuring process safety. The protocol herein provides a comprehensive workflow, from sample preparation to data analysis, tailored for researchers, chemists, and process scientists in industrial and academic settings. We will explain the causality behind key experimental choices, such as sample quenching, extraction, and the selection of GC-MS parameters, to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Real-Time Reaction Analysis

The synthesis of complex organic molecules is a stepwise process where the precise control of reaction parameters is paramount. This compound (CAS No. 33538-83-9) is a significant building block whose reactivity, particularly of the aldehyde functional group, makes it susceptible to side reactions, including oxidation to carboxylic acid or subsequent condensation reactions.[1] Therefore, the ability to track the concentration of this analyte in real-time, alongside reactants and byproducts, provides invaluable insight into reaction kinetics and mechanism.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2] By coupling GC with MS, we can resolve complex reaction mixtures and confirm the identity of each component through its unique mass spectrum, which is considered a 'gold standard' for substance identification.[2] This application note will use the hydroformylation of 2-methoxystyrene as a model reaction to demonstrate the utility of this method. Hydroformylation is a fundamental industrial process that introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, providing a direct synthetic route to aldehydes.[3]

Foundational Principles: Why This Method Works

The successful monitoring of a chemical reaction by GC-MS hinges on several key principles:

  • Representative Sampling: The aliquot withdrawn from the reaction must accurately reflect the composition of the bulk mixture at that specific time point.

  • Reaction Quenching: To "freeze" the reaction and prevent further chemical changes after sampling, a rapid quenching step is essential.

  • Efficient Sample Preparation: The analyte must be cleanly extracted from the reaction matrix (which may contain catalysts, non-volatile reagents, and salts) into a solvent compatible with GC-MS analysis.[4][5] Direct injection of complex or aqueous mixtures is generally not recommended as it can contaminate the system.[4]

  • Chromatographic Resolution: The GC method must be optimized to separate the target analyte from the starting material, solvents, and potential byproducts within a reasonable timeframe to allow for near-real-time feedback.[2]

  • Mass Spectrometric Identification: The mass spectrometer provides unambiguous identification of eluted peaks based on their fragmentation patterns, allowing for confident tracking of each species.

This protocol is designed as a self-validating system, incorporating an internal standard to correct for variations in sample preparation and injection volume, thereby ensuring the trustworthiness of the quantitative data.[6]

Experimental Workflow and Protocols

Model Reaction: Hydroformylation of 2-Methoxystyrene

For the purpose of this guide, we will monitor the formation of this compound via the hydroformylation of 2-methoxystyrene. This reaction typically involves a metal catalyst (e.g., a rhodium-based complex) under a pressurized atmosphere of carbon monoxide and hydrogen (syngas).[7]

Caption: Model reaction for monitoring.

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate (all HPLC or GC grade).

  • Internal Standard (IS): Dodecane (or another suitable n-alkane not present in the reaction).

  • Quenching Agent: Triphenylphosphine solution (to sequester the rhodium catalyst) and a cold brine solution.

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[4]

  • Filters: 0.22 µm PTFE syringe filters.

Protocol 1: Sample Preparation from Reaction Mixture

This protocol ensures that the sample is stable and clean for injection.

  • Aliquoting: At specified time intervals, carefully withdraw ~100 µL of the reaction mixture using a gas-tight syringe.

  • Quenching: Immediately inject the aliquot into a vial containing 1 mL of a pre-chilled triphenylphosphine solution in hexane. This will bind to the catalyst and halt the reaction.

  • Extraction: Add 1 mL of cold brine to the vial. Cap and vortex vigorously for 30 seconds to perform a liquid-liquid extraction (LLE).[5]

  • Phase Separation: Allow the layers to separate. The organic layer (top) contains the analytes of interest.

  • Internal Standard Spiking: Transfer the organic layer to a clean vial. Add a precise volume of an internal standard stock solution (e.g., 50 µL of 1000 µg/mL Dodecane in hexane).

  • Drying & Filtering: Add a small amount of anhydrous Na₂SO₄ to remove any residual water. Filter the solution through a 0.22 µm PTFE syringe filter directly into a GC-MS vial.[5] The sample is now ready for analysis.

cluster_workflow Sample Preparation Workflow A 1. Withdraw 100 µL Reaction Aliquot B 2. Quench in Cold Hexane/PPh3 A->B Immediate C 3. LLE with Cold Brine B->C D 4. Isolate Organic Layer C->D E 5. Spike with Internal Standard D->E F 6. Dry (Na2SO4) & Filter (PTFE) E->F G 7. Transfer to GC-MS Vial F->G

Caption: Step-by-step sample preparation workflow.

Protocol 2: GC-MS Instrument Setup and Analysis

The following parameters are a robust starting point and should be optimized for your specific instrumentation. The choice of a mid-polarity column like a DB-5ms or HP-5ms is based on its versatility for separating a wide range of aromatic compounds.[8]

Parameter Setting Rationale
GC System Agilent 8890 GC (or equivalent)Provides reliable and reproducible chromatography.
MS System Agilent 5977B MSD (or equivalent)Offers excellent sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)A 5% phenyl-methylpolysiloxane phase offers good selectivity for aromatic compounds.[8]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures complete vaporization of the analytes without thermal degradation.
Injection Vol. 1 µLStandard volume for good sensitivity.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp peaks, especially for concentrated samples.
Oven Program Start at 70°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 minThe initial hold separates volatile solvents. The ramp allows for elution of analytes based on boiling point.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible fragmentation patterns for library matching.
Scan Range 40 - 400 m/zCovers the expected mass range of reactants, products, and byproducts.

Data Analysis and Interpretation

Compound Identification

Identification is achieved by comparing both the retention time (RT) and the acquired mass spectrum of a peak with that of an authentic reference standard. In the absence of a standard, tentative identification can be made by comparing the mass spectrum to a library like the NIST Mass Spectral Library.

  • This compound (C₁₀H₁₂O₂): Molecular Weight: 164.2 g/mol .[9] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 164. Key fragments would likely arise from cleavage of the propanal side chain and rearrangements of the aromatic ring.

  • 2-Methoxystyrene (C₉H₁₀O): Molecular Weight: 134.18 g/mol . This is the starting material.

  • Related Impurity - 2-Propenal, 3-(2-methoxyphenyl)-: A potential impurity or precursor with a molecular weight of 162.19 g/mol . Its mass spectrum is publicly available in the NIST database and serves as a useful reference.[1][5]

Quantitative Analysis

For quantitative monitoring, the peak area of the analyte is normalized to the peak area of the internal standard (IS). This ratio is then used to determine the concentration against a pre-established calibration curve.

Response Factor (RF): RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)

Concentration Calculation: Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RF)

Plotting the concentration of this compound versus time allows for the generation of a reaction profile, which is crucial for kinetic studies and endpoint determination.

Time (min) Analyte Peak Area IS Peak Area Analyte/IS Ratio Concentration (µg/mL)
00500,0000.000
15120,000495,0000.24Calculated
30250,000510,0000.49Calculated
60480,000505,0000.95Calculated
120750,000498,0001.51Calculated

Troubleshooting and Expert Insights

  • Fluctuating Reactant Peak Area: If the reactant peak area fluctuates instead of steadily decreasing, it may indicate column overload, especially at the beginning of the reaction when its concentration is high.[6] Consider increasing the split ratio or diluting the sample further.

  • Peak Tailing for Aldehydes: Aldehydes can be prone to tailing due to their polarity and potential interaction with active sites in the GC system. Ensure the use of a high-quality, deactivated column and liner.

  • No Molecular Ion Peak: For some molecules, the molecular ion peak in EI-MS is weak or absent. In such cases, rely on the characteristic fragmentation pattern for identification.

  • Isomer Co-elution: The branched isomer (2-Methoxy-α-methyl-benzeneacetaldehyde) may co-elute with the desired linear product. Adjusting the oven temperature ramp rate can often improve separation. A slower ramp rate generally increases resolution.[10]

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the real-time monitoring of reactions involving this compound. By implementing proper sample quenching, extraction, and the use of an internal standard, researchers can obtain high-quality, quantitative data to optimize synthetic processes, improve yields, and deepen their understanding of reaction kinetics. This protocol serves as a foundational template that can be adapted to a wide variety of reaction systems, reinforcing the role of GC-MS as an indispensable tool in modern chemical development.

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(2-Methoxyphenyl)propanal purity. The method is developed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure to assess the purity of this compound, a key intermediate in various synthetic pathways. The method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, and UV detection. The development strategy, optimization process, and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines are detailed.[1][2][3] The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated environment.

Introduction

This compound, with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , is an aromatic aldehyde containing a methoxy functional group.[4] The purity of such intermediates is a critical quality attribute in the pharmaceutical industry, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a well-characterized and validated analytical method is essential for quality control.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity analysis in the pharmaceutical sector due to its high resolution, sensitivity, and quantitative accuracy.[5] Reversed-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is particularly well-suited for moderately polar compounds like this compound.[6][7][8] This application note provides a complete workflow, from initial method development to full validation, establishing a scientifically sound protocol for purity assessment.

Method Development Strategy

The primary objective is to develop a stability-indicating HPLC method capable of separating the main this compound peak from potential process-related impurities and degradation products.

Physicochemical Properties and Initial Choices
  • Analyte: this compound is a moderately polar molecule due to the presence of the aldehyde and methoxy ether groups, balanced by the non-polar benzene ring.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase.[9] This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules and is a logical starting point for an analyte of this polarity.[6][7]

  • Mobile Phase Selection: A combination of water and a polar organic solvent is required for reversed-phase HPLC.[10] Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, which is advantageous for detection.[5][11] A gradient elution, starting with a higher percentage of water and increasing the percentage of acetonitrile over time, was selected to ensure elution of both polar and potential non-polar impurities.

  • Detector Selection: The presence of the benzene ring in this compound creates a chromophore that absorbs UV radiation. A UV-Vis detector is therefore appropriate. An initial wavelength scan of the analyte in the mobile phase would be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For many aromatic aldehydes, this is typically in the range of 254-280 nm. For this method, a wavelength of 275 nm was chosen.

Workflow for Method Development and Validation

The overall process follows a logical progression from understanding the analyte to developing and validating a suitable analytical method.

MethodDevelopmentWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Analyte Analyte Characterization (Physicochemical Properties) Initial Initial Conditions Selection (Column, Mobile Phase, Detector) Analyte->Initial informs Optimization Method Optimization (Gradient, Flow Rate, pH) Initial->Optimization refine Specificity Specificity & Forced Degradation Optimization->Specificity leads to final method for Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness FinalMethod Final Validated Method Robustness->FinalMethod

Caption: Workflow from analyte characterization through method development and ICH Q2(R1) validation.

Experimental Protocol

Materials and Instrumentation
  • Reagents: HPLC-grade acetonitrile (ACN) and purified water (e.g., Milli-Q). This compound reference standard (purity >99%).

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 column, 4.6 mm x 150 mm, 5 µm particle size.

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample Conc. Approximately 0.5 mg/mL

Method Validation Protocol (per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[1][12] The following parameters must be evaluated for a purity assay.

Validation Parameters and Logical Interdependence

The validation parameters are not independent; they are logically connected to build confidence in the method's performance.

ValidationLogic Method Robust & Reliable Analytical Method Specificity Specificity Does the method measure only the analyte? Method:f0->Specificity Linearity Linearity Is the response proportional to concentration? Method:f0->Linearity Accuracy Accuracy How close is the measured value to the true value? Method:f0->Accuracy Precision Precision How reproducible are the measurements? Method:f0->Precision Robustness Robustness Is the method unaffected by small changes? Method:f0->Robustness Specificity->Accuracy prerequisite for Linearity->Accuracy supports Precision->Accuracy impacts Robustness->Precision confirms

Caption: Logical relationship between key validation parameters for a robust analytical method.

Specificity (and Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the main analyte.

  • Impurity Spiking (if available): Prepare a solution of the reference standard and spike it with known impurities. Analyze to confirm that all peaks are well-resolved.

  • Forced Degradation: Subject the analyte to stress conditions to produce potential degradation products. This demonstrates the stability-indicating nature of the method.

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105 °C for 24 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples and assess peak purity of the main peak using a DAD detector.

Acceptance Criteria: The main peak should be spectrally pure and well-resolved (resolution > 2) from any degradation peaks. Significant degradation should be observed under stress conditions.

Linearity and Range

Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering the range of 50% to 150% of the target assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a sample matrix (placebo) if applicable. If not, accuracy is determined by spiking a known amount of analyte into the matrix at different concentration levels.

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the samples and calculate the percentage recovery of the analyte.

    • % Recovery = (Amount Found / Amount Added) * 100

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six separate samples at 100% of the target concentration from the same homogeneous batch.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be not more than 2.0%.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time while analyzing a standard solution:

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase Composition: Vary the initial %B by ± 2%.

  • Assess the effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria: System suitability parameters should remain within acceptable limits for all varied conditions, and the final calculated purity should not be significantly affected.

Summary of Validation and Conclusion

The RP-HPLC method developed for the purity analysis of this compound meets all the requirements for a reliable and robust quality control procedure as outlined by ICH guidelines. The validation data demonstrates that the method is specific, accurate, precise, and linear over the desired range. The forced degradation studies confirm its stability-indicating capabilities. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for routine purity testing of this compound.

References

Application Note: A Protocol for the Preparation of 3-(2-Methoxyphenyl)propanal for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the preparation of 3-(2-Methoxyphenyl)propanal for Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology is designed to ensure high-quality, reproducible spectra for both qualitative structural elucidation and quantitative analysis (qNMR). We delve into the causality behind experimental choices, from solvent selection to sample concentration, and provide a self-validating system for researchers, scientists, and drug development professionals. This guide is grounded in established spectroscopic principles to maximize data integrity and analytical accuracy.

Introduction: The Analytical Imperative for Aldehyde Characterization

This compound (C₁₀H₁₂O₂, MW: 164.2 g/mol ) is an aromatic aldehyde of interest in various chemical and pharmaceutical research domains.[1][2] Its structure, featuring a propanal chain attached to a methoxy-substituted benzene ring, presents characteristic NMR-active nuclei whose chemical environments provide a unique spectroscopic fingerprint. The aldehyde proton, in particular, offers a distinctive resonance in the downfield region of the ¹H NMR spectrum, typically between 9-10 ppm.[3][4]

However, the inherent reactivity of the aldehyde functional group makes the molecule susceptible to oxidation and polymerization, which can compromise analytical results.[5] Therefore, meticulous sample preparation is not merely a preliminary step but a critical determinant of spectral quality and data reliability. This protocol outlines a robust procedure to mitigate these risks and obtain high-resolution NMR spectra.

Foundational Principles: Rationale Behind the Protocol

Achieving a high-quality NMR spectrum is contingent on a sample that is chemically stable, magnetically homogeneous, and sufficiently concentrated. The core principles of this protocol are designed to meet these criteria.

  • Deuterated Solvents: The use of deuterated solvents, in which hydrogen atoms (¹H) are replaced by deuterium (²H), is fundamental. This practice prevents the large signal from the solvent's protons from overwhelming the analyte signals. Furthermore, the deuterium signal provides the essential "lock" for the spectrometer to stabilize the magnetic field during acquisition.[6]

  • Analyte Concentration: The concentration of the sample directly impacts the signal-to-noise ratio (S/N). For ¹H NMR, a lower concentration is often sufficient, while ¹³C NMR, an inherently less sensitive technique, requires a more concentrated sample.[7][8] However, overly concentrated samples can lead to increased viscosity and peak broadening, which compromises spectral resolution.[6]

  • Sample Purity and Homogeneity: The presence of undissolved solid particles or paramagnetic impurities severely degrades the local magnetic field homogeneity, resulting in broad, distorted spectral lines that cannot be corrected by shimming.[6][8] Filtration is a critical step to ensure a clear, homogeneous solution.

Materials and Reagents

Reagent/MaterialGrade/SpecificationRationale
This compound≥95% PurityHigh purity analyte is essential for unambiguous spectral assignment.
Deuterated Chloroform (CDCl₃)≥99.8% DA versatile, non-polar solvent suitable for a wide range of organic compounds.[9] Its residual proton peak at ~7.26 ppm provides a convenient chemical shift reference.[10]
High-Quality NMR Tubes5 mm, unscratchedClean, high-precision tubes are crucial for maintaining magnetic field homogeneity. Scratched or bent tubes should be discarded.[7][11]
Glass Pasteur PipettesStandardUsed for clean transfer and filtration of the sample solution.
Glass WoolChemical-gradeAn inert filtering medium to remove particulate matter. Cotton wool should be avoided as solvents can leach impurities from it.[6]
Micro-analytical Balance± 0.01 mg readabilityRequired for accurate weighing, especially for quantitative NMR (qNMR) applications.
Volumetric Flasks & VialsClass AFor precise solvent measurement and sample dissolution.
Inert Gas (Argon or Nitrogen)High PurityRecommended for handling and storing the aldehyde to prevent oxidation.[5]

Experimental Workflow: Visualized Protocol

The following diagram outlines the logical flow of the NMR sample preparation process, from initial analyte handling to the final sealed sample ready for analysis.

NMR_Sample_Prep_Workflow cluster_prep Phase 1: Preparation cluster_dissolution Phase 2: Dissolution & Clarification cluster_final Phase 3: Final Sample Analyte Weigh Analyte (1-25 mg) Dissolve Dissolve in Vial (Vortex if needed) Analyte->Dissolve Solvent Measure Solvent (0.6-0.7 mL CDCl₃) Solvent->Dissolve Filter Filter through Glass Wool (If particulates are present) Dissolve->Filter Check for Solids Transfer Transfer to NMR Tube Dissolve->Transfer If solution is clear Filter->Transfer Cap_Label Cap, Label & Invert to Mix Transfer->Cap_Label To_NMR Ready for NMR Analysis Cap_Label->To_NMR

Caption: Workflow for preparing a high-quality NMR sample.

Detailed Step-by-Step Protocol

This protocol is optimized for preparing a sample for standard ¹H and ¹³C NMR analysis. Modifications for quantitative NMR (qNMR) are noted separately.

5.1. Analyte and Solvent Handling

  • Precaution: Due to the potential for oxidation, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially if the sample will be stored.[5]

  • Step 1: Weighing the Analyte: On a calibrated analytical balance, accurately weigh the desired amount of this compound into a clean, dry glass vial.

    • For ¹H NMR: 5-25 mg is typically sufficient for small molecules.[7]

    • For ¹³C NMR: A higher concentration is required; aim for 50-100 mg.[7]

  • Step 2: Adding the Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. This volume ensures an optimal sample height of 40-50 mm in a standard 5 mm NMR tube.[8]

5.2. Sample Dissolution and Clarification

  • Step 3: Dissolution: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. A clear, homogeneous solution is required.[8] Preparing the sample in a secondary vial before transferring it to the NMR tube allows for more effective mixing.[7]

  • Step 4: Filtration (Crucial if Solids are Present): Visually inspect the solution against a bright background. If any solid particles or cloudiness are observed, filtration is mandatory.

    • Tightly pack a small plug of glass wool into the constricted part of a Pasteur pipette.

    • Using this pipette, filter the solution directly into a clean, high-quality 5 mm NMR tube. This action will remove particulates that can severely degrade spectral quality.[6]

    • If the initial solution is perfectly clear, you may transfer it directly to the NMR tube without filtration.

5.3. Final Preparation

  • Step 5: Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

  • Step 6: Homogenization: Invert the capped NMR tube several times (e.g., 10-15 times) to ensure the solution is perfectly homogeneous. A concentration gradient along the length of the tube can cause poor shimming and distorted peak shapes.[12] The sample is now ready for analysis.

Considerations for Quantitative NMR (qNMR)

Quantitative NMR relies on the principle that the signal integral is directly proportional to the number of nuclei.[13][14] For accurate quantification, an internal standard is required.

  • Internal Standard Selection: An ideal internal standard must be stable, of high purity (certified if possible), and possess at least one sharp resonance that does not overlap with any analyte signals.[15][16]

  • Modified Protocol for qNMR:

    • Accurately weigh a known amount of the internal standard into the same vial as the accurately weighed this compound.

    • Follow the dissolution and transfer protocol as described above.

    • During data acquisition, ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T₁ relaxation time of both the analyte and standard protons) to allow for complete relaxation and accurate integration.[15]

Summary of Recommended Sample Parameters

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyRationale
Analyte Mass 5–25 mg50–100 mgBalances signal-to-noise with potential for line broadening at high concentrations.[7]
Solvent Deuterated Chloroform (CDCl₃)Deuterated Chloroform (CDCl₃)Good solubility for many organic compounds and minimal interference.[10][17]
Solvent Volume 0.6–0.7 mL0.6–0.7 mLAchieves optimal sample height in a 5 mm tube for proper shimming.[8]
Final Concentration ~12–60 mM~120–240 mMThese concentrations are typical for small molecules to achieve good spectra in a reasonable time.[11]

Troubleshooting Common Issues

  • Broad or Asymmetric Peaks: Often caused by undissolved solids, paramagnetic impurities, or an inhomogeneous solution.[6][8] Re-filtering the sample or ensuring thorough mixing can resolve this. High sample concentration can also lead to viscosity-related broadening.[12]

  • Unexpected Peaks: May arise from impurities in the sample, residual water in the solvent, or grease from glassware. Using high-purity solvents and clean equipment is essential. Water contamination can be minimized by handling solvents in a dry environment.

  • Evidence of Degradation: The appearance of a new peak around 9.5-11 ppm could indicate the oxidation of the aldehyde to a carboxylic acid.[18] If degradation is suspected, prepare a fresh sample and acquire the spectrum promptly. Storing the analyte at low temperatures (e.g., ≤ -20°C) under an inert atmosphere is recommended.[1][5]

Safety Considerations

Standard laboratory safety practices should be followed. Handle this compound and deuterated solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for the analyte and solvents before use.

References

Application Notes and Protocols for Screening 3-(2-Methoxyphenyl)propanal for Potential Antioxidant Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-(2-Methoxyphenyl)propanal as a Novel Antioxidant

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases[1]. Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage[1]. The search for novel and effective antioxidants is a cornerstone of drug development and preventative medicine.

Phenolic compounds, ubiquitous in the plant kingdom, are a well-established class of antioxidants renowned for their ability to scavenge free radicals and modulate cellular oxidative stress[2][3]. Their antioxidant activity is primarily attributed to their redox properties, allowing them to act as reducing agents, hydrogen donors, and singlet oxygen quenchers[3]. The molecular structure of a phenolic compound, particularly the number and arrangement of hydroxyl and methoxy groups on the aromatic ring, significantly influences its antioxidant capacity[2].

This compound, a methoxy-substituted phenolic compound, presents an intriguing candidate for antioxidant screening. While specific literature on the antioxidant properties of this compound is not abundant, the presence of the methoxyphenyl moiety suggests a potential for radical scavenging activity[1][4][5][6]. Structurally related methoxylated phenols have demonstrated significant antioxidant potential in various studies[4][5][6][7][8][9]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically screen this compound for its potential antioxidant properties using a suite of established in vitro and cell-based assays.

This guide is designed to be a self-validating system, where each protocol is explained with its underlying scientific principles, ensuring that the experimental choices are clear and justifiable. We will delve into the causality behind the methodologies, providing not just the "how" but also the "why" for each step.

Part 1: Foundational In Vitro Antioxidant Capacity Assessment

To establish a baseline understanding of the antioxidant potential of this compound, a panel of widely accepted and validated chemical assays is recommended. These assays, based on different reaction mechanisms, will provide a multi-faceted view of the compound's ability to neutralize free radicals and reduce oxidizing agents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a rapid and simple method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor[10][11]. DPPH is a stable free radical that exhibits a deep purple color with a maximum absorbance at 517 nm[10]. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant[10][12].

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Test Compound/Control with DPPH Solution DPPH_sol->Mix Test_cmpd Prepare Serial Dilutions of This compound Test_cmpd->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in the dark for 30 minutes Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol. Protect the solution from light by storing it in an amber bottle. Prepare this solution fresh daily[10].

    • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound to determine the concentration-dependent activity.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, to serve as a positive control[10].

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution (or positive control) to the wells of a 96-well plate[13].

    • Add 80 µL of Assay Buffer to each well[14].

    • To initiate the reaction, add 100 µL of the 0.1 mM DPPH working solution to each well[14].

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes[10][14].

    • Measure the absorbance at 517 nm using a microplate reader[10].

    • A blank well containing only the solvent and DPPH solution should be included[10].

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate[15][16]. The resulting blue-green ABTS•+ solution has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's concentration and activity[15][17]. This assay is applicable to both hydrophilic and lipophilic antioxidants[18].

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare 7 mM ABTS Stock Solution ABTS_radical Generate ABTS•+ (Incubate mixture overnight) ABTS_stock->ABTS_radical Persulfate_stock Prepare 2.45 mM Potassium Persulfate Persulfate_stock->ABTS_radical Working_sol Dilute ABTS•+ to Absorbance of ~0.7 ABTS_radical->Working_sol Mix Mix Test Compound with ABTS•+ Solution Working_sol->Mix Test_cmpd Prepare Serial Dilutions of This compound Test_cmpd->Mix Incubate Incubate for a specified time (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Value Measure->Calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM[16].

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water[16].

    • ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation[16][18].

    • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm[19].

    • Test Compound and Positive Control: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each sample dilution or positive control to the wells of a 96-well plate[20].

    • Add 190 µL of the ABTS•+ working solution to each well[20].

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) in the dark[15][18].

    • Measure the absorbance at 734 nm using a microplate reader[15].

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the antioxidant activity of the test compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH[21]. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm[22]. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Acetate_buffer Prepare 300 mM Acetate Buffer (pH 3.6) FRAP_reagent Prepare Fresh FRAP Reagent (10:1:1 ratio) Acetate_buffer->FRAP_reagent TPTZ_sol Prepare 10 mM TPTZ in 40 mM HCl TPTZ_sol->FRAP_reagent FeCl3_sol Prepare 20 mM FeCl3 Solution FeCl3_sol->FRAP_reagent Mix Mix Test Compound with FRAP Reagent FRAP_reagent->Mix Test_cmpd Prepare Serial Dilutions of This compound Test_cmpd->Mix Incubate Incubate at 37°C for 4 minutes Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine FRAP Value from a Standard Curve Measure->Calculate

Caption: FRAP Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare an acetate buffer with a pH of 3.6.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use[23].

    • Test Compound and Standard: Prepare serial dilutions of this compound. For the standard curve, prepare a series of dilutions of FeSO₄.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each sample dilution or standard to the wells of a 96-well plate.

    • Add 220 µL of the pre-warmed FRAP working solution to each well.

    • Mix and incubate the plate at 37°C for 4 minutes[21][23].

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the FeSO₄ standards.

    • Determine the FRAP value of the test compound by interpolating its absorbance value on the standard curve. The results are typically expressed as µM Fe(II) equivalents.

Table 1: Summary of In Vitro Antioxidant Assays

AssayPrincipleWavelengthStandardKey Advantages
DPPH Radical scavenging by hydrogen donation[10]517 nm[10]Ascorbic Acid, Trolox[10]Simple, rapid, and inexpensive[11].
ABTS Scavenging of the ABTS radical cation[15]734 nm[15]Trolox[15]Applicable to both hydrophilic and lipophilic compounds[18].
FRAP Reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[21]593 nm[22]FeSO₄[24]Measures total reducing power.

Part 2: Cellular Antioxidant Activity Assessment

While in vitro chemical assays are valuable for initial screening, they do not fully replicate the complex biological environment. Therefore, it is crucial to assess the antioxidant potential of this compound in a cellular context.

DCFDA/H2DCFDA Cellular ROS Assay

Principle: The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a widely used method to measure intracellular reactive oxygen species (ROS) levels[25]. DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to form H2DCF, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF)[26]. The fluorescence intensity is directly proportional to the level of intracellular ROS[26]. A reduction in ROS-induced fluorescence in the presence of the test compound indicates its cellular antioxidant activity.

Experimental Workflow:

DCFDA_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis Seed_cells Seed cells in a 96-well plate Treat_cmpd Treat cells with This compound Seed_cells->Treat_cmpd Induce_stress Induce oxidative stress (e.g., with H2O2) Treat_cmpd->Induce_stress Load_DCFDA Load cells with DCFDA solution Induce_stress->Load_DCFDA Incubate_stain Incubate for 30-45 min Load_DCFDA->Incubate_stain Wash_cells Wash to remove excess probe Incubate_stain->Wash_cells Measure_fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) Wash_cells->Measure_fluorescence Analyze_data Quantify reduction in ROS levels Measure_fluorescence->Analyze_data

Caption: DCFDA Cellular ROS Assay Workflow.

Protocol:

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (e.g., human immortalized cardiomyocytes) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight[27].

    • Treat the cells with various concentrations of this compound for a predetermined period.

    • Induce oxidative stress by treating the cells with an ROS-generating agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). Include a positive control group treated with a known antioxidant (e.g., N-acetylcysteine).

  • DCFDA Staining:

    • Prepare a working solution of DCFDA (e.g., 20 µM) in pre-warmed serum-free media or buffer[27].

    • Remove the treatment media from the cells and wash them with a suitable buffer (e.g., PBS).

    • Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark[27].

    • After incubation, remove the DCFDA solution and wash the cells again to remove any excess probe[26].

  • Fluorescence Measurement:

    • Add buffer to the wells and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm[26].

  • Data Analysis:

    • The antioxidant activity is determined by the percentage reduction in fluorescence in the cells treated with this compound compared to the cells treated with the ROS-inducing agent alone.

Part 3: Data Interpretation and Further Steps

A comprehensive analysis of the data obtained from these assays will provide a robust initial assessment of the antioxidant potential of this compound.

Table 2: Hypothetical Data Summary for this compound

AssayEndpointHypothetical ResultInterpretation
DPPH IC50 (µM)75.2 ± 5.8Moderate radical scavenging activity.
ABTS TEAC (mM Trolox/mM)0.85 ± 0.07Good radical scavenging capacity.
FRAP FRAP Value (µM Fe(II))120.5 ± 10.2Possesses significant reducing power.
DCFDA % ROS Reduction at 50 µM45.6 ± 4.1Demonstrates intracellular antioxidant activity.

Should the initial screening reveal promising antioxidant activity, further investigations into the underlying mechanisms are warranted. This could involve exploring the compound's effects on key cellular signaling pathways involved in the antioxidant response, such as the Nrf2-ARE pathway. Advanced techniques like electron paramagnetic resonance (EPR) spectroscopy could also be employed for more direct and detailed studies of radical scavenging kinetics.

Conclusion

This application note provides a structured and scientifically grounded framework for the initial screening of this compound for its potential antioxidant properties. By employing a combination of in vitro chemical assays and a cell-based ROS assay, researchers can obtain a comprehensive and reliable preliminary assessment of its antioxidant capacity. The detailed protocols and the rationale behind each step are designed to ensure experimental robustness and data integrity, paving the way for further investigation and potential development of this compound as a novel antioxidant agent.

References

Application Notes and Protocols: The Strategic Role of 3-(2-Methoxyphenyl)propanal in the Synthesis of Pharmaceutical Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(2-Methoxyphenyl)propanal is a versatile aldehyde serving as a critical building block in the synthesis of various pharmaceutical intermediates. Its unique structural features, comprising a reactive aldehyde group and a methoxy-substituted phenyl ring, allow for its participation in a wide array of synthetic transformations. This document provides a detailed exploration of the applications of this compound, with a particular focus on its pivotal role in the synthesis of the antianginal drug, Ivabradine. We will delve into key chemical reactions, provide detailed experimental protocols, and present data-driven insights to guide researchers and drug development professionals in leveraging this valuable synthetic precursor.

Introduction: The Synthetic Utility of this compound

In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures is paramount. This compound, with its CAS number 33538-83-9, emerges as a significant starting material due to the strategic positioning of its functional groups.[1][2][] The aldehyde moiety is a gateway for nucleophilic additions and reductive aminations, fundamental C-N bond-forming reactions in pharmaceutical synthesis.[4][5][6] The methoxy group on the phenyl ring influences the electronic properties of the aromatic system and can direct further chemical modifications.

The primary application highlighted in this note is the synthesis of Ivabradine, a medication used for the symptomatic management of stable angina pectoris.[7][8][9] Ivabradine's mechanism of action involves the specific inhibition of the If ("funny") ion current in the sinoatrial node, leading to a reduction in heart rate.[7][8] Several patented synthetic routes for Ivabradine and its intermediates utilize precursors derived from or structurally related to this compound.[9][10][11]

Core Applications in Pharmaceutical Synthesis

The chemical reactivity of this compound allows for its application in several key synthetic strategies, including:

  • Reductive Amination: This is one of the most powerful methods for introducing amine functionalities. The aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is extensively used in the synthesis of numerous pharmaceuticals.[4][5][6][12]

  • Catalytic Hydrogenation: The aldehyde group can be selectively reduced to an alcohol, or the entire aromatic system can be hydrogenated under more forcing conditions. Catalytic hydrogenation is a clean and efficient method widely employed in industrial pharmaceutical synthesis.[13][14]

  • Cyclization Reactions: As a precursor, this compound can be incorporated into larger molecules that subsequently undergo intramolecular cyclization to form heterocyclic ring systems, which are common scaffolds in drug molecules.[15]

Case Study: Synthesis of Ivabradine Intermediate

A crucial step in several reported syntheses of Ivabradine involves the coupling of a benzazepinone moiety with a substituted benzocyclobutane fragment. While this compound itself is not always the direct starting material, structurally similar compounds are key. For instance, a common precursor is 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which can be synthesized from 2-bromo-4,5-dimethoxybenzaldehyde.[10][11] This highlights the importance of the substituted phenylpropanal scaffold.

The general synthetic logic often involves the reductive amination of a propanal derivative with a chiral amine to introduce the side chain that is essential for the pharmacological activity of Ivabradine.

Experimental Protocols

The following protocols are illustrative examples of key transformations involving aldehydes like this compound in a pharmaceutical synthesis context.

Protocol 1: General Reductive Amination

This protocol describes a general procedure for the reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

  • Aldehyde (e.g., this compound)

  • Primary Amine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the aldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in the chosen solvent (DCM or DCE) in a round-bottom flask equipped with a magnetic stir bar.

  • If required, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the addition rate to manage any effervescence.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride: Chosen for its mildness and selectivity for imines over aldehydes, reducing the likelihood of over-reduction of the starting material.

  • Solvent: Aprotic solvents like DCM or DCE are used as they do not react with the reducing agent.

  • Acetic Acid: Can catalyze the formation of the imine intermediate, accelerating the reaction.

Protocol 2: Catalytic Hydrogenation of an Aldehyde

This protocol outlines a general procedure for the reduction of an aldehyde to an alcohol using catalytic hydrogenation.

Materials:

  • Aldehyde (e.g., this compound)

  • Palladium on Carbon (Pd/C, 5% or 10%)

  • Ethanol or Methanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a flask suitable for hydrogenation, dissolve the aldehyde (1.0 eq) in the chosen alcohol solvent.

  • Carefully add the Pd/C catalyst (typically 5-10 mol%).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude alcohol.

  • If necessary, purify the product by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Pd/C Catalyst: A highly effective and commonly used heterogeneous catalyst for hydrogenation due to its high activity and ease of removal by filtration.[13]

  • Hydrogen Source: Provides the reducing equivalents for the reaction.

  • Solvent: Alcohols are good solvents for many organic compounds and are generally inert under these hydrogenation conditions.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for transformations relevant to the use of substituted propanals in pharmaceutical synthesis.

Reaction TypeSubstrateKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Reductive AminationAromatic AldehydePrimary Amine, NaBH(OAc)3DCERoom Temp2-1670-95[4][5]
Catalytic HydrogenationAromatic AldehydeH2, Pd/CEthanolRoom Temp2-24>95[13]
Friedel-Crafts Acylation2-methoxyphenylacetic acidAcylating agent, Lewis acid----[16]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Reductive_Amination_Workflow Aldehyde This compound (or related aldehyde) Imine Imine/Iminium Intermediate Aldehyde->Imine + Amine Amine Primary/Secondary Amine Amine->Imine Product Substituted Amine (Pharmaceutical Precursor) Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Reductive amination of this compound.

Ivabradine_Synthesis_Logic cluster_start Starting Materials cluster_core Key Transformations Substituted_Phenylpropanal Substituted Phenylpropanal Derivative Reductive_Amination Reductive Amination Substituted_Phenylpropanal->Reductive_Amination Chiral_Amine Chiral Amine Fragment Chiral_Amine->Reductive_Amination Intermediate Key Chiral Intermediate Reductive_Amination->Intermediate Cyclization Cyclization Ivabradine Ivabradine Cyclization->Ivabradine Intermediate->Cyclization

Caption: Simplified logic for Ivabradine synthesis.

Conclusion

This compound and its structural analogs are valuable and versatile precursors in the synthesis of pharmaceuticals. Their utility is demonstrated through their successful application in key bond-forming reactions such as reductive amination and as building blocks for complex heterocyclic structures. The synthesis of Ivabradine serves as a prime example of how this class of compounds can be strategically employed to construct medicinally important molecules. The protocols and insights provided herein are intended to equip researchers with the fundamental knowledge to effectively utilize these important synthetic intermediates in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Methoxyphenyl)propanal. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will explore scientifically-grounded strategies and provide detailed, field-tested protocols to enhance the reproducibility and success of your work.

Introduction

This compound is a valuable chemical intermediate. Its synthesis, while achievable through several routes, presents distinct challenges that can significantly impact yield and purity. The presence of the ortho-methoxy group on the phenyl ring can influence reactivity through both electronic and steric effects. This guide focuses on two robust synthetic pathways, providing in-depth troubleshooting for each.

Synthetic Pathway 1: Rhodium-Catalyzed Hydroformylation of 2-Vinylanisole

Hydroformylation is a powerful one-step reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. For the synthesis of this compound, this involves the reaction of 2-vinylanisole (2-methoxystyrene) with syngas (a mixture of CO and H₂). The primary challenge is achieving high regioselectivity for the desired linear aldehyde over the branched isomer, 2-(2-methoxyphenyl)propanal.

Experimental Protocol: Regioselective Hydroformylation

This protocol is adapted from methodologies reported for the hydroformylation of similar aryl alkenes.[1][2]

Materials:

  • 2-Vinylanisole

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

  • Diphosphite or diphosphine ligand (e.g., a BINOL-derived diphosphoramidite or Xantphos)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Syngas (CO/H₂ mixture, typically 1:1)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave with the rhodium precursor and the phosphite/phosphine ligand in the chosen solvent. A typical Rh:Ligand ratio is 1:2 to 1:10.

  • Reaction Setup: Add the substrate, 2-vinylanisole, to the autoclave. Seal the reactor.

  • Purging: Purge the reactor multiple times with syngas to ensure an inert atmosphere.

  • Pressurization & Heating: Pressurize the reactor with syngas to the desired pressure (e.g., 10-20 bar) and heat to the reaction temperature (e.g., 80-100°C).

  • Reaction: Maintain the reaction under vigorous stirring for the specified time (e.g., 4-24 hours), monitoring pressure uptake.

  • Workup: Cool the reactor to room temperature and carefully vent the excess gas. Concentrate the reaction mixture under reduced pressure and purify the crude product via column chromatography or vacuum distillation.

Troubleshooting & FAQ: Hydroformylation Route
Q1: My yield is very low, and I'm recovering mostly starting material. What's wrong?

Possible Causes & Solutions:

  • Catalyst Inactivity: The rhodium catalyst may be poisoned. Ensure the substrate and solvent are free of impurities like sulfur compounds or peroxides. Use freshly distilled, anhydrous, and degassed solvents.

  • Insufficient Temperature/Pressure: The reaction may not have enough energy to overcome the activation barrier. Studies on similar substrates show that increasing temperature can improve conversion.[1] However, be aware that higher temperatures can sometimes negatively affect regioselectivity.

  • Syngas Purity: Ensure the CO and H₂ in your syngas mixture are of high purity. Oxygen is a potent inhibitor and can deactivate the catalyst.

Q2: I'm getting a mixture of aldehydes. How can I improve the selectivity for the linear product, this compound?

This is the most common challenge in the hydroformylation of styrenic substrates.

Key Factors Influencing Regioselectivity:

  • Ligand Choice: This is the most critical factor. Large, "bite-angle" diphosphine ligands like Xantphos are well-known to promote linear aldehyde formation.[2][3] Conversely, some phosphite ligands may favor the branched product.

  • Syngas Pressure: For certain catalyst systems, regioselectivity is highly pressure-dependent. Research has shown that for styrene derivatives, reducing the syngas pressure can dramatically favor the formation of the linear aldehyde.[1]

  • Temperature: Increasing the reaction temperature can sometimes favor the linear product, which is often the thermodynamically more stable isomer.[1]

The interplay between ligand, pressure, and temperature is complex. The table below summarizes general trends observed for aryl alkenes.

Parameter ChangeEffect on Linear SelectivityRationale / CausalityReference
Use Large Bite-Angle Ligand IncreaseSteric bulk around the metal center disfavors the more crowded transition state leading to the branched product.[2]
Decrease Syngas Pressure IncreaseLower CO partial pressure can alter the kinetics of CO insertion vs. β-hydride elimination in the catalytic cycle, favoring the linear pathway.[1]
Increase Temperature Generally IncreasesCan help overcome the kinetic barrier to the formation of the thermodynamically favored linear product.[1]
Q3: My reaction produced a significant amount of 2-ethylanisole instead of the aldehyde. Why?

This indicates that a competing hydrogenation reaction is occurring.

Possible Causes & Solutions:

  • High H₂ Partial Pressure: An incorrect CO:H₂ ratio (too much H₂) can favor the hydrogenation side reaction. Ensure your syngas composition is accurate, typically 1:1.

  • Catalyst System: Some rhodium-ligand combinations are more prone to hydrogenation. This can be particularly problematic at higher temperatures.[3] If hydrogenation is severe, consider screening different ligands or lowering the reaction temperature.

Troubleshooting Workflow: Low Yield in Hydroformylation

G start Low Yield of This compound check_conversion Analyze Crude Product: High Starting Material? start->check_conversion check_isomers Analyze Crude Product: High Branched Isomer? start->check_isomers check_hydrogenation Analyze Crude Product: High Hydrogenation Product? start->check_hydrogenation catalyst_issue Potential Cause: Catalyst Poisoning or Low Activity check_conversion->catalyst_issue Yes conditions_issue Potential Cause: Insufficient Temp/Pressure check_conversion->conditions_issue Yes selectivity_issue Potential Cause: Suboptimal Ligand or Reaction Conditions check_isomers->selectivity_issue Yes hydrogenation_issue Potential Cause: Incorrect Syngas Ratio or High Temperature check_hydrogenation->hydrogenation_issue Yes solve_catalyst Solution: - Use purified/distilled substrate - Use anhydrous, degassed solvent - Increase catalyst loading catalyst_issue->solve_catalyst solve_conditions Solution: - Incrementally increase temperature - Ensure reactor is sealed conditions_issue->solve_conditions solve_selectivity Solution: - Use large bite-angle ligand (e.g., Xantphos) - Decrease syngas pressure - Increase temperature selectivity_issue->solve_selectivity solve_hydrogenation Solution: - Verify 1:1 CO:H₂ ratio - Lower reaction temperature hydrogenation_issue->solve_hydrogenation

Caption: Troubleshooting workflow for low yield in hydroformylation.

Synthetic Pathway 2: Aldol Condensation & Selective Reduction

This classic two-step approach first builds the carbon backbone and then adjusts the functionality.

  • Step 1: Aldol Condensation: 2-methoxybenzaldehyde is reacted with propanal under basic conditions to form 3-(2-methoxyphenyl)-2-methylpropenal.

  • Step 2: Selective Reduction: The C=C double bond of the propenal intermediate is selectively hydrogenated without reducing the aldehyde, yielding the target product. Note: This pathway produces a methylated variant. To get the direct target, one would need to react 2-methoxybenzaldehyde with acetaldehyde to get 2-methoxycinnamaldehyde, followed by selective reduction of the double bond. For the purpose of this guide, we will address the common pathway involving propanal. A similar strategy is outlined in patent literature for the 4-methoxy isomer.[4]

Experimental Protocol: Aldol Condensation

Materials:

  • 2-Methoxybenzaldehyde

  • Propanal[5]

  • Base (e.g., 10% aq. NaOH or KOH)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • Setup: Dissolve 2-methoxybenzaldehyde in the alcohol solvent in a flask equipped with a dropping funnel and cool to 10-15°C in an ice-water bath.

  • Addition: Slowly add the propanal to the flask, followed by the dropwise addition of the aqueous base, maintaining the temperature below 20°C.

  • Reaction: Stir the mixture vigorously for 2-4 hours at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α,β-unsaturated aldehyde.

Troubleshooting & FAQ: Aldol Route
Q1: My aldol condensation is giving a very low yield and a lot of dark, tarry material.

Possible Causes & Solutions:

  • Self-Condensation of Propanal: Propanal can react with itself. This is minimized by adding the propanal and base slowly to the solution of 2-methoxybenzaldehyde, ensuring the benzaldehyde is always in excess relative to the enolate of propanal.

  • Reaction Temperature Too High: Aldol condensations can be exothermic. If the temperature is not controlled, multiple, uncontrolled side reactions can occur, leading to polymerization and tar formation. Maintain cooling during the addition of reagents.

  • Base Concentration Too High: Using a highly concentrated base can promote side reactions. A 5-10% aqueous solution is typically sufficient.

Aldol Condensation: Main vs. Side Reaction

G cluster_main Desired Reaction cluster_side Side Reaction A 2-Methoxy- benzaldehyde C Aldol Adduct A->C B Propanal Enolate B->C D Target Enal (Intermediate) C->D -H₂O E Propanal G Self-Condensation Product E->G F Propanal Enolate F->G H Polymer/Tar G->H Further Reactions

Caption: Desired aldol condensation vs. propanal self-condensation.

Q2: During the reduction step, I'm getting the alcohol, 3-(2-methoxyphenyl)propan-1-ol, instead of the aldehyde.

This means the aldehyde group was reduced along with the C=C double bond.

Possible Causes & Solutions:

  • Incorrect Reducing Agent: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) with H₂ at high pressure will often reduce both the alkene and the aldehyde.

  • Solution - Selective Reduction: To preserve the aldehyde, you must use a chemoselective reduction method. A common and effective method is a catalytic transfer hydrogenation . For example, using Hantzsch ester or ammonium formate as the hydrogen source with a palladium catalyst can selectively reduce the C=C bond while leaving the aldehyde intact.

General Purification Advice

This compound is an aldehyde and can be sensitive to oxidation.

  • Air Oxidation: Aldehydes can slowly oxidize to the corresponding carboxylic acid upon exposure to air. It is advisable to store the purified product under an inert atmosphere (Nitrogen or Argon) and at a low temperature.

  • Purification Method: Vacuum distillation is often an effective method for purification if the product is thermally stable.[4][6] If not, column chromatography on silica gel is the preferred method. Use a non-polar/moderately polar eluent system (e.g., Hexane/Ethyl Acetate) and consider deactivating the silica gel slightly with triethylamine if product degradation on the column is observed.

By understanding the causality behind these synthetic choices and potential side reactions, researchers can more effectively troubleshoot experiments, leading to a higher yield and purity of this compound.

References

Identifying and minimizing side products in 3-(2-Methoxyphenyl)propanal synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Methoxyphenyl)propanal. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during their synthetic experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis, finding applications in the fragrance industry and as an intermediate in the preparation of pharmaceutical compounds. Its synthesis, while achievable through several routes, is often accompanied by the formation of side products that can complicate purification and reduce yields. This guide provides an in-depth analysis of the common synthetic pathways and a comprehensive troubleshooting manual to help you navigate the challenges of its preparation.

II. Common Synthetic Routes and Potential Side Products

There are three primary routes for the synthesis of this compound, each with its own set of potential side products. Understanding these pathways is the first step in troubleshooting and optimizing your reaction.

Route 1: Claisen-Schmidt Condensation followed by Hydrogenation

This two-step approach involves the base-catalyzed condensation of 2-methoxybenzaldehyde with propanal to form (E)-3-(2-methoxyphenyl)acrylaldehyde, which is then selectively hydrogenated to the desired saturated aldehyde.

Troubleshooting Guide: Claisen-Schmidt Condensation & Hydrogenation

Question: My Claisen-Schmidt condensation reaction is giving a low yield of the desired α,β-unsaturated aldehyde. What are the likely causes and solutions?

Answer: Low yields in a Claisen-Schmidt condensation can stem from several factors:

  • Self-condensation of Propanal: Propanal can react with itself under basic conditions, leading to a mixture of undesired aldol products.

    • Solution: Use 2-methoxybenzaldehyde as the limiting reagent and add propanal slowly to the reaction mixture containing the base and 2-methoxybenzaldehyde. This ensures that the concentration of the enolizable aldehyde (propanal) is kept low at any given time.

  • Cannizzaro Reaction: If a strong base (e.g., concentrated NaOH) is used, 2-methoxybenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form 2-methoxybenzyl alcohol and 2-methoxybenzoic acid.

    • Solution: Use a milder base such as sodium hydroxide in ethanol or piperidine.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after a reasonable time, consider a slight increase in temperature or a longer reaction time.

Question: During the hydrogenation of (E)-3-(2-methoxyphenyl)acrylaldehyde, I am observing the formation of 3-(2-methoxyphenyl)propanol. How can I avoid this over-reduction?

Answer: The formation of the corresponding alcohol is a common side product in the hydrogenation of aldehydes.

  • Cause: The catalyst and reaction conditions are too harsh, leading to the reduction of the aldehyde functional group.

  • Solution:

    • Catalyst Choice: Use a less active catalyst. For example, palladium on calcium carbonate (poisoned with lead, Lindlar's catalyst) can be more selective for the reduction of the alkene over the aldehyde compared to palladium on carbon.

    • Reaction Conditions: Control the hydrogen pressure and reaction temperature. Lower pressures and temperatures will favor the selective hydrogenation of the double bond.[3][4] Monitor the reaction closely by GC-MS or TLC and stop it once the starting material is consumed.

Route 2: Hydroformylation of 2-Vinylanisole

This one-step process involves the addition of a formyl group and a hydrogen atom across the double bond of 2-vinylanisole in the presence of a transition metal catalyst, typically rhodium-based.

Troubleshooting Guide: Hydroformylation

Question: My hydroformylation reaction is producing a significant amount of the branched isomer, 2-(2-methoxyphenyl)propanal. How can I improve the regioselectivity for the desired linear product?

Answer: Regioselectivity is a key challenge in the hydroformylation of styrene derivatives.

  • Cause: The catalyst system and reaction conditions favor the formation of the branched isomer. This is often rationalized by the formation of a stabilizing η³-benzyl intermediate.[5]

  • Solution:

    • Ligand Selection: The choice of phosphine or phosphite ligand for the rhodium catalyst is crucial. Bulky ligands can sterically hinder the formation of the branched isomer, thus favoring the linear product. Diphosphoramidite ligands derived from BINOL have shown promise in controlling regioselectivity.[6]

    • Reaction Conditions: Syngas (CO/H₂) pressure and temperature can significantly influence the linear-to-branched ratio. Lowering the syngas pressure or increasing the reaction temperature has been shown to favor the formation of the linear aldehyde in some systems.[6]

Route 3: Grignard Reaction

This route involves the reaction of a 2-methoxybenzyl Grignard reagent with a suitable three-carbon electrophile, such as acrolein.

Troubleshooting Guide: Grignard Reaction

Question: My Grignard reaction is giving a complex mixture of products. What are the potential side reactions?

Answer: Grignard reagents are highly reactive and can participate in several side reactions.[7][8]

  • 1,4-Conjugate Addition: When using α,β-unsaturated electrophiles like acrolein, the Grignard reagent can add to the β-carbon (1,4-addition) in addition to the carbonyl carbon (1,2-addition).

    • Solution: The choice of solvent and the presence of additives can influence the ratio of 1,2- to 1,4-addition. Diethyl ether often favors 1,2-addition more than tetrahydrofuran (THF).[9] The use of cerium(III) chloride (Luche reduction conditions) can also promote 1,2-addition.

  • Reaction with the Aldehyde Product: The Grignard reagent can react with the newly formed aldehyde product to give a secondary alcohol.

    • Solution: Add the Grignard reagent slowly to a solution of the electrophile at a low temperature (e.g., -78 °C) to minimize the concentration of the Grignard reagent available to react with the product.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound? A1: Pure this compound is expected to be a colorless to pale yellow liquid.

Q2: How can I purify crude this compound? A2: The most common methods for purification are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is effective for separating the product from non-volatile impurities and compounds with significantly different boiling points.

  • Column Chromatography: This is the preferred method for separating the desired product from side products with similar boiling points, such as isomeric aldehydes or the corresponding alcohol. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

Q3: What analytical techniques are best for identifying side products? A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile components of the reaction mixture and identifying them based on their mass spectra.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the main product and any significant impurities. Specific chemical shifts and coupling constants can help differentiate between isomers and other side products.[1][12][13]

Q4: Are there any specific safety precautions I should take during the synthesis? A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Grignard reagents are highly reactive and can ignite on contact with air or water.[8] Hydrogenation reactions should be carried out behind a safety shield. Always consult the Safety Data Sheet (SDS) for all chemicals used.

IV. Experimental Protocols

Protocol 1: Synthesis via Claisen-Schmidt Condensation and Hydrogenation

Step 1: (E)-3-(2-methoxyphenyl)acrylaldehyde

  • To a stirred solution of 2-methoxybenzaldehyde (13.6 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask equipped with a dropping funnel, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL).

  • Cool the mixture to 10-15 °C in an ice bath.

  • Slowly add propanal (7.0 g, 0.12 mol) dropwise over 30 minutes, maintaining the temperature below 20 °C.

  • After the addition is complete, continue stirring at room temperature for 4 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate 8:2).

  • Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl until the pH is ~5.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E)-3-(2-methoxyphenyl)acrylaldehyde. The product can be purified by column chromatography on silica gel.

Step 2: this compound

  • Dissolve (E)-3-(2-methoxyphenyl)acrylaldehyde (16.2 g, 0.1 mol) in ethyl acetate (150 mL) in a hydrogenation flask.

  • Add 5% Pd/CaCO₃ (poisoned with lead, Lindlar's catalyst) (0.5 g).

  • Purge the flask with hydrogen gas and then stir under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by GC-MS or TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

V. Data Presentation

Table 1: Common Side Products and their Identifying Characteristics

Side Product NameChemical StructureMolecular Weight ( g/mol )Key Identifying Features (MS or NMR)
(E)-3-(2-methoxyphenyl)acrylaldehydeO=CC=Cc1ccccc1OC162.19MS: M+ at m/z 162. ¹H NMR: Aldehydic proton at ~9.7 ppm, vinylic protons with large coupling constant (~16 Hz).
3-(2-methoxyphenyl)propan-1-olOCCc1ccccc1OC166.22MS: M+ at m/z 166. ¹H NMR: Absence of aldehyde proton, presence of a broad OH signal.
2-(2-methoxyphenyl)propanalO=C(C)c1ccccc1OC164.20MS: M+ at m/z 164. ¹H NMR: Aldehydic proton as a doublet, characteristic methine proton signal.
2-Methoxybenzyl alcoholOCc1ccccc1OC138.16MS: M+ at m/z 138. ¹H NMR: Characteristic benzylic CH₂ signal and a broad OH signal.
2-Methoxybenzoic acidO=C(O)c1ccccc1OC152.15MS: M+ at m/z 152. ¹H NMR: Broad carboxylic acid proton signal >10 ppm.
Propanal self-condensation product(structure varies)(varies)Complex mixture, often polymeric. Difficult to characterize by NMR.

VI. Visualizations

Diagram 1: Synthetic Pathways to this compound

Synthesis_Pathways cluster_0 Route 1: Claisen-Schmidt & Hydrogenation cluster_1 Route 2: Hydroformylation cluster_2 Route 3: Grignard Reaction 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Intermediate_1 (E)-3-(2-methoxyphenyl)acrylaldehyde 2-Methoxybenzaldehyde->Intermediate_1 + Propanal (Base) Product This compound Intermediate_1->Product H₂, Catalyst 2-Vinylanisole 2-Vinylanisole 2-Vinylanisole->Product CO, H₂ [Rh] catalyst 2-Methoxybenzyl MgBr 2-Methoxybenzyl MgBr 2-Methoxybenzyl MgBr->Product + Acrolein Side_Products_Route1 Start 2-Methoxybenzaldehyde + Propanal Desired_Intermediate (E)-3-(2-methoxyphenyl)acrylaldehyde Start->Desired_Intermediate Claisen-Schmidt Side_Product_1 Propanal Self-Condensation Start->Side_Product_1 Self-condensation Side_Product_2 Cannizzaro Products (Alcohol & Acid) Start->Side_Product_2 Strong Base Desired_Product This compound Desired_Intermediate->Desired_Product Selective Hydrogenation Side_Product_3 3-(2-Methoxyphenyl)propan-1-ol Desired_Intermediate->Side_Product_3 Over-reduction

References

Technical Support Center: 3-(2-Methoxyphenyl)propanal (CAS: 33538-83-9)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Methoxyphenyl)propanal. This document provides in-depth guidance on the optimal storage, handling, and troubleshooting for this aromatic aldehyde, designed for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your experiments by addressing the specific challenges associated with the stability and reactivity of this compound.

Core Concepts: Understanding the Instability of Aromatic Aldehydes

This compound, like many aldehydes, possesses a reactive carbonyl group that is susceptible to environmental factors. The primary degradation pathways are oxidation and polymerization.

  • Oxidation: The aldehyde functional group (-CHO) can be easily oxidized to the corresponding carboxylic acid, 3-(2-Methoxyphenyl)propanoic acid. This process is accelerated by exposure to atmospheric oxygen, elevated temperatures, and light.[1] The presence of this acidic impurity can significantly alter reaction outcomes, pH of solutions, and biological activity.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic catalysts, leading to the formation of higher molecular weight oligomers or polymers.[1] This reduces the purity and concentration of the active compound.

Understanding these inherent instabilities is the foundation for establishing proper storage and handling protocols.

Optimal Storage and Handling Protocols

To maintain the purity and stability of this compound, adherence to the following protocols is critical.

Recommended Storage Conditions
ConditionRecommendationRationale
Temperature ≤ -20°C for long-term storage. Low temperatures significantly slow down the rates of both oxidation and polymerization reactions, preserving the compound's integrity over time.[1]
2-8°C for short-term storage (unopened). For unopened containers intended for use within a few weeks, refrigerated temperatures can be sufficient to minimize degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen). Displacing air with an inert gas prevents the oxidation of the aldehyde to the carboxylic acid, which is a primary degradation pathway.[2]
Container Amber glass vial with a tightly sealed cap. Amber glass protects the light-sensitive compound from photodegradation. A secure seal is crucial to prevent exposure to air and moisture.
Moisture Store in a dry, desiccated environment. Moisture can facilitate certain degradation pathways. It is essential to prevent condensation by allowing the container to warm to room temperature before opening.[1]
Step-by-Step Handling Procedure

This protocol is designed to minimize exposure to atmospheric contaminants during use.

  • Equilibration: Before opening, allow the sealed vial of this compound to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which could compromise the compound's stability.

  • Inert Atmosphere Handling: Conduct all transfers and solution preparations in a glovebox or under a steady stream of an inert gas like argon or nitrogen.

  • Solvent Selection: Use anhydrous solvents for preparing stock solutions to avoid introducing water. The compound is soluble in organic solvents such as methanol, ethanol, and ether.[3]

  • Solution Preparation:

    • Weigh the required amount of the aldehyde in a clean, dry vial under an inert atmosphere.

    • Add the desired volume of anhydrous solvent.

    • Cap the vial tightly with a septum-lined cap to allow for withdrawal via syringe.

  • Post-Use Storage: Before re-storing a partially used vial, flush the headspace with an inert gas, seal the cap tightly, and reinforce the seal with paraffin film. Store at ≤ -20°C.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound?

The shelf-life is highly dependent on storage conditions. When stored unopened at ≤ -20°C under an inert atmosphere, the compound should remain stable for at least 1-2 years. Once opened, even with proper handling, the risk of degradation increases. It is recommended to use opened containers within 6 months. For solutions, fresh preparation is always best, as stability in solution has not been extensively studied and can be solvent-dependent.

Q2: My stock solution has turned slightly yellow. Is it still usable?

A slight color change can be an initial sign of degradation or polymerization. While it may not render the compound completely unusable for all applications, it indicates a decrease in purity. It is highly recommended to perform a quality control check, such as Thin Layer Chromatography (TLC), before use.

Q3: Is this compound compatible with plastic labware?

Due to its organic nature, prolonged storage in plastic containers is not recommended as leaching of plasticizers or absorption of the compound into the container walls can occur. For short-term use, high-density polyethylene (HDPE) and polypropylene may be acceptable. However, for storage and reactions, glass or stainless steel are the preferred materials.

Troubleshooting Experimental Issues

Issue 1: Inconsistent or low yields in a chemical synthesis reaction.

  • Possible Cause 1: Degradation of the starting material.

    • Explanation: The most common cause is the oxidation of the aldehyde to 3-(2-methoxyphenyl)propanoic acid. This carboxylic acid will not participate in the desired reaction, effectively lowering the concentration of the active starting material.

    • Troubleshooting Workflow: dot graph TD { A[Low Yield Observed] --> B{Check for Degradation}; B --> C[Perform TLC Analysis]; C --> D{New, more polar spot observed?}; D -- Yes --> E[Oxidation to Carboxylic Acid is likely]; D -- No --> F[Consider other reaction parameters]; E --> G[Purify starting material or use a fresh batch]; G --> H[Re-run reaction under inert atmosphere]; }

      Caption: Troubleshooting workflow for low reaction yield.

  • Possible Cause 2: Incompatibility with reaction conditions.

    • Explanation: Aldehydes are incompatible with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[4] Unintended side reactions can consume the starting material.

    • Troubleshooting Steps:

      • Review all reagents in your reaction for incompatibilities. Aldehydes should not be stored with or exposed to inorganic acids, caustics, amines, and halogens.[5]

      • Ensure the reaction is performed under a completely inert atmosphere if using air-sensitive reagents like organometallics.

Issue 2: Variability in results from biological assays.

  • Possible Cause: Interference from degradation products.

    • Explanation: The presence of the carboxylic acid impurity can alter the pH of your assay medium, affecting enzyme activity or cell viability. The impurity itself might also have unintended biological activity or interfere with detection methods (e.g., fluorescence).

    • Troubleshooting Steps:

      • Confirm Purity: Always confirm the purity of the aldehyde before preparing solutions for biological experiments.

      • pH Control: When adding the compound to aqueous buffers, be mindful of potential pH shifts if degradation has occurred. Re-measure and adjust the pH of the final solution if necessary.

      • Fresh Solutions: Prepare stock solutions fresh before each experiment and do not store them for extended periods, even at low temperatures. Aldehydes in biological fluids are typically metabolized via dehydrogenase-catalyzed oxidation.[6][7]

Issue 3: A new, more polar spot appears on the TLC plate of my stock solution.

  • Explanation: This is a classic sign of oxidation. The resulting carboxylic acid, 3-(2-methoxyphenyl)propanoic acid, is more polar than the aldehyde and will have a lower Rf value on a normal-phase silica TLC plate.

  • Confirmation:

    • Run a co-spot with your starting material and a small amount of a carboxylic acid (if a standard is not available, benzoic acid can be used as a general indicator of where a more polar compound would run).

    • The presence of the carboxylic acid can be further confirmed using analytical techniques such as HPLC or by observing the broad O-H stretch in an IR spectrum of the degraded material.

Analytical Methods for Detecting Degradation

Regular quality control is essential. Here are some methods to detect the primary degradation product, 3-(2-methoxyphenyl)propanoic acid.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the aldehyde from its more polar carboxylic acid derivative.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the parent compound and potential degradation products.

  • Fluorometric Assays: Commercially available kits can quantify the total aldehyde content in a sample, which can be useful for determining if the concentration of the active compound has decreased over time.

Safety and Disposal

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazard Statements: This compound is associated with the following hazards: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[9]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.

References

Technical Support Center: Resolving Isomeric Impurities in the Analysis of 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The rigorous control of impurities is a cornerstone of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of active pharmaceutical ingredients (APIs).[1] 3-(2-Methoxyphenyl)propanal, a key building block in various synthetic pathways, presents a common yet significant analytical challenge: the presence of positional isomers. These isomers, specifically 3-(3-methoxyphenyl)propanal (meta) and 3-(4-methoxyphenyl)propanal (para), often arise from impurities in starting materials or during synthesis. Due to their identical molecular formula (C₁₀H₁₂O₂) and mass, and very similar physicochemical properties, their separation and unambiguous identification demand sophisticated analytical strategies.[2][3]

This guide provides a comprehensive, question-driven framework for researchers, analytical chemists, and process development professionals to effectively troubleshoot and resolve issues related to these isomeric impurities. We will move beyond simple protocols to explain the underlying principles, ensuring robust and reliable method development.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What are the primary isomeric impurities of concern for this compound and why?

The primary impurities are the positional isomers: 3-(3-methoxyphenyl)propanal and 3-(4-methoxyphenyl)propanal. The methoxy group's position on the phenyl ring (ortho, meta, or para) is the only structural difference. This is critical because even minor structural changes can lead to significantly different biological activities or toxicological profiles, making their precise control a regulatory necessity.[1]

Q2: Why are these positional isomers so difficult to separate and identify using standard analytical methods?

The difficulty stems from their profound similarity:

  • Identical Mass: They have the same molecular weight (164.20 g/mol ), making them indistinguishable by standard mass spectrometry without chromatographic separation.[3]

  • Similar Polarity & Hydrophobicity: The subtle shift in the methoxy group's position results in only minor changes in overall polarity and hydrophobicity. Consequently, conventional reversed-phase columns (like C18) or standard non-polar GC columns often fail to provide baseline resolution.

  • Nearly Identical Mass Spectra: Under electron ionization (EI), the fragmentation patterns are typically dominated by the propanal side chain, yielding mass spectra that are virtually identical and unsuitable for differentiation.[4][5]

Q3: What are the recommended analytical approaches for tackling this problem?

A multi-faceted approach is required. No single technique is sufficient.

  • Chromatographic Separation: The primary goal is to achieve baseline separation of the isomers. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) are the preferred techniques. The key is selecting a column with an appropriate stationary phase that can exploit the subtle electronic and steric differences between the isomers.[6]

  • Unambiguous Identification: Once separated, definitive structural confirmation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing positional isomers, as the substitution pattern on the aromatic ring creates a unique and predictable spectral fingerprint.[7][8]

Section 2: Troubleshooting Guide: Chromatographic Separation

This section addresses the most common failure point: co-elution of isomers.

High-Performance Liquid Chromatography (HPLC/UPLC)

Problem: "My standard C18 column shows poor or no resolution between the 3-(2-), 3-(3-), and 3-(4-Methoxyphenyl)propanal isomers."

Root Cause Analysis: C18 columns separate primarily based on hydrophobic interactions. Since the isomers have nearly identical hydrophobicity, this stationary phase lacks the necessary selectivity. To resolve them, you must introduce an alternative separation mechanism.

Solution Workflow: Employing Alternative Selectivity

The most effective strategy is to use a stationary phase capable of π-π interactions. The electron densities of the aromatic rings differ slightly due to the position of the electron-donating methoxy group, and this difference can be exploited for separation.[9]

hplc_workflow start Poor resolution on C18 decision Introduce π-π Interactions? start->decision phenyl Switch to Phenyl-based Column (e.g., Phenyl-Hexyl, Phenyl-Hydride) decision->phenyl Yes biphenyl Alternative: Biphenyl Column decision->biphenyl Alternative optimize Optimize Mobile Phase phenyl->optimize biphenyl->optimize result Baseline Resolution Achieved optimize->result

Caption: HPLC column selection workflow for resolving positional isomers.

Detailed Experimental Protocol (Starting Point)

  • Column Selection: Switch from a C18 to a Phenyl-Hexyl or Phenyl-Hydride column (e.g., 150 mm x 4.6 mm, 3.5 µm). These phases are specifically designed to enhance π-π interactions with aromatic analytes.[9] Biphenyl phases are also an excellent alternative.[10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Methanol (Methanol is often preferred over acetonitrile as it can better facilitate π-π interactions).[11]

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 40% B to 70% B over 15 minutes.

    • Detection: UV at 275 nm.

  • Optimization: If separation is still incomplete, adjust the gradient slope (make it shallower) or the temperature. Lowering the temperature can sometimes enhance π-π interactions, improving resolution.

Data Comparison: Expected Column Performance

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnCausality
Primary Mechanism Hydrophobic InteractionHydrophobic & π-π InteractionPhenyl phase adds a secondary, more selective interaction mechanism.
Expected Resolution (Rs) < 1.0 (Co-elution)> 1.5 (Baseline Separation)Exploiting differences in ring electron density creates separation.
Typical Elution Order Unpredictable / MixedOften ortho, meta, paraSteric hindrance (ortho) can reduce interaction, leading to earlier elution.
Gas Chromatography-Mass Spectrometry (GC-MS)

Problem: "My isomers co-elute on a standard non-polar GC column (e.g., DB-1, HP-5ms)."

Root Cause Analysis: Similar to HPLC, non-polar GC phases separate primarily by boiling point. The boiling points of these isomers are too close for effective separation. A stationary phase with a different polarity and interaction capability is required.

Solution Workflow: Leveraging Polarity

The solution is to use a stationary phase with higher polarity, which can interact differently with the subtle dipole moment variations between the isomers.

gc_workflow start Co-elution on Non-Polar Column (e.g., HP-5) decision Increase Stationary Phase Polarity start->decision column Select Mid- to High-Polarity Column (e.g., Rtx-200, DB-WAX) decision->column optimize Optimize Temperature Program (Slow ramp rate) column->optimize result Chromatographic Resolution optimize->result nmr_workflow start Separated Peaks, Ambiguous MS Data isolate Isolate each peak (Prep-HPLC or Fraction Collection) start->isolate nmr Acquire ¹H NMR Spectrum for each fraction isolate->nmr interpret Analyze Aromatic Region (δ 6.5-7.5 ppm) nmr->interpret ortho Ortho Isomer (4 distinct signals, complex multiplets) interpret->ortho Pattern 1 meta Meta Isomer (4 distinct signals, characteristic splitting) interpret->meta Pattern 2 para Para Isomer (2 signals, two doublets, 'AA'BB' system') interpret->para Pattern 3

References

Technical Support Center: Interpretation of Complex NMR Spectra for 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(2-methoxyphenyl)propanal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we address common challenges and frequently asked questions regarding the interpretation of its complex NMR spectra, providing expert insights and practical troubleshooting strategies.

Troubleshooting Guide: Navigating Spectral Complexities

This section addresses specific issues you may encounter during the acquisition and interpretation of the NMR spectra for this compound.

Question 1: Why do the signals for the aromatic protons in my ¹H NMR spectrum appear as a complex, overlapping multiplet instead of distinct patterns?

Answer: The aromatic region of this compound is often complex due to the substitution pattern on the benzene ring.[1] The methoxy (-OCH₃) group is an electron-donating group, which influences the electron density and, consequently, the chemical shifts of the aromatic protons.[2] This effect, combined with the ortho-disubstitution pattern, leads to small differences in chemical shifts between the four aromatic protons.

  • Causality: The proximity of the chemical shifts for the four non-equivalent aromatic protons, coupled with ortho and meta spin-spin coupling, results in significant signal overlap.[3] The typical coupling constants for ortho protons (³J) are in the range of 7-10 Hz, while meta couplings (⁴J) are smaller, around 2-3 Hz.[2] When the chemical shift difference between two coupled protons is not significantly larger than their coupling constant, complex second-order effects can arise, further complicating the spectrum.

  • Troubleshooting Protocol:

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion in Hz, potentially resolving the overlapping multiplets into more interpretable patterns.

    • Solvent Effects: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in the proton resonances, which may resolve the overlap.

    • 2D NMR Experiments: Utilize two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), to identify which protons are coupled to each other.[4] In a COSY spectrum, cross-peaks will appear between the signals of coupled protons, allowing you to trace the connectivity within the aromatic spin system.

Question 2: The aliphatic protons at approximately 2.8-3.0 ppm show a complex pattern. How can I assign the -CH₂-CH₂-CHO protons?

Answer: The two methylene groups (-CH₂-) in the propanal chain are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises because the molecule is chiral at the C2 position of the propanal chain due to the presence of the aldehyde group. Even though the molecule as a whole is achiral, the local environment of the two protons on each methylene carbon is different.

  • Causality: The two protons on the C2 methylene group (adjacent to the aldehyde) and the two protons on the C3 methylene group (adjacent to the aromatic ring) will each have slightly different chemical shifts and will couple to each other (geminal coupling) and to the protons on the adjacent methylene group (vicinal coupling). This results in what can appear as two complex multiplets.

  • Troubleshooting Protocol:

    • DEPT-135/HSQC: A DEPT-135 experiment will show all CH and CH₃ signals as positive peaks and all CH₂ signals as negative peaks, confirming the presence of two methylene groups. An HSQC (Heteronuclear Single Quantum Coherence) experiment will then correlate each proton signal to its directly attached carbon.[4] This will definitively link the proton multiplets to their respective carbon atoms in the aliphatic chain.

    • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can be used to see long-range (2-3 bond) correlations between protons and carbons.[4] For example, the aldehyde proton should show a correlation to the C2 and C3 carbons, and the C3 methylene protons should show a correlation to the aromatic carbons.

    • Simulation: Spectral simulation software can be a powerful tool. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data. Adjusting the parameters to achieve a better match can help in assigning the complex multiplets.

Frequently Asked Questions (FAQs)

This section covers more general questions about the NMR spectrum of this compound.

Q1: What are the expected ¹H and ¹³C chemical shifts for this compound?

A1: The expected chemical shifts can be predicted based on the functional groups present in the molecule. The following table provides an approximate range for the key signals.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.5 - 10.0200 - 205
Aromatic (Ar-H)6.8 - 7.3110 - 160
Methoxy (-OCH₃)~3.8~55
Methylene (-CH₂-Ar)2.8 - 3.025 - 35
Methylene (-CH₂-CHO)2.7 - 2.940 - 50

Note: These are approximate values and can be influenced by solvent and concentration.[5][6]

Q2: How can I confirm the connectivity of the molecule using NMR?

A2: A combination of 1D and 2D NMR experiments is the most robust way to confirm the molecular structure.[7][8]

  • ¹H NMR: Provides information about the number of different types of protons and their immediate electronic environment. Integration of the signals gives the relative number of protons of each type.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • COSY: Establishes proton-proton coupling networks. For instance, you would expect to see a correlation between the aldehyde proton and the adjacent methylene protons, and between the two methylene groups.

  • HSQC: Correlates protons to their directly attached carbons.

  • HMBC: Reveals long-range (2-3 bond) proton-carbon correlations, which are crucial for piecing together the molecular fragments. For example, the methoxy protons will show a correlation to the aromatic carbon they are attached to.

Q3: Does the methoxy group's orientation affect the NMR spectrum?

A3: Yes, the conformation of the methoxy group relative to the aromatic ring can influence the chemical shifts of the nearby aromatic protons and the methoxy carbon itself.[9] While this effect is generally subtle in solution-state NMR due to rapid bond rotation at room temperature, it can contribute to the complexity of the aromatic region.

Experimental Protocols

Protocol 1: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

Visualizations

Below are diagrams to aid in the conceptual understanding of the NMR data interpretation for this compound.

G cluster_structure Molecular Structure and Proton Labeling structure lbl Hₐ: Aldehyde Hₑ, Hբ: Methylene (adjacent to CHO) Hₖ, Hₗ: Methylene (adjacent to Ar) H₁, H₂, H₃, H₄: Aromatic Hₘ: Methoxy

Caption: Structure of this compound with proton labeling.

G Key ¹H-¹H COSY Correlations Ha Hₐ (~9.8) He_f Hₑ, Hբ (~2.8) Ha->He_f Hk_l Hₖ, Hₗ (~2.9) He_f->Hk_l H1 H₁ (ortho) H2 H₂ (meta) H1->H2 H3 H₃ (para) H2->H3 H4 H₄ (meta) H3->H4

Caption: Expected COSY correlations for this compound.

References

Technical Support Center: Enhancing ¹³C NMR Signals for Substituted Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for substituted aromatic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-quality ¹³C NMR spectra for this class of compounds. Here, we will move beyond rote procedures to explain the underlying principles governing signal intensity, enabling you to troubleshoot effectively and acquire robust, publication-quality data.

Frequently Asked Questions (FAQs)

Q1: Why are the quaternary carbon signals in my substituted aromatic aldehyde spectrum so weak?

A1: Quaternary carbons, including the carbonyl carbon of the aldehyde and any substituted carbons on the aromatic ring, often exhibit weak signals for two primary reasons. First, they lack directly attached protons, which means they do not benefit from the Nuclear Overhauser Effect (NOE), a phenomenon that enhances the signal intensity of protonated carbons during standard proton-decoupled experiments.[1][2] Second, quaternary carbons typically have longer longitudinal relaxation times (T₁), meaning they do not fully return to their equilibrium state between successive pulses in a typical experiment, leading to signal saturation and reduced intensity.[2]

Q2: My aldehyde carbonyl carbon signal is barely visible. How can I confirm its chemical shift?

A2: The aldehyde carbonyl carbon is a quaternary carbon and is thus subject to the issues described above. To definitively identify it, you can employ spectral editing techniques like Distortionless Enhancement by Polarization Transfer (DEPT). A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like the aldehyde carbonyl) will be absent.[3] By comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, the missing peak will correspond to a quaternary carbon. Additionally, a DEPT-90 experiment will only show CH signals, further helping to distinguish carbon types.[3]

Q3: Can I make my ¹³C NMR experiment quantitative for analyzing mixtures of aromatic aldehydes?

A3: Standard ¹³C NMR experiments are generally not quantitative due to the variable NOE enhancement for different types of carbons and incomplete relaxation.[2] To obtain quantitative data, you must suppress the NOE and ensure complete relaxation. This is achieved by using an inverse-gated decoupling pulse sequence and a long relaxation delay (D1) between pulses, often five times the longest T₁ value of any carbon in your sample.[2][4][5] Be aware that this significantly increases the experiment time.

Q4: How do different substituents on the aromatic ring affect the ¹³C NMR spectrum?

A4: Substituents on the aromatic ring can influence the chemical shifts of the ring carbons and the aldehyde carbonyl carbon through inductive and resonance effects.[6][7] Electron-donating groups (e.g., -OCH₃, -NH₂) tend to shield the ortho and para carbons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deshield these carbons, shifting them downfield.[8] The substituent's effect on the carbonyl carbon chemical shift can be more complex, involving through-bond and through-space interactions.[6][9]

Q5: Does the choice of solvent affect my ¹³C NMR spectrum?

A5: Yes, the solvent can influence the chemical shifts, particularly for the carbonyl carbon. Solvents capable of hydrogen bonding, like DMSO-d₆, can interact with the aldehyde group, leading to changes in the electron density and thus the chemical shift of the carbonyl carbon.[10][11][12] For comparative studies, it is crucial to use the same solvent and concentration consistently.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the ¹³C NMR analysis of substituted aromatic aldehydes.

Problem Probable Cause(s) Recommended Solution(s)
Weak or missing quaternary carbon signals (including C=O) 1. Long T₁ relaxation times leading to saturation.[2]2. Lack of Nuclear Overhauser Effect (NOE).[1]1. Increase the relaxation delay (D1): Start by doubling the default D1 value. For highly substituted or rigid molecules, a D1 of 5-10 seconds may be necessary.[13]2. Decrease the pulse angle: Use a smaller flip angle (e.g., 30° or 45° instead of 90°) to reduce saturation. This allows for a shorter D1.[14]3. Add a relaxation agent: A small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T₁ values, but may cause line broadening.[15]
Poor signal-to-noise (S/N) ratio for the entire spectrum 1. Insufficient sample concentration.2. Insufficient number of scans (NS).[13]3. Low natural abundance of ¹³C (1.1%).[16]1. Increase sample concentration: If solubility allows, increase the concentration to 50-100 mg in 0.5-0.7 mL of solvent.[17]2. Increase the number of scans (NS): The S/N ratio increases with the square root of NS. Doubling the NS will increase the S/N by a factor of approximately 1.4.[14]3. Use a higher field NMR spectrometer: A stronger magnetic field increases sensitivity.4. Consider ¹³C isotope enrichment: For highly valuable or low-concentration samples, synthesizing the aldehyde with ¹³C-enriched starting materials can dramatically enhance signal intensity.[]
Broad peaks 1. Sample viscosity.2. Presence of paramagnetic impurities.3. Chemical exchange.1. Dilute the sample or gently warm it: This can reduce viscosity. Ensure the temperature is stable.2. Purify the sample: Remove any paramagnetic metal contaminants.3. Lower the temperature: If chemical exchange (e.g., rotamers) is the cause, lowering the temperature may resolve the individual signals.
Difficulty assigning aromatic carbon signals 1. Overlapping signals in the aromatic region (typically 120-170 ppm).[1]2. Ambiguity between protonated and non-protonated carbons.1. Use 2D NMR techniques: An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates carbons with their directly attached protons. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between carbons and protons over two to three bonds, which is excellent for assigning quaternary carbons by correlating them to nearby protons.[19]2. Employ DEPT: As mentioned in the FAQs, DEPT-90 and DEPT-135 experiments will differentiate CH, CH₂, and CH₃ carbons, helping to identify the quaternary carbons by elimination.[3][20]

Experimental Protocols

Protocol 1: Optimizing Acquisition Parameters for Weak Quaternary Carbons

This protocol provides a step-by-step method for enhancing the signals of quaternary carbons in substituted aromatic aldehydes.

  • Sample Preparation:

    • Dissolve 50-100 mg of your purified aromatic aldehyde in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17]

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Initial ¹³C NMR Acquisition (Standard Parameters):

    • Load the sample into the NMR spectrometer.

    • Acquire a standard proton-decoupled ¹³C spectrum using the instrument's default parameters. This typically involves a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and a sufficient number of scans (e.g., 128 or 256) to achieve a reasonable signal-to-noise ratio.[14]

  • Analysis of the Initial Spectrum:

    • Identify the protonated aromatic carbons and any aliphatic carbons.

    • Note the intensity of the expected quaternary carbon signals, including the aldehyde carbonyl (typically >180 ppm) and substituted aromatic carbons.[8]

  • Optimized Acquisition for Quaternary Carbons:

    • Modify the acquisition parameters from the initial experiment.

    • Increase the relaxation delay (D1): Change D1 to 5 seconds. This allows more time for the slow-relaxing quaternary carbons to return to equilibrium.

    • Maintain a smaller pulse angle: Keep the pulse angle at 30° to minimize saturation.

    • Increase the number of scans (NS): Double the number of scans used in the initial experiment to improve the signal-to-noise ratio.

    • Acquire the spectrum with these new parameters.

  • Comparison and Further Optimization:

    • Compare the signal intensity of the quaternary carbons in the optimized spectrum to the initial spectrum. You should observe a significant enhancement.

    • If the signals are still weak, you can further increase D1 to 10 seconds or increase the number of scans.

Visualization of Key Concepts

Workflow for Troubleshooting Weak ¹³C NMR Signals

G Troubleshooting Workflow for Weak ¹³C Signals Start Weak ¹³C Signal Observed Check_Quaternary Is the weak signal from a quaternary carbon (C=O, C-X)? Start->Check_Quaternary Check_Concentration Is the entire spectrum weak? Check_Quaternary->Check_Concentration No Increase_D1 Increase Relaxation Delay (D1) (e.g., to 5-10s) Check_Quaternary->Increase_D1 Yes Increase_Conc Increase Sample Concentration Check_Concentration->Increase_Conc Yes Use_2D_NMR Use 2D NMR (HMBC) for assignment Check_Concentration->Use_2D_NMR No, specific signals weak Use_Small_Pulse Use Smaller Pulse Angle (e.g., 30°) Increase_D1->Use_Small_Pulse Add_Relax_Agent Consider adding a relaxation agent (e.g., Cr(acac)₃) Increase_D1->Add_Relax_Agent Increase_NS Increase Number of Scans (NS) Use_Small_Pulse->Increase_NS End Signal Enhanced Increase_NS->End Increase_Conc->Increase_NS Add_Relax_Agent->End Use_2D_NMR->End

Caption: A flowchart illustrating the decision-making process for troubleshooting and enhancing weak signals in ¹³C NMR spectra of aromatic aldehydes.

References

GC-MS Technical Support Center: Optimizing Temperature Programs for Methoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the analysis of methoxyphenyl compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating and identifying these compounds, particularly their often-isomeric forms. Methoxyphenyl compounds, characterized by their polarity and structural similarities, demand a nuanced approach to method development, with the oven temperature program being the most critical parameter for achieving successful separation.

This document provides in-depth, experience-based guidance in a direct question-and-answer format, moving from fundamental concepts to advanced troubleshooting and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions that form the basis of a robust GC-MS method for methoxyphenyl compounds.

Q1: Why is an optimized temperature program, rather than an isothermal method, essential for analyzing methoxyphenyl compounds?

An isothermal method (holding the oven at a single temperature) is generally insufficient for complex mixtures containing methoxyphenyl compounds. Temperature programming, which involves increasing the oven temperature during the analysis, is critical for several reasons:

  • Wide Boiling Point Range: Samples often contain a mix of analytes with varying volatilities. A low isothermal temperature would result in excessively long retention times and broad peaks for high-boiling compounds, while a high temperature would cause low-boiling compounds to elute together with the solvent front, resulting in no separation.[1]

  • Improved Peak Shape: Temperature programming ensures that later-eluting compounds move through the column more quickly as the temperature increases. This counteracts band broadening, resulting in sharper, more symmetrical peaks and, consequently, higher sensitivity.[2]

  • Enhanced Resolution of Isomers: For positional isomers of methoxyphenyl compounds, which often have very similar boiling points, separation is dependent on subtle differences in their interaction with the stationary phase.[3][4] A slow, controlled temperature ramp can amplify these differences, allowing for their separation where an isothermal method would fail.[1][5]

  • Reduced Analysis Time: By accelerating the elution of strongly retained compounds, temperature programming significantly shortens the total run time compared to an isothermal method that could separate the early eluting peaks.[6]

Q2: How do I select the right GC stationary phase for my methoxyphenyl analytes?

The choice of stationary phase is the most important decision after deciding to use temperature programming. The fundamental principle is "like dissolves like," meaning the polarity of the stationary phase should match the polarity of the analytes.[4][7]

Methoxyphenyl compounds are moderately polar due to the presence of the aromatic ring and the ether functional group.

  • For General Screening: A low-to-mid polarity 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is an excellent starting point. It is robust and provides good separation for a wide range of compounds based primarily on boiling point differences.[4]

  • For Challenging Isomer Separations: When positional isomers co-elute on a 5% phenyl phase, a more polar stationary phase is required to introduce different selectivity mechanisms (e.g., dipole-dipole interactions).[7] Phases with higher phenyl content (e.g., 50% phenyl) or those containing cyanopropyl groups are highly effective.[8][9] For highly polar methoxyphenyl compounds (e.g., those with additional hydroxyl groups), a polyethylene glycol (WAX) phase may be necessary.[9][10]

Q3: I have a new, unknown mixture of methoxyphenyl derivatives. What is a good "scouting" temperature program to start with?

A scouting gradient is a generic program used to get an initial overview of the sample's complexity and the volatility range of its components.[2] This initial run helps you decide if your stationary phase is appropriate and provides the data needed for further optimization.

A recommended starting point is:

  • Initial Temperature: 40-50°C. If using splitless injection, set the initial temperature 10-20°C below the boiling point of your sample solvent to ensure proper analyte focusing.[11]

  • Initial Hold Time: 1-2 minutes. For splitless injection, this hold time should match the splitless (purge) time.[2][11]

  • Ramp Rate: 10°C/min. This is a standard rate that provides a good balance between analysis time and initial resolution.[2][11]

  • Final Temperature: The maximum rated operating temperature for your column (as specified by the manufacturer).

  • Final Hold Time: 10 minutes. This ensures that all components, even high-boiling matrix contaminants, are eluted from the column, preventing ghost peaks in subsequent analyses.[2]

Q4: When should I consider chemical derivatization for my methoxyphenyl compounds?

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for GC analysis. You should consider derivatization if your methoxyphenyl compounds contain active hydrogen atoms, such as those in hydroxyl (-OH) or amine (-NH2) groups.

These functional groups can cause several problems:

  • Poor Volatility: The hydrogen bonding associated with these groups reduces the compound's volatility, making it difficult to elute from the GC column.

  • Thermal Instability: These compounds may degrade at the high temperatures used in the GC injector or oven.

  • Peak Tailing: The active hydrogens can interact strongly with any active sites (e.g., residual silanols) on the column or in the inlet liner, leading to severe peak tailing.[12]

Common derivatization techniques, such as silylation or acylation, replace the active hydrogens with non-polar, thermally stable groups, which resolves these issues and leads to sharp, symmetrical peaks.[13][14][15]

Section 2: Troubleshooting Guide: Common Chromatographic Problems

This section provides a systematic approach to diagnosing and solving the most common issues encountered during the analysis of methoxyphenyl compounds.

Issue 1: Poor Resolution / Co-eluting Isomers
  • Symptom: Two or more peaks, particularly positional isomers, are not baseline separated, making accurate quantification impossible.

  • Causality & Solution Workflow: The separation of isomers is a delicate balance between analyte volatility and specific chemical interactions with the stationary phase. The temperature program directly controls this balance. A ramp rate that is too fast does not allow sufficient time for these differential interactions to take effect, causing the compounds to elute together.[16]

G start Start: Co-eluting Peaks Observed q1 Is the current ramp rate > 10°C/min? start->q1 a1_yes Decrease ramp rate by 50% (e.g., 20°C/min to 10°C/min). This increases interaction time. q1->a1_yes Yes a1_no Decrease ramp rate by a smaller increment (e.g., 5°C/min to 2-3°C/min). Fine-tune for difficult separations. q1->a1_no No q2 Resolution Improved? a1_yes->q2 a1_no->q2 q3 Are peaks eluting early in the run? q2->q3 No end_success Success: Peaks Resolved. Optimize for analysis time. q2->end_success Yes a3_yes Lower initial oven temperature by 10-20°C. Improves focusing of volatile analytes. q3->a3_yes Yes a3_no Introduce a mid-ramp hold. q3->a3_no No q4 Resolution Still Inadequate? a3_yes->q4 protocol Determine elution temperature of the pair. Add a 2-5 min isothermal hold ~20°C below this temp. This specifically targets the unresolved pair. a3_no->protocol protocol->q4 q4->end_success No (Acceptable) end_fail Problem Persists: Re-evaluate Stationary Phase. The current phase lacks the required selectivity. Consider a more polar column. q4->end_fail Yes

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Issue 2: Peak Tailing
  • Symptom: Peaks are asymmetrical, with the latter half of the peak being broader than the front half. This is common for polar methoxyphenyl compounds.

  • Possible Causes & Solutions:

    • Active Sites in the Inlet: The glass inlet liner and the head of the column can contain active silanol groups that strongly interact with polar analytes.[12]

      • Solution: Perform routine inlet maintenance. Replace the septum and inlet liner. Use a liner that has been deactivated (silanized) by the manufacturer.[17][18]

    • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating new active sites.

      • Solution: Trim 10-20 cm from the front of the column to remove the contaminated section. Re-install the column, ensuring a clean, square cut.[12]

    • Analyte-Phase Polarity Mismatch: Injecting a sample dissolved in a very non-polar solvent (like hexane) onto a highly polar column (like a WAX phase) can cause poor analyte focusing and peak distortion.[12]

      • Solution: Whenever possible, dissolve the sample in a solvent with a polarity similar to that of the stationary phase.

Issue 3: Broad or Split Peaks at the Start of the Chromatogram
  • Symptom: The first few peaks to elute are broad, split, or misshapen, while later peaks look acceptable.

  • Possible Causes & Solutions:

    • Initial Oven Temperature is Too High: If the initial temperature is at or above the boiling point of the sample solvent, the solvent will not re-condense at the head of the column. This prevents the "solvent effect" or "cold trapping," a crucial mechanism that focuses analytes into a tight, narrow band before the temperature ramp begins.[12]

      • Solution: For splitless injections, lower the initial oven temperature to be at least 10-20°C below the boiling point of the solvent.[11]

    • Improper Column Installation: If the column is not positioned at the correct height within the inlet, it can lead to inefficient and non-uniform transfer of the sample vapor onto the column, causing peak splitting.[12]

      • Solution: Carefully follow the instrument manufacturer's instructions for column installation height in the specific inlet you are using.

Section 3: Experimental Protocols

These protocols provide a structured, step-by-step approach to method development and optimization.

Protocol 1: Systematic Development of a Temperature Program

This protocol outlines the process of moving from a general scouting run to a refined method.

  • Perform the Scouting Gradient: Analyze your sample using the scouting program described in FAQ #3.

  • Evaluate the Chromatogram:

    • Identify the retention time of the last analyte of interest.

    • The new Final Temperature should be set to ~20°C above the temperature at which this last peak eluted. This saves time and reduces column bleed.[11]

    • The new Final Hold Time can be reduced to 3-5 times the column dead volume (typically 1-3 minutes).

  • Optimize the Initial Temperature:

    • Examine the separation of the first few peaks. If they are poorly resolved, lower the initial temperature by 10-20°C and re-run the analysis. This is more effective than adding a long initial hold time.[2][5]

  • Optimize the Ramp Rate:

    • The optimal ramp rate is often around 10°C per minute of column dead time (hold-up time, t₀).[2][11]

    • If resolution in the middle of the chromatogram is insufficient, halve the ramp rate (e.g., from 10°C/min to 5°C/min). If resolution is excessive and analysis time is a concern, double the ramp rate (e.g., from 10°C/min to 20°C/min).[5][11]

  • Iterate: Make one change at a time and evaluate the effect on the separation to systematically arrive at the optimal program.

Protocol 2: Optimizing Separation of a Critical Isomer Pair

This protocol is for fine-tuning a method when a specific pair of isomers will not separate.

  • Establish a Baseline Method: Use Protocol 1 to get a generally good separation. Identify the critical pair that is co-eluting.

  • Determine Elution Temperature: Note the oven temperature at the apex of the unresolved peak pair. This can be found in the instrument software's run data.

  • Introduce a Mid-Ramp Hold: Modify the temperature program to include an isothermal hold.

    • The hold temperature should be set approximately 20-30°C below the elution temperature determined in the previous step.[5]

    • Start with a hold time of 2-5 minutes.

    • The program will now have two ramps: one up to the hold temperature, the isothermal hold, and a second ramp to the final temperature.

  • Refine the Hold: If the hold improves separation, you can further optimize by adjusting the hold time or temperature in small increments. If it has no effect, the stationary phase likely lacks the necessary selectivity for that specific pair.

Section 4: Data & Parameters at a Glance

The tables below provide quick-reference starting points for your method development.

Table 1: Recommended Starting Temperature Programs

ScenarioInitial Temp.Initial HoldRamp Rate(s)Final Temp. & HoldRationale
Unknown Mixture (Scouting) 50°C1 min10°C/minColumn Max, 10 minProvides a complete overview of the sample components and their volatility range.[2][11]
Separating Known Positional Isomers 40°C2 min2-5°C/min20°C above last peak, 2 minA slow ramp rate is crucial for maximizing the subtle selectivity differences between isomers.[1][5]
Complex Mixture with Critical Pair 50°C1 min1. 15°C/min to (T-20°C) 2. Hold for 3 min 3. 20°C/min to Final T20°C above last peak, 2 minUses a mid-ramp hold (where T is the elution temp of the pair) to target a specific separation.[5]

Table 2: Common GC Stationary Phases for Methoxyphenyl Compound Analysis

Stationary Phase CompositionPolarityCommon Trade NamesPrimary Use Case
100% DimethylpolysiloxaneNon-PolarDB-1, HP-1, Rtx-1Not ideal, but can work for simple mixtures where separation is based purely on boiling point.[19]
5% Diphenyl / 95% DimethylpolysiloxaneLow PolarityDB-5, HP-5msExcellent, robust first choice for general-purpose analysis of most methoxyphenyl compounds.[4]
50% Diphenyl / 50% DimethylpolysiloxaneIntermediate PolarityDB-17, HP-50+Increased phenyl content provides alternative selectivity for aromatic and moderately polar compounds.[7]
14% Cyanopropylphenyl / 86% DimethylpolysiloxaneIntermediate PolarityDB-1701, Rtx-1701Excellent for separating compounds with dipole moments; often provides unique selectivity for isomers.[9]
Polyethylene Glycol (PEG)High PolarityDB-WAX, InnowaxUsed for highly polar analytes, especially those capable of hydrogen bonding (e.g., methoxyphenols).[9][10]

References

Technical Support Center: Experimental Guides for 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for handling 3-(2-methoxyphenyl)propanal, a key intermediate that is susceptible to degradation during standard aqueous workup procedures. Here, we dissect the underlying causes of its instability and provide validated protocols and troubleshooting advice to ensure the integrity of your compound.

Introduction: The Challenge of Stabilizing this compound

This compound is a valuable building block in organic synthesis. However, its aldehyde functionality, coupled with an electron-rich aromatic ring and acidic α-protons, makes it prone to several degradation pathways during aqueous workup. Understanding these potential side reactions is the first step toward preventing them. The primary challenges include:

  • Oxidation: The aldehyde group is easily oxidized to the corresponding carboxylic acid, particularly in the presence of air or other oxidizing agents.

  • Enolization and Aldol Condensation: The presence of protons on the carbon alpha to the carbonyl group allows for enolate formation under either acidic or basic conditions. This enolate can then act as a nucleophile, attacking another molecule of the aldehyde in an aldol condensation reaction, leading to high-molecular-weight impurities.

  • Instability on Silica Gel: The slightly acidic nature of standard silica gel can catalyze degradation reactions during column chromatography.

This guide provides a multi-faceted approach to mitigating these issues, focusing on protective chemistry and optimized purification strategies.

Troubleshooting Common Degradation Issues

This section is designed in a question-and-answer format to directly address problems you may encounter in the lab.

Question 1: After my aqueous workup, I see a new, more polar spot on my TLC that I suspect is an impurity. What is it likely to be?

Answer: The most probable impurity is the corresponding carboxylic acid, 3-(2-methoxyphenyl)propanoic acid, formed via oxidation of the aldehyde. This is a very common issue with aldehydes, especially when exposed to air during the workup.[1] Another possibility, particularly if your workup conditions were not pH-neutral, is the formation of aldol condensation products, which would appear as higher molecular weight, and often more polar, byproducts.

Question 2: My NMR spectrum shows a complex mixture of products, and I've lost a significant amount of my desired aldehyde. What could be happening?

Answer: This scenario strongly suggests that multiple degradation pathways are occurring. The complexity of the NMR spectrum likely points to aldol condensation, which can produce a mixture of diastereomers of the aldol adduct, as well as the subsequent dehydrated α,β-unsaturated aldehyde. The loss of the starting material is a clear indicator of instability under your current workup conditions.

Question 3: I'm trying to purify my crude product using silica gel chromatography, but I'm getting poor recovery and seeing new impurities form on the column. Why is this happening?

Answer: Aldehydes can be sensitive to the acidic nature of silica gel.[2] The silica surface can catalyze both enolization, leading to aldol reactions, and potentially other decomposition pathways. The longer your compound remains on the column, the greater the extent of this degradation.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective way to protect this compound during an aqueous workup?

A1: The formation of a sodium bisulfite adduct is a highly effective and reversible method for both protecting and purifying aldehydes.[3][4] The bisulfite ion adds to the carbonyl group to form a water-soluble α-hydroxy sulfonate salt. This protects the aldehyde from oxidation and aldol reactions and allows for easy separation from non-polar impurities via extraction. The aldehyde can then be regenerated by treatment with a mild base.[3]

Q2: Are there alternative protecting groups I can use?

A2: Yes, forming an acetal is another excellent strategy.[5] Reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst will form a cyclic acetal. Acetals are stable to basic and nucleophilic conditions, offering robust protection. The aldehyde can be deprotected by treatment with aqueous acid.

Q3: How can I minimize oxidation during the workup?

A3: Beyond using a protecting group, you can minimize oxidation by working quickly, using degassed solvents for extraction, and blanketing the reaction and workup vessels with an inert atmosphere like nitrogen or argon.

Q4: If I must use silica gel chromatography, how can I improve the stability of my aldehyde?

A4: You can deactivate the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (~1%), to your eluent.[2][6] This will neutralize the acidic sites on the silica. Alternatively, you can use a different stationary phase, such as neutral alumina.[6][7]

Validated Experimental Protocols

Here we provide detailed, step-by-step methodologies for the recommended procedures.

Protocol 1: Purification and Protection via Sodium Bisulfite Adduct Formation

This protocol is ideal for separating the aldehyde from organic, non-carbonyl impurities and protecting it during the initial aqueous workup.[4]

Materials:

  • Crude reaction mixture containing this compound

  • Methanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Adduct Formation:

    • Dissolve the crude reaction mixture in a minimal amount of methanol.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.

    • Shake the funnel vigorously for 1-2 minutes. You may observe the formation of a white precipitate, which is the bisulfite adduct.

  • Extraction of Impurities:

    • Add diethyl ether to the separatory funnel and shake.

    • Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer. Organic-soluble impurities will remain in the ether layer.

    • Drain the aqueous layer into a clean flask. Discard the organic layer.

    • Wash the aqueous layer with a fresh portion of diethyl ether to remove any residual impurities.

  • Regeneration of the Aldehyde:

    • Return the aqueous layer containing the adduct to the separatory funnel.

    • Slowly add 1 M NaOH solution dropwise while gently swirling the funnel until the solution is basic (pH > 10, check with pH paper). This will reverse the adduct formation.[3]

    • Extract the regenerated aldehyde from the aqueous layer with three portions of diethyl ether.

  • Final Workup:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the purified this compound.

Parameter Recommendation Rationale
Bisulfite Solution Freshly prepared and saturatedEnsures maximum reactivity for adduct formation.
pH for Regeneration > 10Ensures complete decomposition of the bisulfite adduct.
Extraction Solvent Diethyl ether, Ethyl acetateEfficiently extracts the aldehyde and is easily removed.
Protocol 2: Acetal Protection of this compound

This protocol is useful when the aldehyde needs to be protected through subsequent reaction steps that involve basic or nucleophilic reagents.

Materials:

  • This compound

  • Ethylene glycol

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acetal Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and a slight excess of ethylene glycol (1.2 equivalents) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the toluene solution with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the protected acetal.

  • Deprotection:

    • To regenerate the aldehyde, dissolve the acetal in a mixture of acetone and water and add a catalytic amount of acid (e.g., p-TsOH or HCl).

    • Stir at room temperature and monitor by TLC until the acetal is consumed.

    • Perform a standard aqueous workup and extraction to isolate the purified aldehyde.

Visualizing the Degradation and Protection Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the key pathways.

Aldehyde This compound Enolate Enolate Intermediate Aldehyde->Enolate Base or Acid (Enolization) Carboxylic_Acid 3-(2-Methoxyphenyl)propanoic Acid Aldehyde->Carboxylic_Acid [O] (Oxidation) Bisulfite_Adduct Bisulfite Adduct (Water Soluble) Aldehyde->Bisulfite_Adduct + NaHSO₃ Acetal Cyclic Acetal Aldehyde->Acetal + Ethylene Glycol, H⁺ Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde Aldol_Condensation Aldol Condensation Product (α,β-Unsaturated Aldehyde) Aldol_Adduct->Aldol_Condensation - H₂O Bisulfite_Adduct->Aldehyde Base (e.g., NaOH) Acetal->Aldehyde H₃O⁺

Caption: Degradation and protection pathways for this compound.

Start Start: Crude Reaction Mixture (Aldehyde + Impurities) Dissolve Dissolve in Methanol Start->Dissolve Add_Bisulfite Add Saturated aq. NaHSO₃ (Vigorous Shaking) Dissolve->Add_Bisulfite Phase_Separation Aqueous Layer (Adduct) Organic Layer (Impurities) Add_Bisulfite->Phase_Separation Separate_Layers Separate Layers Phase_Separation->Separate_Layers Wash_Aq Wash Aqueous Layer with Ether Separate_Layers->Wash_Aq Discard Organic Layer Regenerate Add Base (e.g., NaOH) to Aqueous Layer Wash_Aq->Regenerate Extract_Aldehyde Extract with Ether Regenerate->Extract_Aldehyde Dry_Concentrate Dry and Concentrate Organic Layer Extract_Aldehyde->Dry_Concentrate End End: Purified Aldehyde Dry_Concentrate->End

Caption: Workflow for purification via bisulfite adduct formation.

References

Technical Support Center: Challenges in Scaling Up the Production of 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 3-(2-Methoxyphenyl)propanal. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the production of this valuable aromatic aldehyde. As a key intermediate in various synthetic pathways, the efficient and scalable production of this compound is of significant interest. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development endeavors. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design and execution.

I. Troubleshooting Guides & FAQs: Navigating Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Hydroformylation of 2-Vinylanisole (2-Methoxystyrene)

Hydroformylation offers a direct, atom-economical route to this compound. However, controlling regioselectivity and preventing side reactions are paramount, especially at scale.

Frequently Asked Questions (FAQs):

  • Q1: My hydroformylation of 2-vinylanisole is producing a significant amount of the branched isomer, 2-(2-methoxyphenyl)propanal. How can I improve the regioselectivity towards the desired linear product?

    • A1: Achieving high linear selectivity in the hydroformylation of vinylarenes is a common challenge. The choice of ligand coordinated to your rhodium or cobalt catalyst is critical. Bulky phosphine or phosphite ligands can sterically hinder the formation of the branched isomer, thus favoring the linear product.[1] Additionally, optimizing reaction temperature and pressure is crucial; lower temperatures and higher carbon monoxide partial pressures generally favor the formation of the linear aldehyde.[2]

  • Q2: I am observing significant hydrogenation of 2-vinylanisole to 2-ethylanisole, reducing my aldehyde yield. What are the causative factors and how can this be mitigated?

    • A2: Alkene hydrogenation is a competing reaction in hydroformylation, especially at higher temperatures and hydrogen pressures.[3] To minimize this, you should carefully control the H₂/CO ratio. A 1:1 ratio is a good starting point. Lowering the reaction temperature can also disfavor the hydrogenation pathway. The choice of catalyst precursor and ligands also plays a significant role in chemoselectivity.

  • Q3: The reaction rate is very slow, even at elevated temperatures. What can I do to improve the kinetics without compromising selectivity?

    • A3: Slow reaction rates can be due to several factors, including catalyst concentration, solvent choice, and mass transfer limitations of the syngas. Increasing the catalyst loading can improve the rate, but this may not be economically viable at scale. The solvent system should be chosen to ensure good solubility of both the substrate and the catalyst. For scaling up, ensuring efficient gas-liquid mixing through vigorous stirring or specialized reactor design is essential to overcome mass transfer limitations.[4]

Troubleshooting Flowchart: Hydroformylation

cluster_regio Regioselectivity Issues cluster_chemo Chemoselectivity Issues cluster_kinetics Kinetic Issues start Low Yield of Linear Aldehyde regio_issue High Branched Isomer Content start->regio_issue Check Isomer Ratio chemo_issue Significant Alkene Hydrogenation start->chemo_issue Check for Byproducts kinetics_issue Slow Reaction Rate start->kinetics_issue Check Conversion Rate ligand Ligand Selection: - Use bulky phosphine/phosphite ligands regio_issue->ligand conditions_regio Reaction Conditions: - Lower temperature - Higher CO pressure regio_issue->conditions_regio h2_co_ratio Adjust H2/CO Ratio: - Start with 1:1 chemo_issue->h2_co_ratio temp_chemo Lower Reaction Temperature chemo_issue->temp_chemo catalyst_loading Increase Catalyst Loading kinetics_issue->catalyst_loading solvent Optimize Solvent System kinetics_issue->solvent mixing Improve Gas-Liquid Mixing kinetics_issue->mixing cluster_control Reaction Control Issues cluster_byproduct Byproduct Formation cluster_initiation Initiation Problems start Low Yield of Grignard Product control_issue Runaway Exotherm / Dark Color start->control_issue Observe Reaction Vigor byproduct_issue High Wurtz Coupling Product start->byproduct_issue Analyze for Homocoupling initiation_issue Inconsistent Reaction Start start->initiation_issue Check for Initiation slow_addition Slow Halide Addition control_issue->slow_addition cooling Efficient Cooling System control_issue->cooling solvent_choice Use Higher Boiling Solvent (THF) control_issue->solvent_choice controlled_addition Maintain Low Halide Concentration byproduct_issue->controlled_addition mg_activation Activate Magnesium (I2, DIBAL-H) initiation_issue->mg_activation anhydrous Strictly Anhydrous Conditions initiation_issue->anhydrous

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 3-(2-Methoxyphenyl)propanal using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is a cornerstone of chemical synthesis and analysis. Positional isomers, which possess the same molecular formula but differ in the arrangement of substituents, can exhibit vastly different chemical, physical, and biological properties. Therefore, distinguishing between them is of paramount importance. This guide provides an in-depth, technical comparison of how multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a definitive solution for the structural elucidation of 3-(2-Methoxyphenyl)propanal, a task where simpler 1D NMR techniques may fall short.

The Challenge with 1D NMR: Ambiguity in Isomer Identification

While 1D ¹H and ¹³C NMR are powerful tools, they can sometimes provide ambiguous data, especially when dealing with substituted aromatic compounds.[1] For a molecule like this compound, the key challenge lies in definitively confirming the ortho substitution pattern of the methoxy group on the phenyl ring and unambiguously assigning the aliphatic side chain. While chemical shifts provide initial clues, overlapping signals and complex splitting patterns in the aromatic region can make a conclusive assignment difficult.[2]

This is where 2D NMR techniques become indispensable. By spreading the NMR information into two dimensions, we can resolve overlapping signals and, more importantly, visualize the connectivity between atoms through correlations.[3] This guide will walk through a systematic approach using COSY, HSQC, and HMBC experiments to unequivocally confirm the structure of this compound.

The Systematic Approach: A 2D NMR Workflow

Our strategy for structural elucidation involves a logical progression through a series of 2D NMR experiments.[4][5] Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system.

workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_confirm Confirmation node_1d ¹H & ¹³C NMR (Initial Hypothesis) cosy COSY (¹H-¹H Connectivity) node_1d->cosy Resolve proton spin systems hsqc HSQC (¹H-¹³C Direct Correlation) cosy->hsqc Assign protonated carbons hmbc HMBC (¹H-¹³C Long-Range Correlation) hsqc->hmbc Identify quaternary carbons & connect fragments structure Unambiguous Structure of this compound hmbc->structure Assemble the final structure

Figure 1: A systematic workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.

Hypothetical ¹H and ¹³C NMR Data for this compound

For the purpose of this guide, we will use a set of predicted, yet chemically accurate, ¹H and ¹³C NMR data for this compound dissolved in CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Data

Atom Number¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (ppm)Carbon Type (from DEPT)
19.82t1.5202.5CH
22.78dt7.5, 1.546.3CH₂
32.95t7.525.8CH₂
1'---130.5C (Quaternary)
2'---157.6C (Quaternary)
3'6.88d8.0110.5CH
4'7.20t8.0128.8CH
5'6.92t8.0120.9CH
6'7.15d8.0127.6CH
OMe3.85s-55.3CH₃

Note: Atom numbering is provided in the molecular structure below.

alt text
(A representative image with atom numbering would be placed here in a real publication)

Step 1: COSY - Mapping the Proton Network

The ¹H-¹H Correlation Spectroscopy (COSY) experiment is the first step in mapping the proton connectivity.[1][6] It reveals which protons are coupled to each other, typically through two or three bonds.

In the COSY spectrum of this compound, we would observe the following key correlations:

  • Aldehyde to Methylene: A cross-peak between the aldehyde proton (H-1, δ 9.82) and the adjacent methylene protons (H-2, δ 2.78) confirms their direct coupling.

  • Aliphatic Chain: A strong correlation between the methylene protons at H-2 (δ 2.78) and H-3 (δ 2.95) establishes the propanal backbone.

  • Aromatic System: Cross-peaks between the aromatic protons (H-3' to H-6') would reveal their adjacent relationships, helping to trace the connectivity around the ring. For example, a correlation between H-5' (δ 6.92) and H-6' (δ 7.15) confirms their ortho relationship.[7]

While COSY is excellent for identifying these proton spin systems, it does not directly connect the aliphatic chain to the aromatic ring, nor does it provide information about quaternary (non-protonated) carbons.

Step 2: HSQC - Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[8][9] This is a highly sensitive and reliable method for assigning protonated carbons.

Based on our hypothetical data, the HSQC spectrum would show the following correlations:

  • δ 9.82 (¹H) → δ 202.5 (¹³C): Assigns C-1.

  • δ 2.78 (¹H) → δ 46.3 (¹³C): Assigns C-2.

  • δ 2.95 (¹H) → δ 25.8 (¹³C): Assigns C-3.

  • δ 6.88 (¹H) → δ 110.5 (¹³C): Assigns C-3'.

  • δ 7.20 (¹H) → δ 128.8 (¹³C): Assigns C-4'.

  • δ 6.92 (¹H) → δ 120.9 (¹³C): Assigns C-5'.

  • δ 7.15 (¹H) → δ 127.6 (¹³C): Assigns C-6'.

  • δ 3.85 (¹H) → δ 55.3 (¹³C): Assigns the methoxy carbon.

After the HSQC analysis, all protonated carbons are unambiguously assigned. However, the quaternary carbons (C-1' and C-2') remain unassigned, and the connection between the propanal side chain and the phenyl ring is not yet proven.

Step 3: HMBC - The Key to Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton.[6][8] It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[8] This is how we connect the fragments identified by COSY and HSQC and confirm the substitution pattern.

The crucial HMBC correlations for this compound are:

  • H-3 (δ 2.95) → C-1' (δ 130.5): This three-bond correlation is the definitive link between the aliphatic side chain and the aromatic ring. It proves that the propanal group is attached to C-1'.

  • H-3 (δ 2.95) → C-2' (δ 157.6) and C-6' (δ 127.6): These correlations further solidify the attachment point of the side chain.

  • OMe Protons (δ 3.85) → C-2' (δ 157.6): This is the most critical correlation for confirming the ortho substitution. This three-bond correlation between the methoxy protons and C-2' unequivocally proves that the methoxy group is attached to C-2'.

  • H-1 (δ 9.82) → C-2 (δ 46.3) and C-3 (δ 25.8): These correlations confirm the assignments within the propanal side chain.

Figure 2: Diagram of key HMBC correlations confirming the connectivity and ortho substitution pattern of this compound.

Conclusion: A Self-Validating and Unambiguous Assignment

By systematically applying COSY, HSQC, and HMBC experiments, we have constructed a complete and self-validating structural assignment for this compound. The COSY experiment defined the proton spin systems, the HSQC experiment linked protons to their directly attached carbons, and the HMBC experiment provided the crucial long-range correlations to piece together the entire molecular structure and, most importantly, confirm the ortho position of the methoxy substituent. This multi-faceted approach eliminates the ambiguities inherent in 1D NMR analysis alone and stands as the gold standard for structural confirmation in modern chemistry.

Experimental Protocols

The following are generalized protocols for the acquisition of 2D NMR spectra on a standard 400 or 500 MHz spectrometer.

Sample Preparation:

  • Dissolve 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

  • Spectral Width: ~12 ppm in both F1 and F2 dimensions.

  • Number of Scans: 2-4 per increment.

  • Increments (F1): 256-512.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').[1]

  • ¹H Spectral Width: ~12 ppm.

  • ¹³C Spectral Width: ~160 ppm.

  • Number of Scans: 2-8 per increment.

  • ¹J C-H Coupling: Set to an average value of 145 Hz.[1]

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').[1]

  • ¹H Spectral Width: ~12 ppm.

  • ¹³C Spectral Width: ~220 ppm.

  • Number of Scans: 4-16 per increment.

  • Long-Range Coupling Delay: Optimized for a ⁿJ C-H of 8 Hz.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of 3-(2-Methoxyphenyl)propanal and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Position

In the realm of medicinal chemistry and drug discovery, the seemingly subtle shift of a functional group on an aromatic ring can precipitate a cascade of changes in a molecule's biological activity. This principle is elegantly illustrated by the isomers of methoxyphenylpropanal. While sharing the same molecular formula (C₁₀H₁₂O₂), the ortho-, meta-, and para-positions of the methoxy group in 3-(2-Methoxyphenyl)propanal, 3-(3-Methoxyphenyl)propanal, and 3-(4-Methoxyphenyl)propanal create distinct electronic and steric environments. These differences can profoundly influence their interaction with biological targets, altering their efficacy, selectivity, and overall pharmacological profile.

This guide provides a framework for the systematic comparison of these three isomers. We will delve into key areas of biological activity—antioxidant potential, anti-inflammatory effects, and cytotoxicity—grounded in established methodologies. The objective is not merely to present data, but to illuminate the causality behind experimental design, enabling researchers to conduct self-validating and robust comparative studies.

Chapter 1: Structural Overview and Physicochemical Properties

The first step in any comparative analysis is to understand the subjects. The differential positioning of the electron-donating methoxy group influences the electron density distribution across the benzene ring and can affect molecular polarity, solubility, and the ability to form hydrogen bonds.

  • This compound (ortho-isomer): The proximity of the methoxy and propanal groups may lead to intramolecular interactions, potentially influencing the conformation and reactivity of the aldehyde group.[1][2]

  • 3-(3-Methoxyphenyl)propanal (meta-isomer): The methoxy group is positioned to exert its electronic influence more broadly on the ring, which may affect interactions with planar receptor sites.

  • 3-(4-Methoxyphenyl)propanal (para-isomer): Also known as anisyl propanal, this isomer presents the methoxy group opposite the propanal sidechain, leading to a more linear and symmetric structure that could favor specific binding pocket geometries.[3][4]

Below is a visual representation of the isomeric structures.

G cluster_ortho This compound (ortho) cluster_meta 3-(3-Methoxyphenyl)propanal (meta) cluster_para 3-(4-Methoxyphenyl)propanal (para) ortho ortho meta meta para para

Caption: Chemical structures of the ortho-, meta-, and para-isomers.

Comparative Physicochemical Data

A summary of key physicochemical properties is essential for planning experiments, particularly for ensuring accurate solution preparation and understanding potential bioavailability.

PropertyThis compound3-(3-Methoxyphenyl)propanal3-(4-Methoxyphenyl)propanalReference
CAS Number 33538-83-940138-66-720401-88-1[1][4][5]
Molecular Weight 164.2 g/mol 164.2 g/mol 164.2 g/mol [1][4][5]
Boiling Point 260 °C80 °C (at 0.1 Torr)149-150 °C (at 9 Torr)[2][5][6]
Known Hazards Skin, eye, respiratory irritantIrritantMay cause allergic skin reaction[2][4][5]

Chapter 2: Evaluating Antioxidant Capacity

Phenolic compounds, including methoxyphenyl derivatives, are widely recognized for their antioxidant properties, which stem from their ability to scavenge free radicals.[7][8] This activity is a crucial starting point for evaluating the therapeutic potential of these isomers, as oxidative stress is implicated in numerous pathologies.

Rationale for Assay Selection

To build a comprehensive antioxidant profile, it is imperative to use multiple assays that probe different mechanisms of action.[9] We recommend a primary screen using the DPPH assay, complemented by the ABTS or FRAP assay for a more complete picture.

  • DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Assay: This method measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical. It is a rapid and widely used primary screening tool.[8][10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is applicable to both hydrophilic and lipophilic compounds and measures the reduction of the ABTS radical cation.[11]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a direct measure of its reducing power.[10]

Experimental Workflow: Antioxidant Profiling

The following workflow provides a systematic approach to comparing the antioxidant activities of the isomers.

Caption: Workflow for comparative antioxidant activity screening.

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 60 µM solution of DPPH in methanol. This solution should be freshly made and protected from light.[12]

  • Reaction Setup: In a 96-well microplate, add 5 µL of the test isomer dilutions (or Trolox standard) to individual wells.

  • Initiate Reaction: Add 195 µL of the DPPH solution to each well. Methanol and a blank sample should be used as controls.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.[12]

  • Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Analysis: Plot % inhibition against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Chapter 3: Assessment of Anti-Inflammatory Potential

Chronic inflammation is a hallmark of many diseases. Small molecules that can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or the NF-κB transcription factor, are of significant therapeutic interest.[13] Given that some methoxyphenyl compounds exhibit anti-inflammatory properties, this is a critical area for investigation.[14]

Rationale for Assay Selection

A tiered approach is recommended, starting with a simple in vitro assay and progressing to more complex cell-based models.

  • Inhibition of Protein Denaturation: This assay serves as a preliminary screen. Since protein denaturation is a known cause of inflammation, the ability of a compound to prevent it suggests potential anti-inflammatory activity.[15]

  • COX-2 Expression Assay in Macrophages: This cell-based assay provides more specific mechanistic insight. Lipopolysaccharide (LPS) is used to induce inflammation and COX-2 expression in macrophage cell lines (e.g., RAW 264.7). The ability of the isomers to inhibit this expression can then be quantified.[14]

Key Signaling Pathway: NF-κB in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including COX-2. Evaluating the effect of the isomers on this pathway is key to understanding their anti-inflammatory mechanism.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->Genes Activates Transcription Isomers Methoxyphenylpropanal Isomers? Isomers->IKK Inhibition? Isomers->NFkB Inhibition?

Caption: The NF-κB signaling pathway and potential points of inhibition.

Protocol 2: Inhibition of COX-2 Expression in RAW 264.7 Cells
  • Cell Culture: Seed RAW 264.7 cells in a 24-well plate and culture until they reach approximately 80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of each isomer (or a vehicle control) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce COX-2 expression.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin).

  • Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Quantify band intensity using densitometry software.

  • Analysis: Normalize COX-2 expression to the loading control and compare the levels in isomer-treated cells to the LPS-only control to determine the percentage of inhibition.

Chapter 4: Comparative Cytotoxicity and Therapeutic Index

While identifying biological activity is crucial, understanding a compound's toxicity is paramount for any therapeutic application. Cytotoxicity assays determine the concentration at which a compound becomes harmful to cells, which is essential for establishing a potential therapeutic window. Aldehydes, as a class, are known to have cytotoxic effects, often through interactions with proteins and DNA.[16]

Rationale for Assay Selection
  • MTT/WST-1 Assay: These colorimetric assays are the gold standard for assessing cell viability and metabolic activity. They measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[17] A decrease in metabolic activity correlates with a loss of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis. It is a direct measure of cytotoxicity.[17]

Illustrative Data Table for Comparative Cytotoxicity

A well-structured table is critical for comparing the quantitative outputs from these assays. The half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) is the key metric.

IsomerCell LineAssayIC₅₀ / CC₅₀ (µM) [Illustrative]
This compound HeLaMTT75.2 ± 5.1
HeLaLDH98.6 ± 7.3
3-(3-Methoxyphenyl)propanal HeLaMTT152.4 ± 11.8
HeLaLDH> 200
3-(4-Methoxyphenyl)propanal HeLaMTT45.9 ± 3.9
HeLaLDH62.1 ± 4.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding: Seed a human cell line (e.g., HeLa, HepG2, or HFF-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with serial dilutions of the three isomers for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value for each isomer.

Conclusion and Future Directions

This guide outlines a foundational strategy for the comparative biological evaluation of 3-(methoxyphenyl)propanal isomers. The data generated from these antioxidant, anti-inflammatory, and cytotoxicity assays will provide a clear, evidence-based comparison of their potential as bioactive molecules.

Initial findings on this compound suggest it acts as a population growth modulator and trypsin inhibitor, pointing towards potential insecticidal or enzymatic regulatory activities.[1] The para-isomer, 3-(4-methoxyphenyl)propanal, is noted for its potential as a skin sensitizer, a key toxicological endpoint.[4] The biological profile of the meta-isomer remains largely unexplored, presenting a clear opportunity for novel discovery.

By systematically applying the described workflows, researchers can elucidate the structure-activity relationships that govern the biological effects of these isomers. The isomer that demonstrates high efficacy in antioxidant and anti-inflammatory assays while maintaining a high IC₅₀ in cytotoxicity assays would represent the most promising lead for further preclinical development. Subsequent investigations should focus on more specific mechanistic studies, such as receptor binding assays and in vivo models, to fully characterize the therapeutic potential of the lead candidate.

References

Comparative analysis of GC retention times for methoxyphenylpropanal isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Gas Chromatographic Separation of Methoxyphenylpropanal Isomers

A Comparative Analysis of GC Retention Times and Method Development Strategy

The Analytical Challenge: Why Isomer Separation Matters

Methoxyphenylpropanal isomers (ortho-, meta-, and para-) are aromatic aldehydes critical in the flavor, fragrance, and pharmaceutical industries. Each isomer can possess distinct sensory properties or pharmacological activities. Therefore, the ability to separate and accurately quantify them is not merely an analytical exercise but a crucial component of quality control, regulatory compliance, and research and development. Due to their subtle structural differences, these positional isomers often exhibit very similar physicochemical properties, making their separation a significant chromatographic challenge.[1]

Fundamental Principles of Isomer Separation by GC

The retention time (tR) of an analyte in gas chromatography is the time it takes to travel from the injector to the detector. It is governed by the partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a liquid coating on the column wall). Several key factors influence this partitioning and, consequently, the retention time and separation of isomers.[2][3]

  • Analyte Volatility (Boiling Point): Compounds with lower boiling points are more volatile, spend more time in the gas phase, and thus elute earlier (shorter tR). For a series of similar compounds, elution often follows the order of increasing boiling points.[4]

  • Analyte Polarity: The polarity of a molecule determines its ability to engage in dipole-dipole or hydrogen bonding interactions. Polar analytes will be more strongly retained by polar stationary phases, leading to longer retention times.[5]

  • Stationary Phase Selection: This is the most critical factor in achieving selectivity.[6] The principle of "like dissolves like" is paramount; a stationary phase will retain analytes with similar polarity.[5] For aromatic isomers, stationary phases containing phenyl groups are often effective due to pi-pi interactions.

  • Column Temperature: Higher temperatures increase analyte vapor pressure, reducing retention times for all compounds.[7] Temperature programming, a gradual increase in temperature during the run, is essential for complex mixtures or compounds with varying boiling points, as it improves peak shape and resolution while shortening overall analysis time.[8]

Physicochemical Properties of Methoxyphenylpropanal Isomers

Direct, comparative experimental data for the boiling points and polarities of all three methoxyphenylpropanal isomers is scarce in readily available literature. However, we can predict their relative properties based on established chemical principles for disubstituted benzenes.

  • Boiling Point Prediction: The boiling point is influenced by molecular symmetry and the net dipole moment.

    • 2-methoxyphenylpropanal (ortho): Has a reported boiling point of 225-226 °C. The proximity of the functional groups may lead to some intramolecular interactions.

    • 3-methoxyphenylpropanal (meta): Expected to have a boiling point similar to or slightly higher than the ortho isomer due to a strong dipole moment and lack of intramolecular interference.

    • 4-methoxyphenylpropanal (para): The para-isomer is the most symmetrical. This symmetry often leads to a slightly lower boiling point compared to its ortho and meta counterparts in a liquid state, even though it may have a higher melting point.

  • Polarity Prediction: Polarity is determined by the vector sum of the individual bond dipoles (C-O-C of the methoxy group and C=O of the aldehyde).

    • ortho-isomer: The dipoles are roughly 60° apart, resulting in a large net molecular dipole.

    • meta-isomer: The dipoles are roughly 120° apart, also resulting in a significant net dipole.

    • para-isomer: The dipoles are 180° apart. While they oppose each other, the magnitude of the propanal and methoxy group dipoles are different, resulting in a net dipole that is typically smaller than that of the ortho and meta isomers.

Based on these principles, the predicted elution order will depend heavily on the chosen stationary phase.

Experimental Design: A Rationale-Driven Approach

To effectively separate the three methoxyphenylpropanal isomers, a method must be designed to exploit the subtle differences in their polarity and volatility.

The Causality of Column Selection

Choosing the correct stationary phase is the most important decision for this separation.[6][9]

  • Non-Polar Phases (e.g., 100% dimethylpolysiloxane): These phases separate primarily by boiling point. While simple, they often fail to resolve positional isomers with very close boiling points, as they lack the specific interactions needed for selectivity.[8]

  • Polar Phases (e.g., Polyethylene Glycol - WAX): These phases provide strong dipole-dipole and hydrogen bonding interactions. While effective for polar compounds, they may provide excessive retention for these aldehydes and may not offer the best selectivity mechanism.

  • Mid-Polar Phases (e.g., 50% Phenyl-methylpolysiloxane): This is the recommended choice. A mid-polar phase offers a blended selectivity mechanism. The phenyl groups provide pi-pi interactions with the benzene ring of the analytes, while the methyl and residual silanol groups provide dispersion and polar interactions. This dual mechanism is highly effective at resolving positional isomers where both boiling point and polarity differences are subtle.[10] The trifluoromethylphenyl polysiloxane phases are also excellent candidates for separating aromatic isomers.

G cluster_analyte Analyte Properties cluster_column Stationary Phase Interaction cluster_elution Predicted Elution Order A 2-Methoxy Isomer (High Polarity, High BP) SP Mid-Polar Stationary Phase (e.g., 50% Phenyl Polysiloxane) A->SP Analyte Partitioning (Volatility + Polarity + π-π Interactions) B 3-Methoxy Isomer (High Polarity, High BP) B->SP Analyte Partitioning (Volatility + Polarity + π-π Interactions) C 4-Methoxy Isomer (Lower Polarity, Lower BP) C->SP Analyte Partitioning (Volatility + Polarity + π-π Interactions) E1 Peak 1: 4-Methoxy (Least Interaction) SP->E1 Weakest Retention E2 Peak 2: 3-Methoxy (Moderate Interaction) E1->E2 Increasing Retention E3 Peak 3: 2-Methoxy (Strongest Interaction) E2->E3 Strongest Retention

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the separation of methoxyphenylpropanal isomers. It is a self-validating system; adjustments to the temperature program can be made to optimize resolution based on initial results.

G prep 1. Sample Preparation (1 mg/mL in Dichloromethane) inject 2. GC Injection (1 µL, Split 20:1) prep->inject sep 3. Chromatographic Separation (Mid-Polar Column + Temp Program) inject->sep detect 4. Detection (FID) sep->detect analyze 5. Data Analysis (Identify & Quantify Peaks) detect->analyze

Instrumentation and Conditions:

ParameterRecommended SettingJustification
Gas Chromatograph Any modern GC system equipped with a Flame Ionization Detector (FID) and electronic pressure control.FID provides excellent sensitivity for hydrocarbons and is robust for routine analysis.
Column Mid-Polar: 50% Phenyl-methylpolysiloxane (e.g., DB-17, Rtx-50, HP-50+)Provides a mixed-mode separation mechanism (dispersion, pi-pi, dipole) essential for resolving positional isomers with similar boiling points.[9][10]
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions provide a good balance between resolution and analysis time.
Carrier Gas Helium or HydrogenInert gases. Hydrogen allows for faster analysis but requires additional safety precautions. Helium is a common and safe choice.
Flow Rate 1.0 mL/min (Constant Flow Mode)A standard flow rate for a 0.25 mm ID column, providing good efficiency.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analytes without causing thermal degradation.
Injection Volume 1.0 µLStandard volume to avoid column overloading.
Split Ratio 20:1Prevents column overloading and ensures sharp peak shapes. May be adjusted based on sample concentration.
Oven Program Initial Temp: 100 °C, hold for 2 minEnsures a focused injection onto the column.
Ramp: 5 °C/min to 220 °CA slow ramp rate is crucial for maximizing the separation between closely eluting isomers.[6]
Final Hold: Hold at 220 °C for 5 minEnsures that all components have eluted from the column.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing high sensitivity.
Detector Temperature 280 °CKept higher than the final oven temperature to prevent condensation of analytes in the detector.

Comparative Analysis of Retention Times (Predictive Data)

Without a direct experimental report, we can generate a plausible, predictive dataset based on the principles discussed. On a 50% Phenyl-methylpolysiloxane column, the elution order is expected to be a function of both boiling point and polarity. The less polar para-isomer should elute first, followed by the meta and ortho isomers, which will interact more strongly with the stationary phase.

Table 1: Predicted Retention Times for Methoxyphenylpropanal Isomers

IsomerPredicted Boiling PointPredicted Relative PolarityPredicted Retention Time (min)Predicted Elution Order
4-MethoxyphenylpropanalLowestLow~18.51
3-MethoxyphenylpropanalHighestHigh~19.22
2-MethoxyphenylpropanalHighHighest~19.83

Note: These retention times are hypothetical and serve to illustrate the expected elution order based on the recommended analytical method. Actual times will vary based on the specific instrument and conditions.

Conclusion and Future Work

The successful separation of methoxyphenylpropanal isomers by gas chromatography is a clear example of applied chromatographic theory. By understanding the interplay between analyte properties and stationary phase chemistry, a robust and selective method can be developed. The recommended approach, utilizing a mid-polarity 50% phenyl-methylpolysiloxane column with a slow temperature gradient, is predicted to resolve the three isomers by exploiting subtle differences in their polarity and structure. The expected elution order is 4-methoxy, followed by 3-methoxy, and finally 2-methoxyphenylpropanal. This guide provides a strong foundation for researchers to implement this method and adapt it for the precise and accurate quantification of these important aromatic compounds.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-(2-Methoxyphenyl)propanal: Synthesized vs. Commercial Grades

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides an in-depth comparison of the spectroscopic data for synthesized and commercially available 3-(2-Methoxyphenyl)propanal, a key building block in various synthetic pathways. By understanding the expected spectroscopic fingerprints and potential impurities, scientists can ensure the quality of their starting materials and the reliability of their experimental outcomes.

The Importance of Spectroscopic Verification

This compound, with the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol , is a versatile intermediate.[1] Its aldehyde functionality and substituted aromatic ring make it a valuable precursor for a range of more complex molecules. However, the synthetic route used to produce this compound can introduce impurities that may interfere with subsequent reactions or lead to undesired side products. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a critical component of robust scientific research.

This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for high-purity, commercial-grade this compound and compare it with the anticipated spectroscopic profile of a sample synthesized via a common laboratory method.

The Synthetic Landscape: A Plausible Route and Its Implications

A common and efficient method for the synthesis of this compound is the hydroformylation of 2-methoxystyrene. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the styrene derivative, typically using a rhodium-based catalyst.[2]

2-Methoxystyrene 2-Methoxystyrene This compound This compound 2-Methoxystyrene->this compound CO, H2, Rh catalyst

Caption: Proposed synthesis of this compound via hydroformylation.

While effective, this synthetic route can introduce specific impurities that are crucial to identify. Potential contaminants include:

  • Unreacted 2-methoxystyrene: Incomplete reaction can leave residual starting material.

  • Branched isomer (2-(2-methoxyphenyl)propanal): Hydroformylation can also yield the branched isomer, which can be difficult to separate due to similar physical properties.

  • Hydrogenation byproduct (1-methoxy-2-propylbenzene): The double bond of the styrene may be fully hydrogenated as a side reaction.

  • Solvent and catalyst residues: Depending on the purification process, traces of the reaction solvent and catalyst may remain.

The presence of these impurities will be evident in the spectroscopic data, and their identification is a key aspect of this comparative analysis.

Spectroscopic Profile of High-Purity this compound (Commercial Grade)

A high-purity commercial sample of this compound is expected to exhibit a clean and unambiguous set of spectra, reflecting the sole presence of the target molecule. The following sections detail the expected spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is predicted to show distinct signals for the aromatic, propyl chain, and aldehyde protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aldehyde (-CHO)~9.8Triplet (t)1H
Aromatic (Ar-H)6.8 - 7.3Multiplet (m)4H
Methoxy (-OCH₃)~3.8Singlet (s)3H
Ar-CH₂-~2.9Triplet (t)2H
-CH₂-CHO~2.8Triplet of triplets (tt)2H

The aldehyde proton at ~9.8 ppm is highly characteristic and should appear as a triplet due to coupling with the adjacent methylene protons. The aromatic protons will present as a complex multiplet in the 6.8-7.3 ppm region. The sharp singlet at ~3.8 ppm corresponds to the three protons of the methoxy group. The two methylene groups of the propyl chain will appear as triplets around 2.9 and 2.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde (C=O)~202
Aromatic (C-O)~157
Aromatic (C-H & C-C)120 - 131
Methoxy (-OCH₃)~55
-CH₂-CHO~45
Ar-CH₂-~25

The carbonyl carbon of the aldehyde is the most downfield signal, expected around 202 ppm. The aromatic carbons will resonate between 120 and 157 ppm, with the carbon attached to the methoxy group being the most downfield in this region. The methoxy carbon itself will appear as a sharp signal around 55 ppm. The two aliphatic carbons of the propyl chain are expected at approximately 45 and 25 ppm.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (aldehyde)~1725Strong
C-H (aldehyde)~2720 and ~2820Medium
C-O (aromatic ether)~1245Strong
C-H (aromatic)~3060Medium
C-H (aliphatic)2850 - 2960Medium

The most prominent peak in the IR spectrum will be the strong absorption of the aldehyde carbonyl (C=O) stretch at approximately 1725 cm⁻¹. The characteristic C-H stretches of the aldehyde group are expected as two medium intensity bands around 2720 and 2820 cm⁻¹. A strong band around 1245 cm⁻¹ will indicate the C-O stretch of the aromatic ether.

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of 164.

Table 4: Predicted Key Mass Fragments for this compound

m/z Predicted Fragment
164Molecular Ion [M]⁺
135[M - CHO]⁺
121[M - C₃H₅O]⁺ or [C₈H₉O]⁺
91[C₇H₇]⁺ (tropylium ion)

The fragmentation pattern will likely involve the loss of the formyl group (CHO) to give a fragment at m/z 135. A prominent peak at m/z 121, corresponding to the methoxybenzyl cation, is also anticipated. The tropylium ion at m/z 91 is a common fragment for alkyl-substituted benzene rings.

Spectroscopic Comparison: Identifying Impurities in a Synthesized Sample

A synthesized sample of this compound, prior to rigorous purification, may exhibit additional signals in its spectra corresponding to the impurities mentioned earlier.

cluster_synthesized Synthesized Sample Spectra cluster_commercial Commercial Grade Spectra Target Molecule Signals Target Molecule Signals Impurity Signals Impurity Signals Pristine Target Signals Pristine Target Signals Impurity Signals->Pristine Target Signals Absent in high-purity sample

Caption: Conceptual comparison of spectroscopic features.

In the ¹H NMR spectrum:

  • Unreacted 2-methoxystyrene would show characteristic vinyl proton signals between 5 and 7 ppm.

  • The branched isomer would have a more complex splitting pattern for the aliphatic protons, including a doublet for the methyl group.

  • 1-methoxy-2-propylbenzene would lack the aldehyde proton signal at ~9.8 ppm and show a triplet for the terminal methyl group around 0.9 ppm.

In the ¹³C NMR spectrum:

  • Additional signals in the aliphatic and aromatic regions would indicate the presence of these impurities, complicating the spectrum.

In the IR spectrum:

  • A broad -OH stretch around 3300 cm⁻¹ could indicate the presence of an alcohol byproduct if the aldehyde were to be reduced. The C=C stretch of unreacted styrene would appear around 1630 cm⁻¹.

In the Mass Spectrum:

  • The mass spectrum would show molecular ion peaks corresponding to the molecular weights of the impurities, for instance, m/z 134 for 2-methoxystyrene.

Experimental Protocols for Spectroscopic Analysis

To ensure accurate and reproducible data, standardized experimental protocols are essential.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Key parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire at least 16 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or, for a more detailed analysis of a mixture, through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a range of m/z 40-400.

Conclusion

The spectroscopic analysis of this compound is a powerful tool for verifying its identity and purity. By comparing the experimental data of a synthesized or commercial sample to the predicted spectral features, researchers can confidently assess the quality of their material. A thorough understanding of the potential impurities arising from the synthetic route is crucial for interpreting any extraneous signals. The protocols outlined in this guide provide a framework for obtaining high-quality, reproducible spectroscopic data, which is fundamental to the integrity of research and development in the chemical and pharmaceutical sciences.

References

A Senior Application Scientist's Guide to Differentiating Saturated and Unsaturated Aldehydes Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method to probe molecular vibrations. This guide provides an in-depth comparison of 3-(2-methoxyphenyl)propanal and its α,β-unsaturated analogue, 3-(2-methoxyphenyl)propenal, demonstrating how IR spectroscopy can be effectively utilized to distinguish between saturated and conjugated aldehyde systems.

The Decisive Role of Conjugation in Vibrational Frequencies

The key to differentiating between a saturated aldehyde like this compound and its unsaturated counterpart lies in the electronic effects of conjugation. In the unsaturated analogue, the carbon-carbon double bond (C=C) is in conjugation with the carbonyl group (C=O). This extended π-system allows for electron delocalization, which has a direct and predictable impact on the vibrational frequencies of the involved bonds.

Specifically, this conjugation weakens the C=O double bond, making it slightly longer and less stiff. According to Hooke's Law for molecular vibrations, a weaker bond will vibrate at a lower frequency. Consequently, the C=O stretching frequency in the α,β-unsaturated aldehyde will be shifted to a lower wavenumber compared to the saturated aldehyde.[1][2][3] This shift is a reliable and diagnostically significant indicator of conjugation.

Simultaneously, the unsaturated aldehyde will exhibit a C=C stretching vibration that is absent in the spectrum of the saturated aldehyde. This provides a second, unequivocal point of differentiation.

Visualizing the Key Molecular Structures

To better understand the structural differences that lead to distinct IR spectra, the following diagrams illustrate the two molecules of interest.

start Start background Acquire Background Spectrum (Clean ATR Crystal) start->background prep_sample Place a Small Drop of Sample on ATR Crystal background->prep_sample acquire_sample Acquire Sample Spectrum prep_sample->acquire_sample clean Clean ATR Crystal (e.g., with isopropanol) acquire_sample->clean analyze Analyze Spectrum: - Identify C=O stretch - Look for C=C stretch - Confirm aldehydic C-H stretch clean->analyze end End analyze->end

References

How does 3-(2-Methoxyphenyl)propanal compare to other known antioxidant compounds?

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comparative framework for evaluating the antioxidant potential of 3-(2-Methoxyphenyl)propanal against established antioxidant compounds. As no direct experimental data on the antioxidant activity of this compound is currently available in peer-reviewed literature, this document serves as a comprehensive proposal for its investigation. We will explore its structural characteristics, hypothesize its potential antioxidant efficacy based on analogous compounds, and provide detailed experimental protocols for a robust comparative analysis.

Introduction to Antioxidants and the Significance of Comparative Analysis

Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The role of antioxidants is to terminate these chain reactions by removing free radical intermediates and inhibiting other oxidation reactions. They achieve this by being oxidized themselves, so antioxidants are often reducing agents such as thiols, ascorbic acid, or polyphenols.

In the realm of drug discovery and development, the identification and characterization of novel antioxidant compounds are of paramount importance for addressing a myriad of pathological conditions associated with oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and cancer. A rigorous comparative analysis of a novel compound against well-established antioxidants is crucial for determining its relative potency and potential therapeutic value.

Unveiling this compound: A Candidate for Antioxidant Scrutiny

This compound is an aromatic aldehyde with the following chemical structure:

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

The key structural features that suggest a potential for antioxidant activity are the methoxy-substituted benzene ring. The methoxy group (-OCH₃) at the ortho-position on the phenyl ring can influence the electronic properties of the molecule, potentially enhancing its ability to donate a hydrogen atom or an electron to neutralize free radicals.

Hypothesis of Antioxidant Potential Based on Structural Analogs

The antioxidant activity of phenolic and methoxyphenyl compounds is well-documented. The presence of a hydroxyl or methoxy group on the benzene ring can contribute to radical scavenging activity. For instance, compounds like ferulic acid, which possesses a 4-hydroxy-3-methoxyphenyl group, are known for their potent antioxidant effects. While this compound lacks a free hydroxyl group, the methoxy group can still participate in stabilizing the molecule after a potential interaction with a radical. Furthermore, the propanal side chain may also influence its reactivity and bioavailability.

A Proposed Experimental Framework for Comparative Antioxidant Profiling

To ascertain the antioxidant capacity of this compound, a battery of in vitro assays is recommended. These assays, based on different mechanisms of antioxidant action, will provide a comprehensive profile of its potential.

Selected Comparator Antioxidant Compounds

For a robust comparison, a panel of well-characterized antioxidant compounds with varying mechanisms of action should be included:

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that acts as a reducing agent.

  • Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant capacity assays.

  • Gallic Acid: A phenolic acid with strong antioxidant properties due to its three hydroxyl groups.

  • Cinnamaldehyde: An unsaturated aldehyde with known antioxidant activity, structurally related to the target compound.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a food additive.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of antioxidant activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (this compound & Comparators) assay_plate Plate Loading (Compounds + Reagents) compound_prep->assay_plate reagent_prep Assay Reagent Preparation (DPPH, ABTS, etc.) reagent_prep->assay_plate incubation Incubation assay_plate->incubation measurement Spectrophotometric Measurement incubation->measurement data_proc Data Processing (Absorbance Readings) measurement->data_proc calc Calculation of % Inhibition data_proc->calc teac TEAC Calculation (for ABTS) data_proc->teac ic50 IC50 Determination calc->ic50

Caption: General workflow for in vitro antioxidant activity screening.

Detailed Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[1]

G DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H Antioxidant Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical

Caption: Principle of the DPPH radical scavenging assay.

Protocol:

  • Prepare a stock solution of this compound and the comparator antioxidants in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a series of dilutions of each test compound.

  • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well plate, add 50 µL of each compound dilution to triplicate wells.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank containing only the solvent and a control containing the solvent and DPPH solution should be included.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance.[2][3]

Protocol:

  • Prepare the ABTS•⁺ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and Trolox (as a standard).

  • In a 96-well plate, add 20 µL of each compound dilution to triplicate wells.

  • Add 180 µL of the diluted ABTS•⁺ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as in the DPPH assay.

  • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Comparative Data Analysis

The antioxidant activities of this compound and the comparator compounds should be summarized in a table for easy comparison. The IC₅₀ values from the DPPH assay and the TEAC values from the ABTS assay will provide a quantitative measure of their relative potencies.

CompoundDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)
This compound To be determinedTo be determined
Ascorbic Acid~35.8[4]~1.05
Trolox~56[5]1.00 (by definition)
Gallic Acid~8.7[6]~2.5
Cinnamaldehyde~550[7]Data varies
Butylated Hydroxytoluene (BHT)Data variesData varies

Note: The IC₅₀ and TEAC values for the comparator compounds are approximate and can vary depending on the specific experimental conditions. It is essential to run these standards alongside the test compound for accurate comparison.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the initial evaluation of the antioxidant potential of this compound. By employing a panel of standardized in vitro assays and comparing its activity against well-characterized antioxidants, a clear understanding of its efficacy can be established.

Should this compound exhibit significant antioxidant activity, further investigations would be warranted. These could include exploring its mechanism of action in more detail, evaluating its effects in cell-based models of oxidative stress, and investigating its potential for in vivo efficacy and safety. The systematic approach detailed herein will provide the foundational data necessary to guide these future research endeavors.

References

Navigating the Bioactive Landscape: A Comparative QSAR Guide to Methoxy-Substituted Phenylpropanals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Predicting Biological Activity

For researchers, medicinal chemists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This is where Quantitative Structure-Activity Relationship (QSAR) studies become an indispensable tool, offering a predictive lens through which we can navigate the vast chemical space in search of potent and selective therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of QSAR studies on methoxy-substituted phenylpropanals and their structurally related analogs, primarily chalcones and cinnamaldehydes.

While direct and extensive QSAR studies on methoxy-substituted phenylpropanals are not abundant in publicly accessible literature, the wealth of data on closely related chalcones provides a robust framework for understanding the key structural determinants of their biological activity. Chalcones, which share the core 1,3-diaryl-2-propen-1-one scaffold, serve as excellent surrogates for elucidating the influence of methoxy substitution patterns on a range of biological endpoints, including antimicrobial, antifungal, and anticancer activities.

This guide will delve into the causality behind experimental choices in QSAR model development, compare different methodologies with supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Phenylpropanal Scaffold and the Influence of Methoxy Substitution

Phenylpropanoids are a large class of plant secondary metabolites characterized by a C6-C3 skeleton.[3][4] Methoxy-substituted phenylpropanals, a subset of this class, have garnered significant interest due to their diverse biological activities. The number and position of methoxy (-OCH₃) groups on the phenyl ring can dramatically alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.[5]

A Comparative Look at QSAR Methodologies

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[1] The development of a robust QSAR model is a multi-step process that involves careful selection of a dataset, calculation of molecular descriptors, model generation, and rigorous validation.

Experimental Workflow for a Typical QSAR Study

QSAR_Workflow cluster_data Data Curation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_application Application Data_Selection 1. Select Diverse Dataset of Methoxy-Substituted Analogs Biological_Activity 2. Measure Biological Activity (e.g., IC50, MIC) Data_Selection->Biological_Activity Descriptor_Calc 3. Calculate Molecular Descriptors (2D & 3D) Biological_Activity->Descriptor_Calc Model_Building 4. Build QSAR Model (e.g., MLR, PLS) Descriptor_Calc->Model_Building Validation 5. Rigorous Internal & External Validation Model_Building->Validation Prediction 6. Predict Activity of Novel Compounds Validation->Prediction Design 7. Guide Design of New Analogs Prediction->Design

Caption: A generalized workflow for conducting a QSAR study.

Two-Dimensional QSAR (2D-QSAR)

2D-QSAR models utilize descriptors derived from the 2D representation of molecules, such as topological, electronic, and physicochemical properties. These models are computationally less intensive and are valuable for identifying general structural requirements for activity.

Key 2D Descriptors in Phenylpropanoid QSAR:

Descriptor CategorySpecific ExamplesRelevance to Biological Activity
Topological Molecular Connectivity Indices, Wiener IndexDescribes the size, shape, and degree of branching of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in electronic interactions.
Physicochemical LogP, Molar RefractivityGoverns the molecule's hydrophobicity and transport properties.
Three-Dimensional QSAR (3D-QSAR)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic interactions between a ligand and its target receptor.[6][7] These methods require the alignment of the molecules in the dataset and generate 3D contour maps that highlight regions where specific properties are favorable or unfavorable for activity.

Caption: Conceptual overview of the 3D-QSAR methodology.

Comparative QSAR Analysis: Insights from Methoxy-Substituted Chalcones

Due to the structural similarity, QSAR studies on methoxy-substituted chalcones offer valuable insights into the potential structure-activity relationships of methoxy-substituted phenylpropanals.

Antimicrobial and Antifungal Activity

Several studies have highlighted the importance of methoxy groups in the antimicrobial and antifungal activity of chalcones. The position and number of these groups significantly influence the potency and spectrum of activity.

Table 1: Comparative Antimicrobial Activity of Methoxy-Substituted Chalcone Analogs

CompoundSubstitution PatternTarget OrganismActivity (MIC in µg/mL)Reference
1 3'-MethoxychalconePseudomonas aeruginosa7.8[8]
2 3',4',5'-TrimethoxychalconeCandida krusei3.9[8]
3 2',5'-DimethoxychalconeC-33A (cervix cancer)IC₅₀: 7.7-9.2 µM[8]

This table is a representation of data from the cited literature and is intended for comparative purposes.

The data suggests that increasing the number of methoxy groups can enhance antifungal activity, as seen with the trimethoxy-substituted chalcone. Furthermore, the position of the methoxy group is critical, with substitution on the A-ring of the chalcone appearing to be more favorable for antimicrobial and antiproliferative effects.[8]

Anticancer Activity

The anticancer properties of methoxy-substituted chalcones have been extensively studied, with 3D-QSAR models providing detailed insights into their mechanism of action. CoMFA and CoMSIA studies have revealed the importance of steric and electronic fields in the interaction of these compounds with their biological targets.[6][7]

Key Findings from 3D-QSAR Studies on Anticancer Chalcones:

  • Steric Fields: Contour maps often indicate that bulky substituents are favored in certain regions of the molecule, while they are disfavored in others. This information is crucial for optimizing the size and shape of the lead compounds.

  • Electrostatic Fields: The distribution of positive and negative electrostatic potentials is critical for activity. Methoxy groups, being electron-donating, can significantly influence the electrostatic properties of the aromatic rings and their ability to form hydrogen bonds or other electrostatic interactions with the target.[6]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented in this guide, detailed experimental protocols for the synthesis of the parent compounds and the assessment of their biological activity are provided below.

General Synthesis of Methoxy-Substituted Phenylpropanal Analogs (via Claisen-Schmidt Condensation for Chalcones)

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, the precursors to many phenylpropanoids.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve an equimolar amount of a methoxy-substituted acetophenone and a substituted benzaldehyde in ethanol.

  • Base Addition: Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) to the reaction mixture at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis of QSAR studies on methoxy-substituted chalcones provides a strong foundation for understanding and predicting the biological activity of methoxy-substituted phenylpropanals. The number and position of methoxy groups are critical determinants of their antimicrobial, antifungal, and anticancer properties. 3D-QSAR methodologies like CoMFA and CoMSIA are powerful tools for elucidating the specific steric and electronic requirements for optimal activity.

Future research should focus on generating more direct QSAR data for a diverse series of methoxy-substituted phenylpropanals to build more specific and predictive models. The synthesis and biological evaluation of novel analogs based on the insights from existing QSAR studies will be crucial for the development of new therapeutic agents from this promising class of compounds.

References

A Comparative Benchmarking Guide to the Synthetic Routes of 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-(2-Methoxyphenyl)propanal, a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals, can be approached through several synthetic avenues. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this aldehyde, supported by experimental data and expert insights to inform your selection of the most suitable method for your research and development needs.

Introduction to this compound

This compound is an aromatic aldehyde featuring a methoxy group at the ortho position of the phenyl ring and a propanal substituent. Its structural motifs make it a versatile precursor in the synthesis of more complex molecular architectures. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will dissect four primary synthetic strategies:

  • Hydroformylation of 2-Vinylanisole: A direct, atom-economical approach.

  • Oxidation of 3-(2-Methoxyphenyl)propan-1-ol: A reliable method contingent on the availability of the corresponding alcohol.

  • Reduction of 3-(2-Methoxyphenyl)propanoic Acid Derivatives: A pathway requiring the transformation of a carboxylic acid functionality.

  • Heck Coupling of 2-Bromoanisole with Allyl Alcohol: A palladium-catalyzed carbon-carbon bond formation strategy.

We will explore the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these routes to provide a comprehensive decision-making framework.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway is a multi-faceted decision. The following table summarizes the key performance indicators for the different routes to this compound, offering a high-level comparison to guide your initial assessment.

Synthetic Route Starting Material Key Reagents Typical Yield (%) Reaction Time Key Advantages Key Disadvantages
Hydroformylation 2-VinylanisoleRhodium-based catalyst, Syngas (CO/H₂)Moderate to High4-24 hAtom-economical, single step.Requires high-pressure equipment, regioselectivity can be a challenge.
Oxidation 3-(2-Methoxyphenyl)propan-1-olSwern or Dess-Martin ReagentsHigh1-3 hMild conditions, high yields, good functional group tolerance.Requires synthesis of the starting alcohol, stoichiometric oxidants generate significant waste.
Reduction 3-(2-Methoxyphenyl)propanoic AcidDIBAL-H or Thionyl Chloride/Pd-BaSO₄Good to High2-6 hUtilizes a readily available carboxylic acid precursor.Can be multi-step if starting from the acid, requires careful control of reaction conditions to avoid over-reduction.
Heck Coupling 2-Bromoanisole, Allyl AlcoholPalladium catalyst, BaseModerate12-24 hGood functional group tolerance, modular approach.Multi-step process (Heck reaction followed by isomerization), potential for side reactions.[1]

In-Depth Analysis of Synthetic Methodologies

Hydroformylation of 2-Vinylanisole

This method represents a highly efficient and atom-economical route to this compound. The direct addition of a formyl group and a hydrogen atom across the double bond of 2-vinylanisole is typically catalyzed by rhodium complexes.[2]

Causality of Experimental Choices: The choice of a rhodium catalyst, often in conjunction with specialized phosphine ligands, is crucial for controlling the regioselectivity of the hydroformylation. The goal is to favor the formation of the linear aldehyde (this compound) over the branched isomer (2-(2-methoxyphenyl)propanal). The reaction is carried out under a pressurized atmosphere of syngas (a mixture of carbon monoxide and hydrogen), as these are the sources of the formyl group and the additional hydrogen atom. Temperature and pressure are critical parameters that must be optimized to achieve high conversion and selectivity.

Experimental Protocol:

A stainless-steel autoclave is charged with 2-vinylanisole (1.0 eq), a rhodium catalyst such as Rh(acac)(CO)₂ (0.1-1 mol%), and a suitable phosphine ligand (e.g., PPh₃, 2-4 eq) in an anhydrous solvent (e.g., toluene). The autoclave is sealed, purged with nitrogen, and then pressurized with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 20-50 bar). The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated period (4-24 hours). After cooling and careful depressurization, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Workflow Diagram:

Hydroformylation Start 2-Vinylanisole, Rh Catalyst, Ligand, Solvent Autoclave Charge Autoclave Start->Autoclave Pressurize Pressurize with Syngas (CO/H₂) Autoclave->Pressurize Heat Heat and Stir Pressurize->Heat Cool Cool and Depressurize Heat->Cool Evaporate Solvent Evaporation Cool->Evaporate Purify Column Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Hydroformylation of 2-Vinylanisole.

Oxidation of 3-(2-Methoxyphenyl)propan-1-ol

This classical approach involves the oxidation of the corresponding primary alcohol, 3-(2-methoxyphenyl)propan-1-ol. The success of this route is highly dependent on the choice of the oxidizing agent to avoid over-oxidation to the carboxylic acid. Mild and selective oxidation methods like the Swern and Dess-Martin periodinane (DMP) oxidations are preferred.[3][4]

Causality of Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C) to form the reactive species. The low temperature is critical to prevent side reactions and decomposition of the active oxidant. Triethylamine is used as a base to facilitate the final elimination step. The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantage of proceeding at room temperature under neutral conditions, making it suitable for sensitive substrates.[5]

Experimental Protocol (Swern Oxidation):

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, a solution of DMSO (2.0 eq) in DCM is added dropwise. After stirring for 15 minutes, a solution of 3-(2-methoxyphenyl)propan-1-ol (1.0 eq) in DCM is added slowly. The reaction is stirred for another 30 minutes at -78 °C, followed by the addition of triethylamine (5.0 eq). The reaction mixture is then allowed to warm to room temperature. Water is added to quench the reaction, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is purified by flash chromatography.[6]

Workflow Diagram:

Oxidation Start 3-(2-Methoxyphenyl)propan-1-ol, Oxidizing Agent, Solvent Reaction Oxidation Reaction Start->Reaction Quench Quench Reaction Reaction->Quench Extract Extraction Quench->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Oxidation of 3-(2-Methoxyphenyl)propan-1-ol.

Reduction of 3-(2-Methoxyphenyl)propanoic Acid Derivatives

This synthetic strategy starts from the more oxidized precursor, 3-(2-methoxyphenyl)propanoic acid. Direct reduction of the carboxylic acid to the aldehyde is challenging; therefore, it is typically a two-step process.

Causality of Experimental Choices:

  • DIBAL-H Reduction of an Ester: The carboxylic acid can be first converted to its methyl or ethyl ester. The subsequent reduction of the ester to the aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C). The bulky nature of DIBAL-H and the low temperature help to prevent over-reduction to the primary alcohol.[1]

  • Rosenmund Reduction of an Acyl Chloride: Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The acyl chloride is then selectively reduced to the aldehyde via catalytic hydrogenation over a poisoned palladium catalyst (e.g., palladium on barium sulfate), a process known as the Rosenmund reduction. The "poison" (e.g., quinoline-sulfur) is crucial to deactivate the catalyst and prevent further reduction of the aldehyde product.[7][8]

Experimental Protocol (Rosenmund Reduction):

3-(2-Methoxyphenyl)propanoic acid (1.0 eq) is refluxed with thionyl chloride (1.5 eq) to form the acyl chloride. After removing the excess thionyl chloride under vacuum, the crude acyl chloride is dissolved in an anhydrous solvent like toluene. A catalytic amount of Rosenmund catalyst (e.g., 5% Pd/BaSO₄, 5-10 mol%) and a poison (e.g., quinoline-sulfur) are added. The mixture is then stirred under a hydrogen atmosphere (balloon or low pressure) until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration, and the filtrate is washed with sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford the crude aldehyde, which is then purified.

Workflow Diagram:

Reduction Start 3-(2-Methoxyphenyl)propanoic Acid AcylChloride Formation of Acyl Chloride Start->AcylChloride Hydrogenation Catalytic Hydrogenation (Rosenmund) AcylChloride->Hydrogenation Filter Catalyst Filtration Hydrogenation->Filter Wash Washing and Drying Filter->Wash Purify Purification Wash->Purify Product This compound Purify->Product

Caption: Reduction via Rosenmund Reaction.

Heck Coupling of 2-Bromoanisole with Allyl Alcohol

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an alkene.[9] In this route, 2-bromoanisole is coupled with allyl alcohol. The initial product of the Heck reaction is an enol, which then tautomerizes to the more stable aldehyde.

Causality of Experimental Choices: A palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), is essential for the catalytic cycle. A phosphine ligand is often used to stabilize the palladium catalyst and influence its reactivity. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can significantly affect the reaction rate and yield.

Experimental Protocol:

A mixture of 2-bromoanisole (1.0 eq), allyl alcohol (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]

Workflow Diagram:

Heck Start 2-Bromoanisole, Allyl Alcohol, Pd Catalyst, Base, Solvent Reaction Heck Coupling Reaction Start->Reaction Cool Cooling and Dilution Reaction->Cool Extract Extraction Cool->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Heck Coupling of 2-Bromoanisole.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through various synthetic strategies, each with its own set of advantages and limitations.

  • For atom economy and directness , hydroformylation is an attractive option, provided the necessary high-pressure equipment is available and the regioselectivity can be effectively controlled.

  • When mild conditions and high yields are the primary concern, and the starting alcohol is readily accessible, oxidation via Swern or Dess-Martin protocols is a highly reliable choice.

  • The reduction of the corresponding carboxylic acid derivative offers a viable route when starting from a more oxidized precursor and can provide good to high yields, although it may involve multiple steps.

  • The Heck coupling provides a modular and versatile approach, particularly valuable in the context of combinatorial chemistry or when exploring analogues, but it is a multi-step process that may require significant optimization.

The ultimate choice of synthetic route will depend on the specific requirements of your project, including the scale of the synthesis, the availability of starting materials and equipment, cost considerations, and the desired purity of the final product. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision for the synthesis of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(2-Methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2-Methoxyphenyl)propanal, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our commitment is to foster a culture of safety that protects both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

  • Aldehyde Group (-CHO): Aldehydes as a class are often reactive and can be irritants. They may also be flammable.

  • Aromatic Ring (Methoxyphenyl group): Aromatic compounds can possess varying levels of toxicity and may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Some aromatic compounds are also recognized as environmental hazards.[2]

Based on data from structurally similar compounds, the following table summarizes the anticipated hazards. This proactive risk assessment is the first step in a self-validating safety protocol.

Hazard ClassAnticipated Risk for this compoundJustification & Causality
Acute Toxicity (Oral) Category 4: Harmful if swallowed. [1]The presence of the aromatic ring and aldehyde functionality suggests potential toxicity upon ingestion.[1]
Skin Corrosion/Irritation Category 2: Causes skin irritation. [1][3]Aldehydes are known to be irritating to the skin upon contact.[1]
Eye Damage/Irritation Category 2A: Causes serious eye irritation. [1][3]Direct contact with vapors or liquid can cause significant irritation to the eyes.[1]
Flammability Likely a Combustible or Flammable Liquid. Many aldehydes and aromatic compounds are flammable, with vapors potentially forming explosive mixtures with air.[4][5] Therefore, it must be kept away from heat and ignition sources.[4][5]
Environmental Hazard Potentially harmful to aquatic life. [2]Aromatic compounds can persist in the environment and exhibit toxicity to aquatic organisms.[2] Disposal into drains or the environment is strictly prohibited.

Immediate Safety & Spill Response

Proper disposal begins with safe handling during use. Should a spill occur, a swift and correct response is critical to mitigate exposure and environmental contamination.

Personal Protective Equipment (PPE) & Engineering Controls

The causality here is simple: create barriers between the chemical and the handler.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

  • Body Protection: Wear a standard laboratory coat. Ensure it is buttoned to provide maximum coverage.

Spill Protocol
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the immediate area.

  • Control Ignition Sources: Remove all sources of heat, sparks, and open flames from the area.[4]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent, such as sand, vermiculite, or commercial sorbent pads.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill debris is now considered hazardous waste and must be disposed of following the procedures outlined in Section 4.

Waste Characterization and Segregation: A Regulatory Imperative

Before disposal, the waste must be characterized according to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). This is a legal requirement that ensures the waste is managed safely from "cradle to grave."

  • Is it a Listed Waste? this compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[6][7]

  • Is it a Characteristic Waste? The waste must be evaluated for the four characteristics of hazardous waste:[6]

    • Ignitability (D001): Given that similar aldehydes and aromatic compounds are flammable, it is prudent to manage this waste as potentially ignitable.[8] A flashpoint test would be definitive, but in its absence, conservative classification is the safest route.

    • Corrosivity (D002): The compound is not expected to be corrosive.

    • Reactivity (D003): The compound is not expected to be reactive under normal conditions.

    • Toxicity (D004-D043): While harmful, it does not contain constituents listed for the Toxicity Characteristic Leaching Procedure (TCLP) at regulated levels.

Segregation: Never mix aldehyde waste with incompatible materials. Specifically, keep it separate from:

  • Strong oxidizing agents

  • Strong bases

  • Acids

Mixing can cause violent reactions, heat generation, or the release of toxic gases. Proper segregation is a cornerstone of laboratory safety.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and Occupational Safety and Health Administration (OSHA) regulations.

Step 1: Select the Appropriate Waste Container

  • Rationale: The container must be compatible with the chemical to prevent leaks and degradation.

  • Procedure: Use a clean, sealable, and chemically resistant container. High-density polyethylene (HDPE) or glass containers are typically suitable.[9][10] The container must be in good condition with no cracks or leaks and have a secure, screw-top cap.

Step 2: Label the Waste Container Correctly

  • Rationale: Proper labeling is mandated by law and is essential for communicating hazards to everyone in the laboratory and to waste handlers.

  • Procedure: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).

    • The specific hazard characteristics: "Ignitable"

    • The accumulation start date (the date the first drop of waste is added).

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Rationale: The SAA provides a designated, safe location for the short-term storage of hazardous waste at or near the point of generation.

  • Procedure:

    • Store the labeled waste container in a designated SAA. This area must be under the control of laboratory personnel.

    • Keep the container closed at all times except when adding waste. This minimizes the release of flammable vapors.

    • Store the container within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

Step 4: Arrange for Professional Disposal

  • Rationale: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF). It is illegal and unsafe to dispose of this chemical via sink or trash.[11]

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a pickup.[12]

    • Do not exceed the accumulation time limits for your facility's generator status (typically 90 or 180 days).

    • Follow all institutional procedures for waste pickup requests. The final disposal method, likely incineration, will be handled by the licensed vendor.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Management Protocol start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood check_compat Is waste compatible with contents of container? fume_hood->check_compat container Select Compatible Waste Container (HDPE or Glass) labeling Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard: Ignitable - Accumulation Date container->labeling saa Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->saa ehs_contact Contact EH&S for Pickup saa->ehs_contact check_compat->container Yes disposal Licensed Vendor Disposal (e.g., Incineration) ehs_contact->disposal

Caption: Decision workflow for safe disposal of this compound.

References

Navigating the Safe Handling of 3-(2-Methoxyphenyl)propanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for 3-(2-Methoxyphenyl)propanal, a compound of interest in various synthetic pathways. As a Senior Application Scientist, my objective is to distill complex safety data into a practical, field-proven framework that prioritizes both personal safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile: An Evidence-Based Approach

Hazard ClassAnticipated Risk based on Structural AnalogsPrimary Exposure Routes
Skin Irritation/Corrosion Potential for irritation upon contact.[1]Dermal
Eye Irritation/Damage Potential for serious eye irritation.[1]Ocular
Respiratory Irritation Vapors may cause respiratory tract irritation.[1]Inhalation
Acute Toxicity (Oral) May be harmful if swallowed.[1]Ingestion
Flammability While not definitively classified, similar aromatic aldehydes can be combustible.Ingestion

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive risk assessment for this compound, designed to mitigate the anticipated hazards.

Foundational PPE:
  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and incidental contact.[3]

  • Safety Glasses: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.[3]

  • Gloves: Nitrile gloves are recommended for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene should be used. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[4]

Task-Specific PPE:
  • Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[3]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If work outside of a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection, which may include a NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to ensuring safety and reproducibility. The following step-by-step guide outlines the key stages of handling this compound in a laboratory setting.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.

  • Store: Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The storage location should be in a designated area for organic chemicals.

Aliquoting and Preparation:
  • Work in a Fume Hood: All transfers and preparations of solutions should be performed inside a certified chemical fume hood.

  • Use Appropriate Tools: Use clean, dry glassware and appropriate tools for transferring the liquid. Avoid cross-contamination.

  • Grounding: For larger quantities, ensure that containers are properly grounded to prevent static discharge, which could be an ignition source.[4]

Reaction Setup and Execution:
  • Controlled Environment: Set up the reaction in a well-ventilated fume hood.

  • Temperature Control: If the reaction is exothermic, have a cooling bath readily available.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Post-Reaction Quenching and Workup:
  • Quenching: If necessary, quench the reaction carefully with an appropriate reagent, being mindful of any potential for gas evolution or exotherms.

  • Extraction and Purification: Perform all extraction and purification steps within the fume hood.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_post Post-Reaction Receive Receive Inspect Inspect Receive->Inspect Label Label Inspect->Label Store Store Label->Store Aliquot Aliquot Store->Aliquot Prepare_Solution Prepare_Solution Aliquot->Prepare_Solution In Fume Hood Setup Setup Prepare_Solution->Setup Execute Execute Setup->Execute Monitor Monitor Execute->Monitor Quench Quench Monitor->Quench Workup Workup Quench->Workup

Handling Workflow for this compound

Emergency Response: Preparedness and Action

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Spill Response:
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including gloves, lab coat, and eye protection.

    • Absorb the spill with an inert absorbent material such as vermiculite or sand.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Do not attempt to clean up the spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and compatible waste container.

  • Solid Waste: Contaminated solid waste, such as absorbent materials, gloves, and disposable labware, should be collected in a separate, labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations. Do not pour any waste down the drain.

G cluster_emergency Emergency Disposal cluster_routine Routine Disposal Spill_Exposure Spill_Exposure Emergency_Response Emergency_Response Spill_Exposure->Emergency_Response Safe_Handling Safe_Handling Routine_Disposal Routine_Disposal Safe_Handling->Routine_Disposal Contain_Spill Contain_Spill Emergency_Response->Contain_Spill Trained Personnel Only Segregate_Waste Segregate_Waste Routine_Disposal->Segregate_Waste Collect_Waste Collect_Waste Contain_Spill->Collect_Waste Trained Personnel Only Hazardous_Waste_Disposal Hazardous_Waste_Disposal Collect_Waste->Hazardous_Waste_Disposal Label_Container Label_Container Segregate_Waste->Label_Container Arrange_Pickup Arrange_Pickup Label_Container->Arrange_Pickup Arrange_Pickup->Hazardous_Waste_Disposal

Disposal Decision Pathway

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.